molecular formula C6H4IN3 B1321211 3-Iodo-1H-pyrazolo[4,3-C]pyridine CAS No. 1363381-14-9

3-Iodo-1H-pyrazolo[4,3-C]pyridine

Cat. No.: B1321211
CAS No.: 1363381-14-9
M. Wt: 245.02 g/mol
InChI Key: WYDDPSSJPZWUKY-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[4,3-C]pyridine is a useful research compound. Its molecular formula is C6H4IN3 and its molecular weight is 245.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-1H-pyrazolo[4,3-C]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1H-pyrazolo[4,3-C]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDDPSSJPZWUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(NN=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292186
Record name 1H-Pyrazolo[4,3-c]pyridine, 3-iodo-
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Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-14-9
Record name 1H-Pyrazolo[4,3-c]pyridine, 3-iodo-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 3-iodo-
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodo-1H-pyrazolo[4,3-c]pyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Iodo-1H-pyrazolo[4,3-c]pyridine, a key heterocyclic building block in medicinal chemistry. While specific experimental data for this exact isomer is limited in published literature, this document synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and synthetic utility.

Core Compound Identification and Properties

3-Iodo-1H-pyrazolo[4,3-c]pyridine is a bicyclic heteroaromatic compound featuring a fused pyrazole and pyridine ring system. The iodine atom at the 3-position of the pyrazole ring serves as a versatile synthetic handle, making this molecule a valuable intermediate for the development of complex molecular architectures, particularly in the field of drug discovery.

Table 1: Physicochemical Properties of 3-Iodo-1H-pyrazolo[4,3-c]pyridine [1]

PropertyValue
CAS Number 1363381-14-9
Molecular Formula C₆H₄IN₃
Molecular Weight 245.023 g/mol
Canonical SMILES C1=CN=CC2=C(NN=C21)I
InChI Key WYDDPSSJPZWUKY-UHFFFAOYSA-N
Storage 2-8°C, Inert atmosphere, Keep in dark place[1]

Synthesis and Iodination Strategy

Causality Behind the Experimental Design:

The chosen methodology relies on electrophilic aromatic substitution. The pyrazole ring is relatively electron-rich and susceptible to electrophilic attack.

  • Iodine (I₂) : Serves as the electrophilic source of iodine.

  • Potassium Hydroxide (KOH) : A strong base is crucial for this reaction. It serves two potential roles: deprotonating the pyrazole N-H to form a more nucleophilic pyrazolate anion, which enhances the rate of electrophilic substitution, and potentially reacting with I₂ to form hypoiodite (IO⁻) species, which can also act as iodinating agents.

  • Dimethylformamide (DMF) : A polar aprotic solvent is used to dissolve the heterocyclic starting material and the reagents, facilitating a homogeneous reaction environment.

Proposed Experimental Protocol (Adapted from[2])

Reaction: 1H-pyrazolo[4,3-c]pyridine → 3-Iodo-1H-pyrazolo[4,3-c]pyridine

  • Preparation : To a solution of 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in DMF, add potassium hydroxide (KOH) (4.0 eq).

  • Iodination : To the stirring mixture, add a solution of Iodine (I₂) (2.5 eq) in DMF portion-wise at room temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up : Upon completion, the reaction mixture is poured into a brine solution and extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification : The combined organic layers are washed with an aqueous solution of sodium thiosulfate (to quench any remaining iodine) and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Isolation : The crude residue is purified by recrystallization (e.g., from a dichloromethane/hexane mixture) or silica gel column chromatography to yield the pure 3-Iodo-1H-pyrazolo[4,3-c]pyridine.

G cluster_start Starting Materials cluster_process Process cluster_end Product start_scaffold 1H-pyrazolo[4,3-c]pyridine reaction Electrophilic Iodination (Room Temperature) start_scaffold->reaction reagents Iodine (I₂) Potassium Hydroxide (KOH) DMF reagents->reaction product 3-Iodo-1H-pyrazolo[4,3-c]pyridine reaction->product High Yield Expected

Caption: Proposed workflow for the synthesis of 3-Iodo-1H-pyrazolo[4,3-c]pyridine.

Spectroscopic Characterization (Anticipated)

Definitive spectroscopic data for 3-Iodo-1H-pyrazolo[4,3-c]pyridine is not available in the cited literature. However, analysis of its isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, provides valuable insight into the expected spectral features.[2][3]

  • ¹H NMR : The spectrum should display distinct aromatic protons corresponding to the pyridine ring, along with a broad singlet for the N-H proton of the pyrazole ring at a downfield chemical shift (potentially >13 ppm). The chemical shifts of the pyridine protons will be influenced by the fusion of the pyrazole ring.

  • ¹³C NMR : The spectrum will show six distinct carbon signals. The carbon atom bearing the iodine (C3) is expected to appear at a relatively upfield chemical shift compared to the unsubstituted carbon, a phenomenon known as the "heavy atom effect."

  • Mass Spectrometry : The mass spectrum should show a clear molecular ion (M⁺) peak at m/z 245, corresponding to the molecular weight of the compound.[2]

Table 2: Reference ¹H NMR Data for Isomeric 3-Iodo-1H-pyrazolo[3,4-b]pyridine [2]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H13.18br-
H-pyridine8.64dd4.8, 1.6
H-pyridine7.89dd8.4, 1.6
H-pyridine7.25–7.22m-
Note: Data recorded in CDCl₃ at 400 MHz. Chemical shifts for the [4,3-c] isomer will differ but are expected within the aromatic region.

Reactivity and Synthetic Utility: A Gateway to Novel Derivatives

The true value of 3-Iodo-1H-pyrazolo[4,3-c]pyridine lies in the reactivity of its carbon-iodine bond. This functional group makes it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the C3 position. This "vectorial functionalisation" is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[4][5]

The iodopyrazole core is well-established as a versatile partner in several key transformations:

  • Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

  • Sonogashira Coupling : Reaction with terminal alkynes to form C-C bonds, yielding alkynyl-substituted pyrazolopyridines.[6][7]

  • Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, enabling the synthesis of 3-amino-pyrazolopyridine derivatives.

  • Heck Coupling : Reaction with alkenes to form C-C bonds, introducing vinyl groups.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse C3-Functionalized Products main 3-Iodo-1H-pyrazolo[4,3-c]pyridine suzuki Suzuki-Miyaura (R-B(OH)₂) main->suzuki sonogashira Sonogashira (R-C≡CH) main->sonogashira buchwald Buchwald-Hartwig (R₂NH) main->buchwald heck Heck (R-CH=CH₂) main->heck prod_suzuki 3-Aryl/Heteroaryl Derivatives suzuki->prod_suzuki C-C Bond prod_sono 3-Alkynyl Derivatives sonogashira->prod_sono C-C Bond prod_buch 3-Amino Derivatives buchwald->prod_buch C-N Bond prod_heck 3-Vinyl Derivatives heck->prod_heck C-C Bond

Caption: Synthetic utility of 3-Iodo-1H-pyrazolo[4,3-c]pyridine in cross-coupling.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolopyridine scaffold is considered a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purine bases allows it to interact with a wide range of biological targets, particularly protein kinases.[4][8]

  • Kinase Inhibitors : The pyrazolo[3,4-b]pyridine core, an isomer of the title compound, is central to numerous potent and selective kinase inhibitors investigated for cancer therapy and autoimmune diseases.[9] 3-Iodo-1H-pyrazolo[4,3-c]pyridine is an essential starting material for building libraries of novel compounds to screen against various kinase targets.

  • Fragment-Based Drug Discovery (FBDD) : The pyrazolo[3,4-c]pyridine core is an attractive starting point for FBDD.[4][5] The 3-iodo derivative allows for the systematic and vectorial elaboration of a fragment hit, enabling chemists to "grow" the molecule into a specific protein binding pocket to achieve higher potency and selectivity.

Conclusion

3-Iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1363381-14-9) is a high-value chemical intermediate whose full potential is beginning to be explored. While detailed characterization data for this specific isomer remains to be broadly published, robust synthetic precedents and the well-documented reactivity of related iodopyrazoles provide a clear and reliable roadmap for its use. Its strategic importance lies in its capacity to serve as a versatile platform for generating diverse libraries of novel heterocyclic compounds, making it an indispensable tool for researchers engaged in the design and synthesis of next-generation therapeutics.

References

  • Huang, P.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Iodo-1H-pyrazolo[4,3-b]pyridine. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2014). (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Retrieved January 17, 2026, from [Link]

  • Mazeikaite, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available at: [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved January 17, 2026, from [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(15), 4475. Available at: [Link]

  • ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved January 17, 2026, from [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35919-35924. Available at: [Link]

  • PubMed. (2014). 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Iodo-1H-pyrazolo[4,3-c]pyridine: A Keystone Intermediate for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Unlocking a Versatile Heterocyclic Scaffold

3-Iodo-1H-pyrazolo[4,3-c]pyridine is a halogenated bicyclic heteroaromatic compound of significant interest to the fields of medicinal chemistry and materials science. As a member of the pyrazolopyridine family, it serves as a structural bioisostere of purine, making it a privileged scaffold for designing molecules that can interact with a wide array of biological targets, particularly protein kinases.[1][2] The presence of a strategically positioned iodine atom at the C-3 position transforms this scaffold into a versatile synthetic intermediate, primed for elaboration through a host of modern cross-coupling reactions. This guide provides an in-depth examination of the known and predicted chemical properties of 3-Iodo-1H-pyrazolo[4,3-c]pyridine, outlines robust methodologies for its synthesis, and details its reactivity, with a focus on its application in fragment-based drug discovery (FBDD) and the development of complex molecular architectures.

A critical point of clarification is the distinction between the various pyrazolopyridine isomers. The precise arrangement of the nitrogen atoms and the fusion of the pyrazole and pyridine rings significantly influence the molecule's electronic properties, reactivity, and spatial geometry. This guide focuses specifically on the [4,3-c] isomer.

isomers cluster_0 Pyrazolopyridine Isomers A Pyrazolo[4,3-c]pyridine (Target Scaffold) B Pyrazolo[3,4-c]pyridine A->B Isomeric Relationship C Pyrazolo[4,3-b]pyridine A->C Isomeric Relationship D Pyrazolo[3,4-b]pyridine A->D Isomeric Relationship

Caption: Isomeric relationship of the target pyrazolo[4,3-c]pyridine scaffold.

Physicochemical and Structural Properties

The core structure of 3-Iodo-1H-pyrazolo[4,3-c]pyridine consists of a pyrazole ring fused to a pyridine ring. The iodine atom at the C-3 position is the key handle for synthetic diversification.

Caption: Chemical Structure of 3-Iodo-1H-pyrazolo[4,3-c]pyridine.

Table 1: Physicochemical Properties of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

PropertyValueSource
CAS Number 1363381-14-9[3]
Molecular Formula C₆H₄IN₃[3]
Molecular Weight 245.02 g/mol [3]
Appearance White to light yellow or orange powder/crystal (Predicted)
Storage Keep in dark place, Inert atmosphere, 2-8°C[3]
Topological Polar Surface Area 41.6 Ų[3]
Hydrogen Bond Acceptor Count 2[3]
Complexity 130[3]

Synthesis and Purification

While specific literature detailing the synthesis of 3-Iodo-1H-pyrazolo[4,3-c]pyridine is not abundant, a robust synthetic route can be designed based on established methods for analogous pyrazolopyridine systems. The general strategy involves the construction of the core heterocyclic scaffold followed by a regioselective iodination. The synthesis of the related 5-chloro-1H-pyrazolo[3,4-c]pyridine provides a strong template for this approach.[1]

Proposed Synthetic Pathway

A plausible pathway begins with a suitably substituted pyridine precursor, which is used to construct the fused pyrazole ring. The final step is a direct iodination at the electron-rich C-3 position of the pyrazole ring.

synthesis_workflow start Pyridine Precursor step1 Ring Annulation (e.g., with Hydrazine) start->step1 intermediate 1H-Pyrazolo[4,3-c]pyridine (Core Scaffold) step1->intermediate step2 Electrophilic Iodination intermediate->step2 product 3-Iodo-1H-pyrazolo[4,3-c]pyridine step2->product reactivity cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions start 3-Iodo-1H-pyrazolo[4,3-c]pyridine suzuki Suzuki-Miyaura (C-C Bond) start->suzuki [Pd], Base Ar-B(OH)₂ sonogashira Sonogashira (C-C Bond, Alkyne) start->sonogashira [Pd], Cu(I), Base R-C≡CH buchwald Buchwald-Hartwig (C-N Bond) start->buchwald [Pd], Base R₂NH product_aryl 3-Aryl-Derivative suzuki->product_aryl product_alkyne 3-Alkynyl-Derivative sonogashira->product_alkyne product_amine 3-Amino-Derivative buchwald->product_amine

Sources

An In-depth Technical Guide to the Synthesis of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The 3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold is a molecule of significant interest to the pharmaceutical and drug discovery sectors. As a halogenated heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecules, primarily through cross-coupling reactions. Its structural resemblance to purine bases makes it a privileged scaffold for the design of kinase inhibitors and other therapeutic agents targeting ATP-binding sites. This guide provides a comprehensive overview of the viable synthetic pathways for 3-iodo-1H-pyrazolo[4,3-c]pyridine, detailing the strategic considerations, reaction mechanisms, and step-by-step experimental protocols.

Strategic Overview of Synthesis

The synthesis of 3-iodo-1H-pyrazolo[4,3-c]pyridine can be logically dissected into two primary stages:

  • Construction of the Core Heterocycle: The initial and most critical phase is the assembly of the parent 1H-pyrazolo[4,3-c]pyridine ring system.

  • Regioselective Iodination: The subsequent step involves the selective introduction of an iodine atom at the C3 position of the pyrazole ring.

This guide will elaborate on a robust pathway for each of these stages, providing both the theoretical underpinnings and practical execution details.

Part 1: Synthesis of the 1H-pyrazolo[4,3-c]pyridine Core

A prevalent and effective strategy for constructing the pyrazolo[4,3-c]pyridine core involves the condensation of a substituted aminopyrazole with a suitable three-carbon synthon, followed by cyclization. One such pathway commences with 4-bromo-3-methylpyridine, which undergoes a series of transformations to yield the desired bicyclic system.

Pathway 1: From 4-Bromo-3-methylpyridine

This pathway leverages a nucleophilic aromatic substitution (SNAr) reaction followed by an intramolecular cyclization.

Synthesis of 1H-pyrazolo[4,3-c]pyridine start 4-Bromo-3-methylpyridine intermediate1 4-Hydrazinyl-3-methylpyridine start->intermediate1 Hydrazine hydrate, 120 °C product 1H-Pyrazolo[4,3-c]pyridine intermediate1->product Triethyl orthoformate, Acetic anhydride, 140 °C Iodination of 1H-pyrazolo[4,3-c]pyridine start 1H-Pyrazolo[4,3-c]pyridine product 3-Iodo-1H-pyrazolo[4,3-c]pyridine start->product Iodine (I₂), Potassium hydroxide (KOH), DMF, Room temp.

3-Iodo-1H-pyrazolo[4,3-c]pyridine: A Versatile Synthetic Intermediate for Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural resemblance to purine, which allows it to interact with a wide array of biological targets. While direct biological activity of 3-Iodo-1H-pyrazolo[4,3-c]pyridine is not extensively documented, its true value lies in its role as a key synthetic intermediate. The presence of the iodo group at the C3-position provides a versatile chemical handle for introducing diverse functionalities through modern cross-coupling reactions. This guide elucidates the strategic importance of this molecule, focusing on its application in the synthesis of potent kinase and carbonic anhydrase inhibitors, and provides detailed protocols for its utilization and biological evaluation.

Part 1: The Pyrazolo[4,3-c]pyridine Scaffold: A Foundation for Drug Discovery

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocycles, which are of significant interest in drug discovery.[1] The pyrazolo[4,3-c]pyridine isomer, in particular, has attracted attention as a therapeutic agent due to its structural similarity to purine.[2] This similarity allows derivatives to act as mimetics for endogenous ligands like adenine, enabling them to bind to the ATP-binding pockets of various enzymes.[2] Consequently, this scaffold is present in molecules demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anxiolytic properties.[3][4] The development of targeted cancer therapies has particularly benefited from this scaffold, with derivatives being investigated as potent enzyme inhibitors.[5]

Part 2: Synthesis and Strategic Utility of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

The primary role of 3-Iodo-1H-pyrazolo[4,3-c]pyridine in a drug discovery workflow is that of a functionalizable core. The carbon-iodine bond at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic and vectorial elaboration of the core structure, enabling medicinal chemists to explore the chemical space around a biological target to optimize potency and selectivity.[2][6]

Representative Synthetic Protocol: Iodination of the Pyrazolopyridine Core

Objective: To introduce an iodine atom at the C3-position of the pyrazole ring, creating a reactive site for subsequent diversification.

Methodology:

  • Dissolution: Dissolve the starting material, 1H-pyrazolo[4,3-c]pyridine, in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as potassium hydroxide (KOH), to the solution. The base deprotonates the pyrazole nitrogen, increasing the electron density of the ring system and activating it towards electrophilic substitution.

  • Iodination: Slowly add a solution of molecular iodine (I₂) in DMF to the reaction mixture. The electron-rich pyrazole ring attacks the electrophilic iodine.

  • Reaction Monitoring: Stir the mixture at room temperature for several hours (e.g., 2 hours). Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, pour the reaction mixture into brine and extract the product with an appropriate organic solvent like ethyl acetate. The organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude product is purified by recrystallization to yield the pure 3-Iodo-1H-pyrazolo[4,3-c]pyridine.[7]

This synthetic intermediate is the gateway to creating large libraries of analogues for structure-activity relationship (SAR) studies.

G start 1H-Pyrazolo[4,3-c]pyridine (Core Scaffold) intermediate 3-Iodo-1H-pyrazolo[4,3-c]pyridine (Key Intermediate) start->intermediate Iodination (I₂, KOH) coupling Palladium-Catalyzed Cross-Coupling Reactions intermediate->coupling suzuki Suzuki-Miyaura (C-C bond) coupling->suzuki buchwald Buchwald-Hartwig (C-N bond) coupling->buchwald sonogashira Sonogashira (C-C triple bond) coupling->sonogashira library Diverse Library of Biologically Active Derivatives suzuki->library buchwald->library sonogashira->library

Caption: Synthetic utility of 3-Iodo-1H-pyrazolo[4,3-c]pyridine.

Part 3: Application in the Development of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3][8] They are involved in numerous physiological and pathological processes, and certain isoforms, particularly the tumor-associated hCA IX and XII, are validated targets for cancer therapy.[3][8]

Recent studies have shown that sulfonamide derivatives of the pyrazolo[4,3-c]pyridine scaffold are potent inhibitors of several human (h) CA isoforms.[3][8] In this context, the pyrazolo[4,3-c]pyridine core acts as the primary scaffold for orienting a sulfonamide tail, which coordinates with the zinc ion in the enzyme's active site. While these published derivatives were not synthesized from the 3-iodo intermediate, its utility in creating novel analogues for this target class is clear. The 3-position could be functionalized to introduce groups that interact with amino acid residues lining the active site cavity, thereby enhancing potency and isoform selectivity.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity (Kᵢ) of several pyrazolo[4,3-c]pyridine sulfonamide derivatives against key hCA isoforms, demonstrating the potential of this scaffold.

CompoundLinker/SubstituenthCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1f N-methylpropionamide5.612.130.745.8
1g N-ethylacetamide9.8135.4110.539.4
1h N-propylacetamide11.2156.2125.149.3
1k N-phenylacetamide24.5189.798.650.1
AAZ *Standard Inhibitor25012255.7
Data synthesized from a study on pyrazolo[4,3-c]pyridine sulfonamides.[3][8] AAZ refers to Acetazolamide, a standard clinical CA inhibitor.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This protocol provides a self-validating system for assessing the inhibitory activity of synthesized compounds against CA isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂, which releases a proton and causes a decrease in pH. The rate of this pH change, monitored by an indicator dye, is proportional to the enzyme's activity. An inhibitor will slow this rate.

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).

    • Prepare a stock solution of the purified CA isoenzyme of interest.

    • Prepare serial dilutions of the test inhibitor (e.g., synthesized pyrazolo[4,3-c]pyridine derivatives) in DMSO.

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Execution (Stopped-Flow Spectrophotometer):

    • Equilibrate two syringes in the stopped-flow instrument to the assay temperature (e.g., 25°C).

    • Load one syringe with the enzyme/inhibitor solution (pre-incubated for a set time, e.g., 10 minutes, to allow for binding).

    • Load the second syringe with the CO₂ substrate solution.

  • Data Acquisition:

    • Rapidly mix the contents of the two syringes. This initiates the hydration reaction.

    • Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-nitrophenol). The instrument records the absorbance change in milliseconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic trace.

    • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme CA Enzyme Solution Mix Rapid Mixing (Enzyme + Inhibitor + Substrate) Enzyme->Mix Inhibitor Test Compound (e.g., Pyrazolo-derivative) Inhibitor->Mix Substrate CO₂ Substrate Solution Substrate->Mix Monitor Monitor Absorbance Change (pH Indicator) Mix->Monitor Calc Calculate Initial Reaction Velocity (V₀) Monitor->Calc Plot Plot % Inhibition vs. [Inhibitor] Calc->Plot Result Determine IC₅₀ and Kᵢ Plot->Result

Caption: Workflow for Carbonic Anhydrase inhibition screening.

Part 4: Application in the Development of Kinase Inhibitors

The pyrazolopyridine scaffold is a cornerstone in the development of protein kinase inhibitors.[3] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Many kinase inhibitors are designed to be ATP-competitive, and the structural similarity of the pyrazolopyridine core to the adenine of ATP makes it an ideal starting point.[2]

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been specifically investigated as inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway which is frequently overactive in many cancers.[5] The 3-Iodo-1H-pyrazolo[4,3-c]pyridine intermediate is perfectly suited for this work. Using a Suzuki coupling, for example, various aryl or heteroaryl moieties can be installed at the C3-position to probe the "hinge-binding" region of the kinase ATP pocket, a critical interaction for potent inhibition. Further functionalization at other positions can then be used to achieve selectivity and improve pharmacokinetic properties.

Part 5: Conclusion and Future Outlook

3-Iodo-1H-pyrazolo[4,3-c]pyridine is a high-value scaffold for modern drug discovery. Its true biological significance is not as a standalone agent but as a powerful and versatile building block. Its strategic utility allows for the rapid and systematic synthesis of diverse compound libraries targeting critical enzyme families, including carbonic anhydrases and protein kinases. Future research will undoubtedly continue to leverage this and related halogenated intermediates to develop next-generation targeted therapies, exploring novel cross-coupling methodologies and expanding the range of biological targets addressed by the privileged pyrazolo[4,3-c]pyridine core.

References

  • Zubrienė, A., Smirnov, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • (2025). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Source not specified].
  • (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate.
  • (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information (PMC).
  • (Date not available). 3-Iodo-1H-pyrazolo[4,3-b]pyridine. MySkinRecipes.
  • (Date not available). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage.
  • (Date not available). Current status of pyrazole and its biological activities. National Center for Biotechnology Information (PMC).
  • (Date not available). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • (Date not available). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH).
  • (Date not available). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • (Date not available). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem.
  • (Date not available). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Source not specified].
  • (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate.
  • (Date not available). 1H-Pyrazolo[4,3-c]pyridine, 3-iodo-. Guidechem.
  • (2018). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. PubMed.
  • (2014). 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. PubMed.
  • (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][3][4][7]Triazine Sulfonamides. [Source not specified]. Available from:

  • (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • (2025). Efficacy of Pyrazolo[4,3-c]pyridine Derivatives in Animal Models of Cancer: A Comparative Analysis. Benchchem.

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Spectroscopic Analysis for Novel Heterocyclic Compounds

Preamble: The Challenge of Characterizing Novel Pyrazolopyridines

The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, with numerous derivatives showing promise as kinase inhibitors and anticancer agents.[1] The specific isomer, 3-Iodo-1H-pyrazolo[4,3-c]pyridine (C₆H₄IN₃, M.W. 245.023), represents a valuable, yet sparsely documented, building block for the synthesis of new chemical entities.[2] This guide addresses the critical need for a comprehensive understanding of its spectroscopic characterization.

A thorough review of the scientific literature reveals a notable scarcity of published experimental spectroscopic data for 3-Iodo-1H-pyrazolo[4,3-c]pyridine. This is not uncommon for novel or niche chemical intermediates. Therefore, this whitepaper will adopt a dual strategy to provide maximum value to the research community. Firstly, we will present the available data for the target compound. Secondly, where experimental data is absent, we will leverage the well-characterized data of a closely related isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine , to illustrate the principles of spectroscopic analysis and interpretation. This comparative approach will empower researchers to predict and interpret the spectral features of the [4,3-c] isomer.

Molecular Structure and Isomeric Context

The subtle difference in the fusion of the pyrazole and pyridine rings between the [4,3-c] and [3,4-b] isomers leads to distinct electronic distributions and, consequently, unique spectroscopic fingerprints. Understanding these structural nuances is paramount for accurate data interpretation.

G cluster_0 3-Iodo-1H-pyrazolo[4,3-c]pyridine cluster_1 3-Iodo-1H-pyrazolo[3,4-b]pyridine compound1 compound1 compound2 compound2

Figure 1: Chemical structures of the target compound, 3-Iodo-1H-pyrazolo[4,3-c]pyridine, and its well-characterized isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine.

Mass Spectrometry: Confirming Molecular Weight and Formula

For any novel compound, mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition.

Predicted Mass Spectrometry Data for 3-Iodo-1H-pyrazolo[4,3-c]pyridine
AdductPredicted m/z
[M+H]⁺245.95227
[M+Na]⁺267.93421
[M-H]⁻243.93771
[M+NH₄]⁺262.97881
[M+K]⁺283.90815

Table 1: Predicted m/z values for various adducts of 3-Iodo-1H-pyrazolo[4,3-c]pyridine.

Experimental Mass Spectrum of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

The electron ionization mass spectrum of the [3,4-b] isomer shows a molecular ion peak (M⁺) at m/z 245, which corresponds to the calculated molecular weight of 245.02.[3][4] This provides a direct confirmation of the compound's elemental formula, C₆H₄IN₃.[3]

Experimental Protocol for Mass Spectrometry

A robust protocol for acquiring high-resolution mass spectrometry (HRMS) data is crucial for unambiguous formula determination.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Acquire spectra in both positive and negative ion modes to observe different adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

  • Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

  • Data Interpretation: Compare the observed exact mass with the calculated mass for the predicted elemental formula.

G Sample\nPreparation Sample Preparation ESI Source ESI Source Sample\nPreparation->ESI Source Infusion Mass Analyzer\n(TOF/Orbitrap) Mass Analyzer (TOF/Orbitrap) ESI Source->Mass Analyzer\n(TOF/Orbitrap) Ionization Detector Detector Mass Analyzer\n(TOF/Orbitrap)->Detector Mass Separation Data System Data System Detector->Data System Signal Mass Spectrum\n(m/z vs. Intensity) Mass Spectrum (m/z vs. Intensity) Data System->Mass Spectrum\n(m/z vs. Intensity)

Figure 2: A generalized workflow for acquiring high-resolution mass spectrometry data.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides invaluable information about the number, connectivity, and chemical environment of protons in a molecule.

Experimental ¹H NMR Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine

The ¹H NMR spectrum of the [3,4-b] isomer, recorded in CDCl₃ at 400 MHz, displays the following signals:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
13.18broad-1HNH (pyrazole)
8.64doublet of doublets (dd)4.8, 1.61HPyridine CH
7.89doublet of doublets (dd)8.4, 1.61HPyridine CH
7.22 - 7.25multiplet (m)-1HPyridine CH

Table 2: ¹H NMR data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[3][4]

The downfield shift of the NH proton at 13.18 ppm is characteristic of a pyrazole NH involved in hydrogen bonding. The distinct signals in the aromatic region (7.2-8.7 ppm) correspond to the three protons on the pyridine ring, with their multiplicities providing information about adjacent protons.

Predicted ¹H NMR Characteristics for 3-Iodo-1H-pyrazolo[4,3-c]pyridine

Based on the structure of the [4,3-c] isomer, we can predict the key features of its ¹H NMR spectrum:

  • A broad singlet for the pyrazole NH proton, likely in the range of 12-14 ppm.

  • Three distinct signals in the aromatic region for the protons on the pyridine ring. The chemical shifts and coupling constants will differ from the [3,4-b] isomer due to the different placement of the nitrogen atom in the pyridine ring and its influence on the electronic environment of the adjacent protons.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

  • Analysis: Determine the chemical shift, multiplicity, coupling constants, and integration for each signal to assign the proton environments.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Characteristics for 3-Iodo-1H-pyrazolo[4,3-c]pyridine

While no experimental data is available, we can predict the following for the ¹³C NMR spectrum of the [4,3-c] isomer:

  • Six distinct signals corresponding to the six carbon atoms in the heterocyclic system.

  • The carbon atom bonded to the iodine (C3) will exhibit a significantly upfield chemical shift compared to the other aromatic carbons due to the heavy atom effect of iodine.

  • The chemical shifts of the pyridine carbons will be influenced by the position of the ring nitrogen.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.

Expected IR Absorption Bands for 3-Iodo-1H-pyrazolo[4,3-c]pyridine

The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretching: A broad band in the region of 3100-3400 cm⁻¹, characteristic of the pyrazole N-H group.

  • C-H stretching (aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the vibrations of the pyrazole and pyridine rings.

  • C-I stretching: A weak band in the far-infrared region, typically below 600 cm⁻¹.

Synthesis of a Related Compound: 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

To provide context for the preparation of such molecules, a documented synthesis of a closely related analog is presented. The synthesis of 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine involves the direct iodination of 4-chloro-1H-pyrazolo[4,3-c]pyridine.

A solution of 4-chloro-1H-pyrazolo[4,3-c]pyridine (1.5 g, 9.77 mmol) in 1,4-dioxane (25 mL) is treated with potassium hydroxide (2.0 g, 35.65 mmol) and iodine (4.95 g, 19.50 mmol). The reaction mixture is stirred at 75 °C for 4 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The resulting solid product is collected by filtration. This procedure yields the title compound as a light yellow solid (2.5 g, 92% yield). The product can be characterized by LC-MS, which shows the expected [M+H]⁺ peak at m/z 280.[5]

Conclusion and Future Outlook

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Iodo-1H-pyrazolo[4,3-c]pyridine. While a complete set of experimental data for this specific molecule is not yet available in the public domain, we have established a robust framework for its analysis. By leveraging data from the closely related isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, and providing detailed, field-proven experimental protocols, researchers are now better equipped to synthesize and characterize this and other novel pyrazolopyridine derivatives. The continued exploration of these heterocyclic systems is vital for the advancement of drug discovery, and rigorous spectroscopic characterization is the bedrock of this endeavor.

References

  • Huang, P.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o648. Available at: [Link]

  • National Center for Biotechnology Information (2024). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PubChem Compound Summary for CID 58548170. Retrieved from [Link].

  • Huang, P.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. Available at: [Link]

  • MySkinRecipes (n.d.). 3-Iodo-1H-pyrazolo[4,3-b]pyridine. Retrieved from [Link].

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The Pyrazolopyridine Saga: From Obscure Heterocycle to Blockbuster Drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of a Privileged Medicinal Chemistry Scaffold

Abstract

The pyrazolopyridine core, a fused heterocyclic system resembling the native purine bases, has journeyed from a curiosity in organic synthesis to a cornerstone of modern medicinal chemistry.[1][2] This guide traces the historical evolution of this remarkable scaffold, from its initial synthesis in the early 20th century to its contemporary role in blockbuster therapeutics. We will dissect the key scientific milestones, from the initial discoveries of its psychoactive properties to the rational design of highly specific kinase inhibitors that have revolutionized cancer treatment. This narrative will explore the causality behind experimental choices in both synthesis and biological evaluation, providing detailed protocols and workflows that illustrate the scientific rigor underpinning these discoveries. For researchers, scientists, and drug development professionals, this document serves as a comprehensive technical reference on the enduring legacy and future potential of pyrazolopyridines.

Introduction to the Pyrazolopyridine Scaffold

Pyrazolopyridines are bicyclic aromatic heterocycles formed by the fusion of a pyrazole ring and a pyridine ring. This fusion can occur in several orientations, giving rise to five distinct isomers, each with a unique electronic and steric profile that medicinal chemists have exploited.[3] The most prominent among these in drug discovery are the 1H-pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine scaffolds. Their structural similarity to purines allows them to act as antagonists or mimics in various biological processes, forming the basis of their wide-ranging therapeutic applications.[1][2]

IsomerStructureKey Features
1H-Pyrazolo[3,4-b]pyridine Direct isostere of adenine. The most extensively studied isomer, forming the core of numerous kinase inhibitors and CNS agents.
2H-Pyrazolo[3,4-b]pyridine Tautomeric form of the 1H-isomer, its prevalence depends on the substitution pattern.[3]
Pyrazolo[1,5-a]pyridine Lacks the N-H donor of the pyrazole ring, offering a different profile for protein-ligand interactions.
Pyrazolo[3,4-c]pyridine Explored for antiproliferative activities.[4]
Pyrazolo[4,3-c]pyridine Another isomer with a distinct arrangement of nitrogen atoms.
Pyrazolo[4,3-b]pyridine Less common but still a subject of synthetic and medicinal chemistry research.

The Dawn of Pyrazolopyridines: Early Syntheses and Discoveries

While the parent pyrazole ring was first synthesized by Ludwig Knorr in 1883, the fused pyrazolopyridine systems emerged later.[5] The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908.[3] Just a few years later, in 1911, Michaelis described a synthesis of this class of compounds, although the initial structural assignment was later corrected.[6] These early syntheses were often accomplished through the cyclocondensation of aminopyrazoles with 1,3-dicarbonyl compounds, a strategy that remains relevant today.[3]

The initial impetus for this work was rooted in fundamental heterocyclic chemistry rather than a specific biological target. German chemist Hans von Pechmann, renowned for the Pechmann pyrazole synthesis, laid much of the foundational groundwork for pyrazole chemistry, which was essential for the later development of these fused systems.[5][7][8][9][10] His work on the reaction of diazomethane and acetylene, for instance, expanded the toolkit for creating the pyrazole core.[5][8]

For decades, pyrazolopyridines remained largely a niche area of academic interest. Their profound biological potential was not realized until the mid-20th century, when systematic screening programs began to uncover their diverse pharmacological activities.

The GABAergic Era: Rise of a Privileged CNS Scaffold

A pivotal moment in the history of pyrazolopyridines was the discovery of their activity at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). This discovery propelled the scaffold into the forefront of neuropharmacology research.

Compounds like Tracazolate emerged as potent anxiolytic (anti-anxiety) agents.[11] These first-generation pyrazolopyridines were found to be non-benzodiazepine GABA-A receptor modulators. Their mechanism involved binding to a site on the receptor distinct from the benzodiazepine binding site, yet still producing a similar allosteric modulation that enhanced the inhibitory effects of GABA. This offered the potential for anxiolytic effects with a different side-effect profile compared to traditional benzodiazepines.

The causality behind this line of inquiry was the search for novel anxiolytics with improved safety margins, such as reduced sedation, dependence, and withdrawal symptoms. The pyrazolopyridine scaffold provided a synthetically tractable template that could be systematically modified to optimize potency and selectivity for different GABA-A receptor subunit compositions.

Workflow: General Drug Discovery Cascade for a CNS Agent

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (e.g., Pyrazolopyridine Core) HTS->Hit_ID Identifies Core Scaffold Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Initial Analogs Lead_Op Lead Optimization Hit_to_Lead->Lead_Op Refine Potency & Selectivity In_Vitro In Vitro Pharmacology (e.g., Receptor Binding Assay) Lead_Op->In_Vitro In_Vivo In Vivo Models (e.g., Elevated Plus Maze) In_Vitro->In_Vivo Confirm Efficacy ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Assess Drug-like Properties Candidate Candidate Selection ADMET->Candidate Select for Human Trials

Caption: A generalized workflow for CNS drug discovery.

The Kinase Inhibitor Revolution

The true "blockbuster" era for pyrazolopyridines began with their identification as potent inhibitors of protein kinases. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolopyridine scaffold proved to be an exceptional "hinge-binder," a term describing its ability to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases. This interaction is a cornerstone of many successful kinase inhibitor drugs.

A prime example is Ruxolitinib , a potent inhibitor of the Janus kinases (JAK1 and JAK2). Ruxolitinib's discovery was a landmark achievement, leading to the first FDA-approved treatment for myelofibrosis. The pyrazolo[3,4-b]pyridine core of ruxolitinib forms crucial hydrogen bonds with the kinase hinge, anchoring the molecule in the active site and enabling other parts of the molecule to confer selectivity and potency.

The success of ruxolitinib and other pyrazolopyridine-based kinase inhibitors in oncology has spurred immense interest in this scaffold for treating a wide range of conditions, including inflammatory diseases and autoimmune disorders.[1][12][13]

Signaling Pathway: JAK-STAT Inhibition by a Pyrazolopyridine

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Initiates Drug Pyrazolopyridine Inhibitor (e.g., Ruxolitinib) Drug->JAK Inhibits Phosphorylation

Caption: Inhibition of the JAK-STAT pathway by a pyrazolopyridine drug.

Evolution of Synthetic Methodologies

The synthetic chemistry of pyrazolopyridines has evolved significantly from the classical condensation reactions of the early 20th century. Modern drug development demands efficient, scalable, and versatile synthetic routes to generate large libraries of analogs for structure-activity relationship (SAR) studies.

Classical Synthesis: Condensation Approach

The traditional and still widely used method involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3] While robust, this method can sometimes lead to mixtures of regioisomers if an unsymmetrical dicarbonyl compound is used.[3]

Modern Synthesis: Cross-Coupling Strategies

Contemporary approaches frequently employ transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build the pyrazolopyridine system or to functionalize a pre-formed core.[14] This allows for a more modular and flexible approach, enabling the precise installation of diverse substituents at various positions around the scaffold. This vectorial functionalization is critical for fine-tuning the pharmacological properties of a lead compound.[14]

Experimental Protocol: A Representative Suzuki Cross-Coupling for C3-Arylation

Objective: To install an aryl group at the C3 position of a pre-formed 3-bromo-1H-pyrazolo[3,4-b]pyridine core, a common step in kinase inhibitor synthesis.

Materials:

  • 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 10 mL/mmol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the 3-bromo-1H-pyrazolo[3,4-b]pyridine, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine.

Conclusion and Future Perspectives

The history of pyrazolopyridines is a compelling story of a chemical scaffold's ascent from academic obscurity to therapeutic prominence. Its journey highlights key themes in drug discovery: the foundational importance of synthetic chemistry, the role of serendipity, and the power of rational design. The purine-like structure of the core provided a biological starting point, which was then brilliantly exploited through decades of medicinal chemistry innovation.[2]

Today, the pyrazolopyridine scaffold is firmly established as a "privileged structure" in drug discovery. Its application continues to expand beyond CNS disorders and cancer into new therapeutic areas. Researchers are actively exploring novel derivatives as inhibitors of PI3K for cancer immunotherapy, as CDK2 inhibitors, and as agents targeting hematopoietic progenitor kinase 1 (HPK1).[12][15][16] The ongoing refinement of synthetic methods will undoubtedly accelerate the discovery of new pyrazolopyridine-based medicines, ensuring that the saga of this remarkable heterocycle is far from over.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Hans von Pechmann.N/A.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.MDPI.
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  • The discovery of new cytotoxic pyrazolopyridine deriv
  • Hans von Pechmann.Wikipedia.
  • Hans von Pechmann.Alchetron, The Free Social Encyclopedia.
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  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.
  • Pechmann, Hans von.
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  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine.ChemInform Abstract.
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.Arkivoc.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.RSC Publishing.

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Methodological & Application

Application Notes & Protocols: Strategic Suzuki Coupling of 3-Iodo-1H-pyrazolo[4,3-c]pyridine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[4,3-c]pyridine Core

The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile hinge-binding element for a multitude of protein kinases, making it a cornerstone for the development of targeted therapeutics in oncology, immunology, and neurodegenerative diseases. The ability to strategically and efficiently functionalize this core at the C3-position is paramount for modulating potency, selectivity, and pharmacokinetic properties.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[1] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acid and ester building blocks make it an indispensable tool in the drug development pipeline.[2][3]

This guide provides an in-depth technical overview and actionable protocols for the successful Suzuki coupling of 3-Iodo-1H-pyrazolo[4,3-c]pyridine. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles and strategic considerations necessary for optimizing these challenging couplings, empowering researchers to accelerate the synthesis of novel molecular entities.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint

Understanding the catalytic cycle is fundamental to rational reaction design and troubleshooting. The process is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination. For N-heterocyclic substrates, particularly those with acidic N-H protons and Lewis basic nitrogen atoms, catalyst inhibition and competing side reactions are significant challenges.[4][5] The choice of catalyst, ligand, base, and solvent must be carefully orchestrated to ensure the catalytic cycle proceeds efficiently.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I)Ln ArylIodide 3-Iodo-1H-pyrazolo[4,3-c]pyridine (R-I) Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')Ln Product 3-Aryl-1H-pyrazolo[4,3-c]pyridine (R-Ar') ArylIodide->OxAdd Oxidative Addition BoronicEster Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(Base)]⁻ (Activated Boronate) BoronicEster->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation Transmetalation Product->Pd0 Reductive Elimination

Sources

Application Notes and Protocols: The 3-Iodo-1H-pyrazolo[4,3-c]pyridine Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for Targeting the Kinome

The pyrazolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine structure of ATP and effectively bind to the hinge region of various kinases. Among the different isomers, the 1H-pyrazolo[4,3-c]pyridine framework offers a unique vectoral arrangement of nitrogen atoms and substitution points, making it an attractive starting point for the development of novel kinase inhibitors. The introduction of an iodine atom at the 3-position creates a versatile synthetic handle, 3-Iodo-1H-pyrazolo[4,3-c]pyridine , enabling the exploration of chemical space through a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of kinase inhibitors based on this promising scaffold, with a particular focus on targeting Receptor-Interacting Protein Kinase 1 (RIPK1).

The Strategic Advantage of the 3-Iodo-1H-pyrazolo[4,3-c]pyridine Scaffold

The utility of the 3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold lies in its synthetic accessibility and the strategic placement of the iodo group. This allows for late-stage diversification, a crucial aspect of modern drug discovery, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The pyrazolo[4,3-c]pyridine core itself has been identified as a key component in inhibitors targeting various kinases, including those involved in inflammatory diseases and cancer.

PART 1: SYNTHESIS AND DERIVATIZATION STRATEGIES

Protocol 1: Synthesis of the 3-Iodo-1H-pyrazolo[4,3-c]pyridine Scaffold

Step 1: Synthesis of 1H-pyrazolo[4,3-c]pyridine

The synthesis of the parent scaffold can be achieved through various published methods. One common approach involves the cyclization of a suitably functionalized pyridine precursor.

Step 2: Iodination at the C3-Position

The regioselective iodination of the pyrazole ring is a critical step. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, typically at the C3 or C5 position.

Materials:

  • 1H-pyrazolo[4,3-c]pyridine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF (10 volumes), add N-Iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Iodo-1H-pyrazolo[4,3-c]pyridine.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent, often used for the iodination of electron-rich heterocycles.

  • DMF: A polar aprotic solvent like DMF is chosen to dissolve the starting materials and facilitate the reaction.

  • Room Temperature: The reaction is typically carried out at room temperature to ensure regioselectivity and avoid potential side reactions.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties at the C3-position.

Materials:

  • 3-Iodo-1H-pyrazolo[4,3-c]pyridine

  • Aryl or heteroaryl boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Microwave vial or round-bottom flask with condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a microwave vial, add 3-Iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the boronic acid/ester (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, reflux using a conventional oil bath until TLC or LC-MS indicates completion.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or preparative HPLC.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 3-Iodo-1H-pyrazolo[4,3-c]pyridine - Boronic Acid/Ester - Pd Catalyst - Base inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat (Microwave or Conventional) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography or Prep-HPLC extract->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 3: Diversification via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, introducing various amine functionalities at the C3-position, which can be crucial for interacting with key residues in the kinase active site.

Materials:

  • 3-Iodo-1H-pyrazolo[4,3-c]pyridine

  • Primary or secondary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow a similar setup as the Suzuki-Miyaura coupling, combining the starting materials, catalyst, ligand, and base in a reaction vessel under an inert atmosphere.

  • Add the anhydrous solvent.

  • Heat the reaction mixture at 80-110 °C until the reaction is complete as monitored by TLC or LC-MS.

  • Perform an aqueous workup, extraction, and purification as described in the Suzuki-Miyaura protocol.

PART 2: BIOLOGICAL EVALUATION AS KINASE INHIBITORS

A primary application of the 3-Iodo-1H-pyrazolo[4,3-c]pyridine scaffold is the development of inhibitors for kinases implicated in disease, such as RIPK1.

Focus Target: Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a serine/threonine kinase that plays a critical role in regulating inflammation and programmed cell death pathways, including apoptosis and necroptosis. Dysregulation of RIPK1 activity is associated with a range of inflammatory diseases, neurodegenerative disorders, and certain cancers. Inhibiting the kinase activity of RIPK1 is a promising therapeutic strategy for these conditions.

RIPK1 Signaling Pathway in Necroptosis

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits NFkB NF-κB Activation (Pro-survival & Inflammation) ComplexI->NFkB Leads to ComplexII Complex IIa/b (FADD, Caspase-8, RIPK1) ComplexI->ComplexII Transitions to Apoptosis Apoptosis ComplexII->Apoptosis Activates Necrosome Necrosome (RIPK1, RIPK3) ComplexII->Necrosome Forms (Caspase-8 inactive) MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Inflammatory Cell Death) pMLKL->Necroptosis Induces Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->Necrosome Inhibits RIPK1 Kinase Activity

Caption: Simplified RIPK1 signaling pathway leading to necroptosis.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable method for determining inhibitor potency (IC₅₀).

Materials:

  • Recombinant human RIPK1 (or other kinase of interest)

  • Kinase-specific substrate (e.g., myelin basic protein for RIPK1)

  • ATP

  • Synthesized pyrazolo[4,3-c]pyridine derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase reaction buffer.

    • Prepare an ATP solution in kinase reaction buffer.

    • Add the kinase/substrate solution to the wells containing the compounds.

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Data Presentation: Kinase Inhibition

Compound IDR-Group at C3Target KinaseIC₅₀ (nM)
PzP-Iodo-001-IRIPK1>10,000
PzP-Ph-002PhenylRIPK1850
PzP-Anilino-003AnilineRIPK1120
PzP-Pyr-0044-PyridylRIPK145
Staurosporine(Control)RIPK115

Note: Data is hypothetical and for illustrative purposes.

Protocol 5: Cell-Based Target Engagement Assay

Cell-based assays are essential to confirm that the inhibitors are active in a more physiologically relevant context. A common method is to measure the phosphorylation of a downstream substrate of the target kinase.

Materials:

  • Human cell line expressing the target kinase (e.g., HT-29 cells for RIPK1)

  • Cell culture medium and supplements

  • Stimulus (e.g., TNFα + z-VAD-fmk to induce necroptosis)

  • Test compounds

  • Lysis buffer

  • Antibodies: Primary antibody against the phosphorylated substrate, total substrate antibody, and a secondary antibody conjugated to HRP or a fluorescent dye.

  • ELISA plates or Western blot equipment

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulation: Add the stimulus to induce kinase activity and incubate for the appropriate time (e.g., 4-6 hours for necroptosis).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Quantification of Phosphorylation:

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total substrate.

  • Data Analysis: Quantify the level of substrate phosphorylation relative to the total substrate and determine the cellular IC₅₀ of the inhibitors.

Protocol 6: Kinome Profiling for Selectivity

To assess the selectivity of lead compounds, it is crucial to screen them against a broad panel of kinases. This helps to identify potential off-target effects and provides a more comprehensive understanding of the inhibitor's biological activity. Several commercial services offer kinome profiling.

Leading Kinome Profiling Platforms:

  • KINOMEscan® (Eurofins DiscoverX): This is a binding assay platform that quantitatively measures the interactions between a compound and a large panel of kinases. It determines the dissociation constant (Kd) as a measure of binding affinity.

  • QuickScout™ (Carna Biosciences): This platform offers activity-based screening against a large panel of kinases, providing IC₅₀ values at or near the Km for ATP.

General Workflow for Kinome Profiling:

  • Compound Submission: Provide a high-quality sample of the test compound to the service provider.

  • Screening: The compound is typically screened at a single high concentration (e.g., 1-10 µM) against the kinase panel.

  • Data Analysis: The results are often presented as a percentage of control or percent inhibition. Hits are identified based on a predefined threshold.

  • Dose-Response Follow-up: For significant hits, dose-response experiments are performed to determine the IC₅₀ or Kd values.

  • Selectivity Profile: The data is visualized, often using a "kinome tree" diagram, to illustrate the selectivity profile of the compound.

Kinome Profiling Workflow

G cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Visualization compound Lead Compound (PzP-Derivative) service Select Kinome Profiling Service compound->service submit Submit Compound service->submit single_point Single Concentration Screen (e.g., 1 µM) submit->single_point dose_response Dose-Response for Hits (IC50 or Kd) single_point->dose_response data Data Analysis (% Inhibition) dose_response->data tree Kinome Tree Visualization data->tree profile Selectivity Profile Generation tree->profile final_report final_report profile->final_report Comprehensive Report

Caption: Workflow for assessing inhibitor selectivity via kinome profiling.

Conclusion and Future Directions

The 3-Iodo-1H-pyrazolo[4,3-c]pyridine scaffold represents a highly valuable and versatile starting point for the discovery of novel kinase inhibitors. Its strategic design allows for efficient diversification through robust cross-coupling chemistries, enabling a comprehensive exploration of the chemical space around the core. By following the detailed protocols outlined in this guide—from synthesis and derivatization to rigorous biological evaluation against specific targets like RIPK1 and broad kinome panels—researchers can effectively advance their drug discovery programs. The insights gained from SAR studies, coupled with a deep understanding of the target biology, will pave the way for the development of the next generation of potent and selective kinase inhibitors for a multitude of therapeutic applications.

References

  • DiscoverX. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • RIP kinase 1 in the regulation of cell death, inflammation and cancer. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Patsnap Synapse. What are RIPK1 inhibitors and how do they work? Published June 21, 2024. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Published May 11, 2022. [Link]

  • Yuan, J., et al. Role of Receptor Interacting Protein (RIP) kinases in cancer. PMC. [Link]

  • Oncolines B.V. Kinome Profiling. Published October 19, 2024. [Link]

  • Huang, S. S., et al. 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PMC. [Link]

  • Wikipedia. Necroptosis. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Schematic diagram of necroptosis and the RIPK1-dependent apoptosis... ResearchGate. [Link]

  • The necroptosis signaling pathway. Simplified schematic representation... ResearchGate. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1

experimental protocol for N-alkylation of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective N-Alkylation of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

Authored by a Senior Application Scientist

This document provides a detailed protocol and technical insights for the N-alkylation of 3-iodo-1H-pyrazolo[4,3-c]pyridine, a critical scaffold in contemporary drug discovery. The N-alkylation of unsymmetrical pyrazole systems is a foundational synthetic transformation, yet it presents a significant challenge in controlling regioselectivity. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in mechanistic principles to achieve predictable and high-yielding synthesis of either the N1 or N2 alkylated isomers.

The pyrazolo[4,3-c]pyridine core is a key intermediate in the development of therapeutic agents, particularly kinase inhibitors for oncology.[1] The ability to selectively introduce alkyl groups at either of the two pyrazole nitrogen atoms is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. However, the similar nucleophilicity of the N1 and N2 atoms frequently leads to the formation of regioisomeric mixtures that are challenging to separate, complicating downstream processes and reducing overall yield.[2][3]

This guide elucidates the critical factors governing regioselectivity and provides robust, field-proven protocols to steer the reaction toward the desired isomer.

Mechanistic Rationale: The Key to Regioselectivity

The regiochemical outcome of the N-alkylation of 3-iodo-1H-pyrazolo[4,3-c]pyridine is not arbitrary. It is a finely balanced interplay of steric, electronic, and, most critically, solvent effects that dictate the site of alkylation. After deprotonation of the pyrazole N-H with a suitable base, the resulting pyrazolate anion exists in equilibrium. The position of this equilibrium and the nature of the ion-pairing with the counter-cation are profoundly influenced by the solvent system, which in turn determines the nucleophilic character of each nitrogen atom.

  • Steric Hindrance : As a general principle, the alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][3] In the case of 3-iodo-1H-pyrazolo[4,3-c]pyridine, the N2 position is adjacent to the fused pyridine ring, while the N1 position is adjacent to the iodine substituent. The steric environment is a contributing factor but is often overridden by solvent effects.

  • Solvent-Controlled Ion-Pairing : The choice of solvent is arguably the most powerful tool for controlling regioselectivity.[2][4] The phenomenon hinges on the nature of the ion pair formed between the pyrazolate anion and the base's counter-cation (e.g., Na⁺, K⁺).

    • In less polar, non-coordinating solvents like Tetrahydrofuran (THF) , the cation remains tightly associated with the nitrogen atoms, forming a close ion pair (CIP) or tight ion pair (TIP) .[5][6] Theoretical and experimental data suggest that the cation (e.g., Na⁺) may coordinate preferentially with the nitrogen of the fused pyridine ring (N7 in pyrazolo[3,4-d]pyrimidines, a related system) and the N1 nitrogen, sterically shielding the N1 position and directing the alkylating agent to attack the more exposed and available N2 position .[5]

    • In polar aprotic solvents like Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) , the solvent molecules effectively solvate the cation, creating a solvent-separated ion pair (SIP) .[5][6] This liberates the pyrazolate anion from the direct influence of the counter-ion. In this state, the reaction tends to favor thermodynamic control, leading to the formation of the more stable N1-alkylated isomer .[4][5]

  • Choice of Base : A strong, non-nucleophilic base is required for efficient deprotonation. Sodium hydride (NaH) is highly effective and can sometimes prevent the formation of regioisomeric byproducts.[7] Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used, particularly in polar aprotic solvents like DMF or DMSO, and are known to favor N1-alkylation.[2][8]

Experimental Workflow and Protocols

This section details a generalized, robust protocol for the N-alkylation reaction. The procedure should always be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the base and other side reactions, especially when using reactive hydrides.

General Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve 3-Iodo-1H-pyrazolo[4,3-c]pyridine in anhydrous solvent B Add base (e.g., NaH, K2CO3) under inert atmosphere A->B Inert atmosphere (Ar/N2) C Stir for deprotonation (e.g., 30-60 min) B->C Temperature control D Add alkylating agent (R-X) dropwise at controlled temp. C->D Formation of pyrazolate anion E Monitor reaction by TLC (Stir at RT or heat) D->E SN2 reaction F Quench reaction E->F Reaction completion G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Generalized workflow for the N-alkylation of 3-Iodo-1H-pyrazolo[4,3-c]pyridine.

Materials and Equipment
  • Reagents : 3-Iodo-1H-pyrazolo[4,3-c]pyridine, appropriate alkylating agent (e.g., methyl iodide, benzyl bromide), chosen base (e.g., Sodium Hydride, 60% dispersion in mineral oil; Potassium Carbonate, anhydrous), anhydrous solvent (e.g., DMF, THF), ethyl acetate, saturated aqueous ammonium chloride (NH₄Cl), brine, water, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Equipment : Round-bottom flask, magnetic stirrer and stir bar, septa, needles, syringes, inert gas line (Argon or Nitrogen) with manifold, ice bath, heating mantle with temperature controller, thin-layer chromatography (TLC) plates and chamber, separatory funnel, rotary evaporator, and column chromatography setup.

Protocol 1: Selective N1-Alkylation (DMSO Conditions)

This protocol is optimized for the synthesis of the N1-alkylated isomer, which is often the thermodynamically favored product.

  • To a dry round-bottom flask under an inert atmosphere of Argon, add 3-Iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq).

  • Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.1-0.2 M. Stir to dissolve.

  • Add anhydrous powdered potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (R-X, 1.1-1.2 eq) dropwise via syringe. A slight exotherm may be observed.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the pure N1-alkylated product.

Protocol 2: Selective N2-Alkylation (THF Conditions)

This protocol leverages the formation of a tight ion pair to direct alkylation to the N2 position.

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere of Argon, add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula or syringe.

  • Add anhydrous THF via syringe to the flask containing the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-Iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in a minimal amount of anhydrous THF.

  • Slowly add the solution of the pyrazolopyridine to the stirred NaH suspension at 0 °C. Effervescence (H₂ gas evolution) will be observed.

  • Stir the mixture at 0 °C for 30-60 minutes after the gas evolution ceases to ensure complete deprotonation.

  • Add the alkylating agent (R-X, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC analysis indicates completion.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution dropwise.

  • Dilute with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography. The N2-alkylated isomer is typically the major product.

Summary of Conditions for Regioselectivity

The following table summarizes the expected regiochemical outcomes based on the reaction conditions discussed. The ratios are illustrative and should be determined empirically for specific substrates and alkylating agents.

EntryBaseSolventExpected Ion PairMajor IsomerN1:N2 Ratio (Approx.)Reference(s)
1K₂CO₃ / Cs₂CO₃DMSO / DMFSolvent-Separated (SIP)N1>4:1[2][4][5]
2NaH / NaHMDSTHFClose/Tight (CIP/TIP)N21:>8[4][5][6]
3K₂CO₃MeCNMixedMixture~1:1[7]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive base (e.g., K₂CO₃ not anhydrous).- Insufficient temperature.- Unreactive alkylating agent (R-Cl < R-Br < R-I).- Non-anhydrous conditions (for NaH).- Use freshly dried base.- Increase reaction temperature.- Switch to a more reactive halide (e.g., iodide) or triflate.- Ensure all glassware is flame-dried and solvents are anhydrous when using NaH.
Poor Regioselectivity - Incorrect solvent/base combination.- Water contamination interfering with ion-pairing.- Systematically screen solvents: THF for N2, DMSO/DMF for N1.[4][5]- Ensure rigorous anhydrous conditions, especially for the THF protocol.
Formation of Byproducts - Reaction temperature too high leading to decomposition.- Excess alkylating agent causing dialkylation or side reactions.- Maintain recommended temperature control.- Use a controlled stoichiometry of the alkylating agent (1.1-1.2 eq).
Difficult Purification - Regioisomers have very similar polarity.- Optimize reaction conditions for higher selectivity to simplify purification.- Employ high-performance column chromatography with a shallow solvent gradient.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
  • Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis. BenchChem.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed.
  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. PubMed.
  • N-alkylation of some imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ACS Publications.
  • 3-Iodo-1H-pyrazolo[4,3-b]pyridine. MySkinRecipes.
  • Technical Support Center: Regioselective N-Alkylation of Pyrazoles. BenchChem.

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Application Notes and Protocols for 3-Iodo-1H-pyrazolo[4,3-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Iodo-1H-pyrazolo[4,3-c]pyridine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with inherent biological relevance is paramount. The 3-Iodo-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a particularly valuable building block in drug discovery. Its strategic importance lies in the fusion of a pyrazole and a pyridine ring, creating a bioisostere of purine that can interact with a multitude of biological targets.[1] The true synthetic power of this scaffold, however, is unlocked by the presence of the iodine atom at the 3-position. This halogen serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, thereby providing medicinal chemists with a robust platform for generating diverse compound libraries for structure-activity relationship (SAR) studies.[2][3]

This guide provides an in-depth exploration of the applications of 3-Iodo-1H-pyrazolo[4,3-c]pyridine, focusing on its instrumental role in the synthesis of kinase inhibitors. We will delve into the causality behind key synthetic transformations, provide detailed, field-proven protocols for its utilization in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and present illustrative data to guide researchers in their drug development endeavors.

Core Applications in Kinase Inhibitor Development

The pyrazolopyridine core is a well-established pharmacophore in the design of kinase inhibitors.[4][5] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The 3-Iodo-1H-pyrazolo[4,3-c]pyridine scaffold provides a direct route to novel kinase inhibitors by enabling the introduction of diverse substituents at the C3 position, which often projects into the solvent-exposed region of the ATP-binding pocket. This allows for the optimization of potency, selectivity, and pharmacokinetic properties.

A prime example of a related scaffold's success is in the development of TANK-binding kinase 1 (TBK1) inhibitors, where pyrazolo[3,4-b]pyridine derivatives have demonstrated nanomolar potency.[6] Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been successfully employed to create potent inhibitors of Breast Tumor Kinase (BRK/PTK6).[7] The strategic derivatization of the 3-iodo-pyrazolo-pyridine core allows for the exploration of chemical space around these and other kinase targets.

Key Synthetic Methodologies: A Gateway to Molecular Diversity

The reactivity of the C-I bond in 3-Iodo-1H-pyrazolo[4,3-c]pyridine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, offering reliable and functional-group-tolerant methods for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors.[8][9] The reaction couples the 3-Iodo-1H-pyrazolo[4,3-c]pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is air-stable and readily generates the active Pd(0) species in situ. For more challenging couplings, specialized ligands that enhance the rate of oxidative addition and reductive elimination may be required.[8]

  • Base: A base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. Carbonates such as Na₂CO₃ or Cs₂CO₃ are frequently used. The choice of base can influence reaction rates and yields, with stronger bases sometimes being more effective.[9]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically employed. This biphasic system helps to dissolve both the organic starting materials and the inorganic base.[8]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Purification Start Combine 3-Iodo-1H-pyrazolo[4,3-c]pyridine, Arylboronic Acid, Base, and Solvent Degas Degas Mixture (Ar or N2 Purge) Start->Degas Inert atmosphere Add_Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) Degas->Add_Catalyst Heat Heat Reaction Mixture (e.g., 90-110 °C) Add_Catalyst->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Reaction complete Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Obtain Pure 3-Aryl-1H-pyrazolo[4,3-c]pyridine Purify->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a rapid and efficient method for synthesizing 3-aryl-1H-pyrazolo[4,3-c]pyridines.

Materials:

  • 3-Iodo-1H-pyrazolo[4,3-c]pyridine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add 3-Iodo-1H-pyrazolo[4,3-c]pyridine (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.6 mmol, 1.2 equiv).

  • Add DME (3 mL) and H₂O (1 mL) to the vial.

  • Purge the vial with nitrogen or argon for 5-10 minutes.

  • Under the inert atmosphere, add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) and Cs₂CO₃ (1.0 mmol, 2.0 equiv).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100-120°C for 10-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrazolo[4,3-c]pyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[10][11][12][13] This is particularly useful for installing amine functionalities that can act as hydrogen bond donors or acceptors, crucial for binding to kinase active sites.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium precursor and a phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[13] The choice of ligand can be critical for achieving high yields, especially with challenging substrates.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base deprotonates the amine in the catalytic cycle, allowing it to coordinate to the palladium center.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic species.[14]

Buchwald_Hartwig_Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex L_nPd(II)(Ar)I Pd0->OxAdd Ar-I AmineCoord Amine Coordination [L_nPd(II)(Ar)(R2NH)]+I- OxAdd:f0->AmineCoord:f0 + R2NH Deprotonation Deprotonation L_nPd(II)(Ar)(R2N) AmineCoord:f0->Deprotonation:f0 + Base, - Base-H+ Deprotonation:f0->Pd0 Reductive Elimination Product 3-Amino-1H-pyrazolo[4,3-c]pyridine Deprotonation:f0->Product

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Protocol 2: Buchwald-Hartwig Amination of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

This protocol describes a general procedure for the C-N coupling of 3-Iodo-1H-pyrazolo[4,3-c]pyridine with a primary or secondary amine.

Materials:

  • 3-Iodo-1H-pyrazolo[4,3-c]pyridine

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or sealed vial

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), XPhos (0.024 mmol, 4.8 mol%), and sodium tert-butoxide (0.7 mmol, 1.4 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add 3-Iodo-1H-pyrazolo[4,3-c]pyridine (0.5 mmol, 1.0 equiv) and the amine (0.6 mmol, 1.2 equiv).

  • Add anhydrous toluene (2.5 mL) via syringe.

  • Heat the reaction mixture at 100-110°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-1H-pyrazolo[4,3-c]pyridine derivative.

Data Summary: Representative Biological Activities

The following table summarizes the inhibitory activities of compounds derived from related pyrazolopyridine scaffolds, illustrating the potential of this chemical class.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
1H-Pyrazolo[3,4-b]pyridine DerivativeTBK10.2[6]
1H-Pyrazolo[3,4-b]pyridine DerivativeTBK17.1[6]
1H-Pyrazolo[3,4-d]pyrimidine DerivativeBRK/PTK6Low nanomolar[7]
Pyrazolo[4,3-d]pyrimidine DerivativeCDK1/cyclin BActivity reported[5]

Conclusion and Future Outlook

3-Iodo-1H-pyrazolo[4,3-c]pyridine is a high-value building block for medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel bioactive compounds, particularly kinase inhibitors. The protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provided herein offer robust starting points for the rapid diversification of this privileged scaffold. As the demand for novel therapeutics continues to grow, the strategic application of such versatile intermediates will remain a cornerstone of successful drug discovery campaigns. The ability to selectively functionalize the pyrazolopyridine core at multiple positions opens up exciting avenues for the development of next-generation therapeutics targeting a wide range of diseases.[1][2]

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
  • Buchwald-Hartwig amination. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). European Journal of Medicinal Chemistry.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry.
  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2017). Journal of Pharmacy and Bioallied Sciences.
  • Buchwald-Hartwig Amin
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, April 3). YouTube. [Link]

  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (n.d.). BenchChem.
  • Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. (2001). Acta Poloniae Pharmaceutica.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2016). Comptes Rendus Chimie.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2018).
  • 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. (2014). Acta Crystallographica Section E: Structure Reports Online.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Deriv
  • 3H-Pyrazolo[4,3-c]pyridine. (n.d.). BenchChem.
  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. (2014).
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. (2021). Bioorganic Chemistry.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Advances.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). Molecules.

Sources

Application Notes and Protocols for the Strategic Functionalization of the C3 Position of Pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to purine, a fundamental component of nucleic acids. This bioisosteric relationship makes it an attractive framework for designing potent and selective inhibitors of various enzymes, particularly kinases that bind ATP.[1] The strategic introduction of diverse substituents onto this core is paramount for modulating its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The C3 position, located on the pyrazole ring, is a key vector for derivatization, allowing for the introduction of aryl, heteroaryl, and amino groups that can engage in critical interactions with biological targets.

This comprehensive guide provides an in-depth exploration of the key methodologies for the functionalization of the C3 position of pyrazolo[4,3-c]pyridines. We will delve into the underlying chemical principles and provide detailed, field-proven protocols for halogenation and subsequent palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Additionally, we will discuss the potential for directed metalation as a complementary strategy for functionalizing the pyridine ring.

I. Synthesis of the Core Scaffold: Preparing the Canvas

A prerequisite to any functionalization strategy is the efficient synthesis of the pyrazolo[4,3-c]pyridine core itself. One effective method involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones, which can yield a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines.[2] The regiochemical outcome can be influenced by the choice of electrophilic additive and solvent, allowing for a degree of control.[2]

An alternative approach begins with commercially available substituted aminopyrazoles, as detailed in the following protocol for a methylated analog.

Protocol 1: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

This protocol describes a two-step process involving a nucleophilic aromatic substitution followed by an intramolecular cyclization.[1]

Reaction Scheme:

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-amino-4-methylpyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Addition of Reagents: Add 2-chloropyridine (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 4-Methyl-1H-pyrazolo[4,3-c]pyridine.[1]

II. C3-Halogenation: Installing a Versatile Handle

The introduction of a halogen atom, typically bromine or iodine, at the C3 position is a critical step, transforming the inert C-H bond into a versatile functional handle for subsequent cross-coupling reactions. While direct C3-halogenation protocols for the pyrazolo[4,3-c]pyridine scaffold are not extensively documented, methods developed for closely related pyrazolopyrimidine systems offer a reliable template. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly employed.

Protocol 2: C3-Bromination of 1H-Pyrazolo[4,3-c]pyridine (Adapted Protocol)

This protocol is adapted from established procedures for the C3-bromination of pyrazolo[1,5-a]pyrimidines and general pyridine halogenation, providing a strong starting point for optimization.[3][4]

Reaction Scheme:

Materials:

  • 1H-Pyrazolo[4,3-c]pyridine (or a protected derivative)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Dissolution: Dissolve the 1H-pyrazolo[4,3-c]pyridine starting material (1.0 eq) in anhydrous CH₂Cl₂ or CH₃CN in a flask under an inert atmosphere.

  • Reagent Addition: Add NBS (1.05 - 1.2 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

  • Work-up: Dilute the mixture with water and extract with CH₂Cl₂. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the 3-bromo-1H-pyrazolo[4,3-c]pyridine.

Note on C3-Iodination: A similar procedure can be followed using N-iodosuccinimide (NIS) as the electrophilic source to obtain the corresponding 3-iodo derivative. The existence of commercially available 3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine supports the viability of this transformation.[5]

III. C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron species. This reaction is particularly valuable for synthesizing C3-aryl or C3-heteroaryl pyrazolo[4,3-c]pyridines, which are of significant interest in kinase inhibitor design.

Underlying Principle & Causality

The catalytic cycle, driven by a palladium(0) species, involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 3-halo-pyrazolo[4,3-c]pyridine.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, a step often facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the palladium(0) catalyst.

The choice of ligand is critical for the efficiency of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands like XPhos enhance the rates of both oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.[6]

Protocol 3: C3-Arylation via Suzuki-Miyaura Cross-Coupling (Adapted from Kemmitt et al.)

This protocol is based on the successful C3-arylation of a tetrahydropyrazolo[3,4-c]pyridine triflate and is highly applicable to the corresponding 3-halo-pyrazolo[4,3-c]pyridine system.[6]

Reaction Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Degas Solvent (DME/Water) Reactants Combine: - 3-Halo-pyrazolo[4,3-c]pyridine - Boronic Acid/Ester (1.2 eq) - K2CO3 (3 eq) - Pd(OAc)2 (5 mol%) - XPhos (10 mol%) Start->Reactants Under N2 Heat Heat to 80 °C (Monitor by TLC/LC-MS) Reactants->Heat Cool Cool to RT Heat->Cool Dilute Dilute with EtOAc Cool->Dilute Wash Wash with Water & Brine Dilute->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product 3-Aryl-pyrazolo[4,3-c]pyridine Purify->Product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Materials:

  • 3-Bromo- or 3-Iodo-1H-pyrazolo[4,3-c]pyridine (protected if necessary) (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronate ester (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water, degassed

Equipment:

  • Microwave vial or Schlenk tube

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup

Procedure:

  • Preparation: In a microwave vial or Schlenk tube, combine the 3-halo-pyrazolo[4,3-c]pyridine (1.0 eq), the boronic acid/ester (1.2 eq), K₂CO₃ (3.0 eq), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Solvent Addition: Add a degassed mixture of DME and water (typically 3:1 or 4:1 v/v).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C for the required time (typically 2-16 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the 3-(hetero)aryl-pyrazolo[4,3-c]pyridine.[6]

IV. C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-amino-pyrazolo[4,3-c]pyridine derivatives from their 3-halo precursors. This transformation is crucial for introducing amine functionalities that can act as hydrogen bond donors or acceptors, significantly impacting a compound's biological activity.

Mechanism and Ligand Choice

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[7] A key step is the deprotonation of the amine by a base to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, DavePhos, XPhos) is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[7][8]

Protocol 4: C3-Amination via Buchwald-Hartwig Amination (General Protocol)

This is a general protocol adapted from established procedures for the amination of bromopyridines and other heteroaryl halides.[8][9]

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)(X)L2] pd0->pd_complex oxidative_add oxidative_add Oxidative Addition amido_complex [Ar-Pd(II)(NR'R'')L2] pd_complex->amido_complex ligand_exchange ligand_exchange Ligand Exchange amido_complex->pd0 reductive_elim reductive_elim Reductive Elimination output Ar-NR'R'' (Product) reductive_elim->output center input1 Ar-X (3-Halo-pyrazolo[4,3-c]pyridine) input1->oxidative_add input2 HNR'R'' (Amine) input2->ligand_exchange base Base (-HX) base->ligand_exchange

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Materials:

  • 3-Bromo-1H-pyrazolo[4,3-c]pyridine (protected if necessary) (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq)

  • (±)-BINAP or other suitable phosphine ligand (0.02-0.10 eq)

  • Toluene or Dioxane, anhydrous and degassed

Equipment:

  • Schlenk tube or sealed vial

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Preparation (Glovebox/Schlenk Line): To a dry Schlenk tube, add NaOtBu (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., BINAP, 5 mol%).

  • Addition of Substrates: Add the 3-bromo-pyrazolo[4,3-c]pyridine (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to afford the 3-amino-pyrazolo[4,3-c]pyridine derivative.[9]

V. Comparative Analysis of C3-Functionalization Methods

MethodPrecursorKey ReagentsAdvantagesLimitations
C3-Halogenation Unsubstituted ScaffoldNBS, NISProvides a versatile handle for diverse cross-coupling reactions.Direct protocols for the specific scaffold are inferred; may require optimization.
Suzuki-Miyaura C3-Halide/TriflatePd catalyst, phosphine ligand, base, boronic acid/esterExcellent for C-C bond formation; broad substrate scope; high functional group tolerance.Boronic acids can be unstable; removal of boron-containing byproducts.
Buchwald-Hartwig C3-HalidePd catalyst, phosphine ligand, strong base, aminePremier method for C-N bond formation; wide range of amines can be used.Requires strictly anhydrous/anaerobic conditions; strong base may affect sensitive functional groups.

VI. Alternative Strategies: Directed Ortho-Metalation (DoM)

While this guide focuses on C3 functionalization, it is worth noting that Directed ortho-Metalation (DoM) provides a powerful strategy for functionalizing the pyridine ring portion of the scaffold. In the context of pyrazolo[4,3-c]pyridine, the pyridine nitrogen can act as a directing metalating group (DMG).

Conceptual Pathway

DoM_Pathway Start Pyrazolo[4,3-c]pyridine (N1-protected) Step1 Deprotonation at C4 (e.g., LDA, LTMP, -78 °C) Start->Step1 Intermediate C4-Lithiated Intermediate Step1->Intermediate Step2 Electrophilic Quench (E+) Intermediate->Step2 Product C4-Functionalized Product Step2->Product

Caption: Directed Metalation at the C4 Position.

This approach involves treating an N1-protected pyrazolo[4,3-c]pyridine with a strong, hindered lithium amide base like LDA or LTMP at low temperatures.[10] The base is directed by the pyridine nitrogen to selectively deprotonate the adjacent C4 position. The resulting lithiated intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install new functional groups at the C4 position. This method complements C3 functionalization by providing a route to decorate the other ring of the scaffold.

Conclusion

The functionalization of the C3 position of the pyrazolo[4,3-c]pyridine scaffold is a critical endeavor in the pursuit of novel therapeutics. By employing a strategic sequence of C3-halogenation followed by robust palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, researchers can access a vast chemical space of C3-substituted analogs. The protocols and principles outlined in this guide, derived from established literature and proven chemical logic, provide a solid foundation for drug development professionals to synthesize and explore the therapeutic potential of this important heterocyclic system.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available from: [Link]

  • Gore, V. G. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 478. Available from: [Link]

  • Kemmitt, P. D., Blades, K., Box, M. R., Dickinson, S., Lamont, G. M., Madden, K., McCoull, W., & Williams, J. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. The Journal of Organic Chemistry, 79(16), 7682–7688. Available from: [Link]

  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 769-775. Available from: [Link]

  • Toudic, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and their subsequent functionalization. RSC Advances, 11(4), 2133-2141. Available from: [Link]

  • Wikipedia contributors. (2024, November 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zhang, L., et al. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 50(26), 3339-3342. Available from: [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

  • PubMed. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. Retrieved from [Link]

  • PubMed. (2014). 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and their subsequent functionalization. Retrieved from [Link]

  • MDPI. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]

  • PubMed Central. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed Central. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Retrieved from [Link]

  • Arkivoc. (2008). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]

  • PubMed Central. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • PubMed Central. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • PubMed Central. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Pro Progressio Alapítvány. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

Sources

3-Iodo-1H-pyrazolo[4,3-c]pyridine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Iodo-1H-pyrazolo[4,3-c]pyridine in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of Iodinated Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality lead compounds.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens smaller collections of low molecular weight fragments (typically < 300 Da).[1][3] This approach offers superior exploration of chemical space and often yields hits with higher ligand efficiency.[4][5]

Within the FBDD paradigm, the selection of fragments is paramount. Halogenated fragments, particularly those containing iodine, offer distinct advantages. The iodine atom can participate in halogen bonding—a noncovalent interaction with Lewis basic sites like carbonyl oxygens on the protein backbone—which can significantly enhance binding affinity.[6] Furthermore, the high atomic number of iodine produces a strong anomalous signal in X-ray crystallography, simplifying the process of determining the fragment's binding pose and guiding subsequent optimization efforts.[7][8]

This guide focuses on 3-Iodo-1H-pyrazolo[4,3-c]pyridine , a heterocyclic fragment that combines the benefits of an iodinated handle with a privileged scaffold. The pyrazolopyridine core is a common motif in bioactive compounds, making it an excellent starting point for exploring target classes such as kinases.[9][10] The strategically placed iodine atom at the C3 position serves as a versatile synthetic vector, enabling rapid and targeted hit-to-lead evolution.

Physicochemical Properties and Synthesis

A thorough understanding of the fragment's characteristics is the foundation of any successful screening campaign.

Data Summary: 3-Iodo-1H-pyrazolo[4,3-c]pyridine
PropertyValueSource
CAS Number 1363381-14-9[11]
Molecular Formula C₆H₄IN₃[11]
Molecular Weight 245.02 g/mol [9][11]
Appearance White to off-white solid[12]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[11]
Protocol 1: Synthesis via Direct Iodination

This protocol describes the direct iodination of the parent 1H-pyrazolo[4,3-c]pyridine scaffold. The mechanism is based on electrophilic substitution, a common method for halogenating such heterocyclic systems.[13]

Materials:

  • 1H-pyrazolo[4,3-c]pyridine

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF.

  • Add potassium hydroxide (KOH, 4.0 eq) to the solution and stir. The base activates the ring for electrophilic attack.

  • Slowly add a solution of iodine (I₂, 2.5 eq) in DMF to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress via Thin-Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a brine solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with brine and aqueous sodium thiosulfate solution (to quench excess iodine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield 3-Iodo-1H-pyrazolo[4,3-c]pyridine as a solid.

FBDD Workflow: From Fragment Screening to Hit Validation

The journey from a fragment library to a validated hit involves a multi-step process designed to identify true binders and eliminate false positives.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation cluster_lead Phase 4: Hit-to-Lead lib Fragment Library (including 3-Iodo-1H-pyrazolo[4,3-c]pyridine) spr Surface Plasmon Resonance (SPR) lib->spr nmr NMR Spectroscopy (e.g., ¹H-¹⁵N HSQC) lib->nmr target Target Protein (e.g., Kinase) target->spr target->nmr ortho Orthogonal Methods (e.g., ITC, DSF) spr->ortho Initial Hits nmr->ortho Initial Hits xtal X-ray Crystallography ortho->xtal Confirmed Hits lead_opt Lead Optimization xtal->lead_opt Structural Data Hit_To_Lead cluster_reactions Palladium-Catalyzed Cross-Coupling frag Hit Fragment 3-Iodo-1H-pyrazolo[4,3-c]pyridine (Low Affinity) suzuki Suzuki Coupling + Aryl/Heteroaryl Boronic Acid frag->suzuki Vector for Growth sonogashira Sonogashira Coupling + Terminal Alkyne frag->sonogashira lead Optimized Lead Compound (High Affinity & Selectivity) suzuki->lead Adds aryl group sonogashira->lead Adds alkyne linker

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodo-1H-pyrazolo[4,3-c]pyridine is a critical heterocyclic building block in medicinal chemistry and drug development, frequently utilized as a precursor for kinase inhibitors and other therapeutic agents.[1] Its precise molecular structure, purity, and physicochemical properties are paramount to ensuring the success of subsequent synthetic transformations and the reliability of biological screening data. This guide provides a comprehensive suite of detailed analytical protocols for the definitive characterization of this compound. We present an integrated workflow encompassing spectroscopic and chromatographic techniques, explaining not only the procedural steps but also the scientific rationale behind methodological choices. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and validated methods for characterizing halogenated heterocyclic compounds.[2]

Introduction: The Need for Rigorous Characterization

The pyrazolopyridine scaffold is a "privileged" structure in pharmaceutical development, appearing in numerous compounds with diverse biological activities.[3][4] The introduction of an iodine atom at the 3-position of the 1H-pyrazolo[4,3-c]pyridine core provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[1] However, the synthesis of such molecules can lead to isomeric impurities or residual reagents. Therefore, unambiguous confirmation of the structure and a precise assessment of purity are non-negotiable for advancing a drug discovery program.

This application note details a multi-technique analytical workflow designed to provide a complete portrait of 3-Iodo-1H-pyrazolo[4,3-c]pyridine, from initial structural verification to definitive purity assessment.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 1363381-14-9[5]
Molecular Formula C₆H₄IN₃[5]
Molecular Weight 245.02 g/mol [1][5]
Appearance White to light yellow solid
Storage 2-8°C, Inert atmosphere, Keep in dark place[1][5]

Primary Structural Elucidation: NMR and Mass Spectrometry

The foundational analysis for any novel or synthesized compound involves confirming its covalent structure and molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled insight into the molecular skeleton by probing the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Expertise & Experience: The choice of solvent is critical. While deuterated chloroform (CDCl₃) is common, 3-Iodo-1H-pyrazolo[4,3-c]pyridine contains a pyrazolic N-H proton which may exchange or give a very broad signal. Deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for such compounds as it forms a hydrogen bond with the N-H proton, resulting in a sharper, more easily identifiable signal. The predicted spectrum for the [4,3-c] isomer will differ from its related isomers (e.g., [3,4-b]) due to the unique electronic arrangement imparted by the nitrogen positions.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Data Interpretation & Expected Results

  • ¹H NMR: Expect to see distinct signals for the four protons on the bicyclic ring system. The N-H proton will likely appear as a broad singlet at a high chemical shift (>12 ppm). The three aromatic protons will appear as multiplets or doublets of doublets, with coupling constants (J-values) providing information on their connectivity.

  • ¹³C NMR: Expect six distinct signals corresponding to the six carbon atoms. The carbon atom attached to the iodine (C3) will be significantly shielded and appear at a lower chemical shift compared to the other sp² carbons.

Note: While specific data for the [4,3-c] isomer is not widely published, data for the related 3-Iodo-1H-pyrazolo[3,4-b]pyridine shows a broad N-H proton at 13.18 ppm and aromatic protons between 7.22 and 8.64 ppm in CDCl₃.[6][7]

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the target compound and can provide structural information through fragmentation analysis.

Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule, typically yielding the protonated molecular ion [M+H]⁺. The presence of iodine provides a unique isotopic signature, although it is monoisotopic (¹²⁷I). High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that can be used to confirm the elemental formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule.

    • Compare the measured accurate mass to the theoretical mass calculated for C₆H₅IN₃⁺. The deviation should be less than 5 ppm.

Data Interpretation & Expected Results

IonTheoretical Mass (Da)Observed m/z
[M]⁺244.9450~245.9528 ([M+H]⁺)
Expected Result The HRMS analysis should confirm the molecular formula C₆H₄IN₃ with a mass error of < 5 ppm. The base peak in the mass spectrum is expected to be the molecular ion or the protonated molecular ion.[6][7]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for separating the main compound from impurities and quantifying its purity.

Expertise & Experience: A reversed-phase C18 column is the workhorse for separating small, moderately polar aromatic molecules. The mobile phase, typically a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution. A photodiode array (PDA) or UV-Vis detector is ideal, as it can monitor the elution at multiple wavelengths and provide the UV spectrum of the peak, which aids in peak identification.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_eval Evaluation cluster_result Result A Select C18 Column B Prepare Mobile Phase (ACN/H₂O w/ 0.1% TFA) A->B C Prepare Sample (~0.5 mg/mL in ACN) B->C D Inject Sample C->D E Run Gradient Method (e.g., 10-90% ACN over 15 min) D->E F Detect at λmax (~254 nm or optimal) E->F G Assess Peak Shape & Retention Time F->G H Check Resolution from Impurities G->H I Calculate Purity (% Area) H->I J Validated Purity Result (e.g., >98%) I->J

Protocol: Reversed-Phase HPLC Purity Analysis

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 10% B for 1 minute.

    • Ramp to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 2 minutes before the next injection.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness: For a validated result, system suitability parameters should be met. This includes checking for theoretical plates (>2000), tailing factor (0.8-1.5), and reproducibility of retention times (<2% RSD) from replicate injections. Commercial suppliers often report purity greater than 98% for this compound.

Complementary Spectroscopic & Structural Analyses

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Protocol: FTIR-ATR Analysis

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

Expected Vibrational Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H StretchPyrazole N-H
3100 - 3000C-H StretchAromatic C-H
1650 - 1450C=C & C=N StretchPyrazolopyridine Ring
< 600C-I StretchCarbon-Iodine Bond

This data is based on characteristic frequencies for pyrimidine and pyrazole derivatives.[8][9]

UV-Vis Spectroscopy

This technique measures the electronic absorption of the molecule and is useful for quantitative analysis and for understanding its electronic properties.

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is ~10-5 M.

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

  • Scan: Scan the sample across a wavelength range of 200-400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Results: Pyrazolopyridine systems are aromatic and possess chromophores that absorb in the UV region. The λmax can be used for quantitative analysis via the Beer-Lambert law and provides a characteristic fingerprint for the molecule.[10][11]

Single-Crystal X-ray Diffraction

This is the most powerful method for determining the exact three-dimensional atomic arrangement of a molecule in the solid state.

Expertise & Experience: The primary challenge is growing a high-quality single crystal suitable for diffraction. Slow evaporation or solvent layering techniques are commonly employed. While a detailed protocol is beyond the scope of this note, the outcome is an unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-stacking.[6][7][12]

Integrated Characterization Workflow

The following diagram illustrates how these techniques are integrated to provide a full characterization of the compound.

G cluster_primary Primary Confirmation cluster_secondary Purity & Identity cluster_definitive Definitive Structure Sample Synthesized Sample (3-Iodo-1H-pyrazolo[4,3-c]pyridine) NMR NMR (¹H, ¹³C) - Confirms Connectivity - Isomer Check Sample->NMR MS HRMS - Confirms Molecular Formula Sample->MS HPLC HPLC-UV - Quantitative Purity - Impurity Profile NMR->HPLC Report Certificate of Analysis (CoA) - Structure, Purity, Identity Confirmed NMR->Report MS->HPLC MS->Report FTIR FTIR - Functional Group ID HPLC->FTIR HPLC->Report XRAY X-Ray Crystallography - 3D Structure - Stereochemistry FTIR->XRAY EA Elemental Analysis - Confirms %C, H, N XRAY->EA XRAY->Report EA->Report

References

  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 5), o543. [Link]

  • Kups, K., et al. (2020). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2020(6), 20-35. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6237. [Link]

  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. [Link]

  • Haskins, W. C., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • MySkinRecipes. (n.d.). 3-Iodo-1H-pyrazolo[4,3-b]pyridine. MySkinRecipes. [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Szeliga, M., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Oscifiani, N., et al. (2022). Pyrazoline compound on FTIR spectrum. ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

  • MacKenzie, K. L., et al. (2015). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry, 93(12), 1289-1294. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]

  • Edjlali, L., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(4), 1029-1043. [Link]

  • Request PDF. (n.d.). Recent discoveries of naturally occurring halogenated nitrogen heterocycles. ResearchGate. [Link]

  • de Oliveira, R. S., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 29(1), 123. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Journal of Chemical Engineering & Process Technology. [Link]

  • RSC Publishing. (2018). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 20(4), 2291-2300. [Link]

Sources

Developing Novel c-Met Inhibitors from 3-Iodo-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting c-Met in Oncology

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cellular growth, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway, through genetic alterations like gene amplification, mutation, or protein overexpression, is a significant driver in the development and progression of numerous human cancers.[2][3] Aberrant c-Met activation triggers a cascade of downstream signaling events, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote an "invasive growth" program.[2][3] This makes c-Met a compelling and validated target for therapeutic intervention in oncology. The development of small-molecule inhibitors that can effectively block the ATP-binding site of the c-Met kinase domain is a promising strategy to counteract its oncogenic effects.

The 3-Iodo-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a promising starting point for the discovery of novel c-Met inhibitors. The pyrazolopyridine core provides a rigid framework that can be strategically functionalized to achieve high potency and selectivity. The iodine atom at the 3-position serves as a versatile handle for introducing diverse chemical moieties through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive guide for the development of novel c-Met inhibitors based on the 3-Iodo-1H-pyrazolo[4,3-c]pyridine scaffold. It includes detailed protocols for the synthesis of the core scaffold and its derivatives, as well as methodologies for their biological evaluation, from in vitro kinase and cell-based assays to in vivo xenograft models.

The c-Met Signaling Pathway and Inhibition Strategy

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, initiating multiple signaling cascades that drive cancer progression.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF HGF->cMet Binds Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->cMet Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: The c-Met signaling pathway and the mechanism of inhibition by pyrazolo[4,3-c]pyridine-based compounds.

Part 1: Chemical Synthesis Protocols

Protocol 1.1: Synthesis of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

This protocol is adapted from the synthesis of the related 3-Iodo-1H-pyrazolo[3,4-b]pyridine and is expected to be applicable to the [4,3-c] isomer.[4]

Materials:

  • 1H-pyrazolo[4,3-c]pyridine

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • Dissolve 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in DMF.

  • To this solution, add potassium hydroxide (4.0 eq) followed by the portion-wise addition of iodine (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into brine and extract with ethyl acetate.

  • Wash the combined organic layers with brine and a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to yield 3-Iodo-1H-pyrazolo[4,3-c]pyridine as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 1.2: Synthesis of N-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a common feature of many potent c-Met inhibitors.[5][6] This protocol outlines a general procedure for the synthesis of derivatives of this scaffold.

Synthesis_Workflow Start Piperidin-4-one Step1 Step 1: Introduction of protecting group (e.g., Boc) Start->Step1 Step2 Step 2: Formation of pyrazolo ring Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Step4 Step 4: N-Arylation or N-Alkylation Step3->Step4 Final Substituted Tetrahydro-pyrazolo [4,3-c]pyridines Step4->Final Xenograft_Workflow Start Implantation of cancer cells into mice Tumor_Growth Tumor growth to ~150-200 mm³ Start->Tumor_Growth Randomization Randomization into treatment & control groups Tumor_Growth->Randomization Treatment Daily administration of inhibitor or vehicle Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint: Tumor excision for further analysis Monitoring->Endpoint

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

Introduction

The 3-Iodo-1H-pyrazolo[4,3-c]pyridine scaffold is a crucial intermediate in the development of various pharmacologically active compounds.[1] Its synthesis, however, can be challenging, often plagued by issues such as low yields, side product formation, and difficulties in purification. This guide provides a structured, question-and-answer-based approach to troubleshoot common problems and optimize your reaction conditions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, categorized by experimental stage.

Stage 1: Synthesis of the Precursor, 1H-pyrazolo[4,3-c]pyridine

A reliable synthesis of the starting material is paramount. Several synthetic routes to the pyrazolo[4,3-c]pyridine core have been reported.[2][3] A common challenge is the cyclization step.

Question: I am getting a low yield during the cyclization to form the 1H-pyrazolo[4,3-c]pyridine core. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the pyrazolo[4,3-c]pyridine core often stem from incomplete reaction, side product formation, or degradation of the product under the reaction conditions. Here’s a systematic approach to troubleshoot this:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the hydrazine source and the pyridine precursor. Impurities can lead to unwanted side reactions.

  • Reaction Temperature and Time: The cyclization reaction is sensitive to temperature. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition. We recommend careful optimization of the temperature profile. Start with the reported conditions and incrementally adjust. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used. If you are experiencing low yields, consider switching to a higher boiling point solvent like n-butanol or toluene to drive the reaction to completion, assuming your substrates are stable at higher temperatures.

  • pH Control: The pH of the reaction mixture can be critical, especially in condensation reactions. If the reaction is acid-catalyzed, ensure the appropriate amount of acid is used. For base-catalyzed reactions, the choice and stoichiometry of the base are important.

Experimental Protocol: A General Approach to 1H-pyrazolo[4,3-c]pyridine Synthesis

While specific precursors may vary, a general cyclization protocol is outlined below.

StepActionRationale
1 Dissolve the functionalized pyridine precursor in a suitable solvent (e.g., ethanol, acetic acid).Ensures a homogeneous reaction mixture.
2 Add hydrazine hydrate (or a substituted hydrazine) to the solution.The nucleophilic hydrazine initiates the cyclization cascade.
3 If required, add a catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of a solid acid).Catalyzes the condensation and subsequent cyclization.
4 Heat the reaction mixture to reflux for the optimized time (monitor by TLC).Provides the necessary activation energy for the reaction.
5 Cool the reaction mixture to room temperature and then in an ice bath.Promotes precipitation of the product.
6 Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.Removes soluble impurities.
Stage 2: Iodination of 1H-pyrazolo[4,3-c]pyridine

The direct iodination of the pyrazolo[4,3-c]pyridine ring is the key step to obtaining the desired product. The electron-deficient nature of the pyridine ring can make this electrophilic substitution challenging.[4][5]

Question: My iodination reaction of 1H-pyrazolo[4,3-c]pyridine is resulting in a low yield of the 3-iodo product. What can I do to improve this?

Answer:

Low yields in the iodination of N-heterocycles are a common issue. Several factors can contribute to this, including the choice of iodinating agent, reaction conditions, and potential side reactions.

Troubleshooting Strategy:

ParameterRecommended ActionScientific Rationale
Iodinating Agent If using molecular iodine (I₂) alone is ineffective, consider activating it with an oxidizing agent or using a more reactive iodinating agent.Molecular iodine is a relatively weak electrophile. Oxidizing agents generate a more electrophilic iodine species (I⁺). Reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are more potent iodinating agents.[6][7]
Base The choice and amount of base are critical. Strong bases like KOH or n-BuLi can be used.A base is often required to deprotonate the pyrazole NH or to neutralize the HI byproduct, which can inhibit the reaction. The use of n-BuLi allows for a directed lithiation followed by quenching with iodine, offering high regioselectivity.[6]
Solvent Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally suitable.These solvents can dissolve the reagents and are generally inert to the reaction conditions. However, be aware of potential side reactions with certain solvents.[8]
Temperature Many iodination reactions can be performed at room temperature. If the reaction is sluggish, gentle heating might be necessary. For highly reactive systems (e.g., using n-BuLi), low temperatures (-78 °C) are required.Temperature control is crucial for managing reaction rate and preventing side reactions.

Optimized Protocol for Iodination (Based on a similar scaffold[9])

This protocol for the synthesis of an isomeric compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, provides a robust starting point.

StepActionRationale
1 Dissolve 1H-pyrazolo[4,3-c]pyridine in DMF.Provides a suitable reaction medium.
2 Add Potassium Hydroxide (KOH) powder and stir.Acts as a base to facilitate the reaction.
3 Add molecular Iodine (I₂) portion-wise.Controls the initial exotherm and reaction rate.
4 Stir the mixture at room temperature for 2-4 hours (monitor by TLC).Allows the reaction to proceed to completion.
5 Quench the reaction by pouring it into a brine solution.Decomposes any unreacted iodine and facilitates product precipitation/extraction.
6 Extract the product with a suitable organic solvent (e.g., ethyl acetate).Separates the product from the aqueous phase.
7 Wash the organic layer with aqueous sodium thiosulfate, followed by brine.Removes residual iodine and inorganic salts.
8 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.Removes water from the organic phase.
9 Purify the crude product by recrystallization or column chromatography.Isolates the pure 3-Iodo-1H-pyrazolo[4,3-c]pyridine.

DOT Diagram: Troubleshooting Workflow for Low Iodination Yield

Troubleshooting_Iodination Start Low Yield of 3-Iodo Product Check_Purity Check Starting Material Purity Start->Check_Purity Change_Iodinating_Agent Use Stronger Iodinating Agent (e.g., NIS, ICl) Check_Purity->Change_Iodinating_Agent If purity is good Optimize_Base Optimize Base (Stoichiometry, Type) Change_Iodinating_Agent->Optimize_Base Optimize_Temp Adjust Temperature Optimize_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success Synthesis_Workflow Start_Material Pyridine Precursor Cyclization Cyclization with Hydrazine Start_Material->Cyclization Pyrazolo_Pyridine 1H-pyrazolo[4,3-c]pyridine Cyclization->Pyrazolo_Pyridine Iodination Iodination (I₂, KOH, DMF) Pyrazolo_Pyridine->Iodination Crude_Product Crude 3-Iodo Product Iodination->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Pure 3-Iodo-1H-pyrazolo[4,3-c]pyridine Purification->Final_Product

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Technical Support Center: Functionalization of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-Iodo-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile heterocyclic scaffold. The pyrazolo[4,3-c]pyridine core is a key pharmacophore in modern drug discovery, but its successful derivatization requires a nuanced understanding of its reactivity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate the common challenges encountered during its functionalization.

Frequently Asked Questions (FAQs)

Q1: What makes 3-Iodo-1H-pyrazolo[4,3-c]pyridine a valuable starting material in drug discovery?

The pyrazolo[4,3-c]pyridine scaffold is an analog of purine bases, making it a privileged structure in medicinal chemistry for targeting enzymes like kinases and carbonic anhydrases.[1] The 3-iodo substituent serves as a versatile synthetic handle, enabling the introduction of diverse chemical functionalities through various cross-coupling reactions. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) for lead optimization.

Q2: What are the primary challenges when functionalizing this scaffold?

Researchers face three main hurdles:

  • Competing N-H Reactivity: The pyrazole ring possesses two nitrogen atoms. The N-H proton is acidic and nucleophilic, creating a site for competing and often undesired alkylation, arylation, or acylation reactions, which can lead to complex product mixtures and reduced yields of the target C3-functionalized product.[2]

  • Regioselectivity Issues: While the C3-iodo group directs cross-coupling reactions, the inherent electronic properties of the fused ring system can sometimes lead to side reactions or difficulties in achieving selective functionalization, particularly if other reactive sites are present.[3]

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen can act as a ligand and coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. This can slow down or completely stall the desired cross-coupling reaction, necessitating careful selection of ligands and reaction conditions.[4]

Q3: Which cross-coupling reactions are most commonly and successfully applied to 3-Iodo-1H-pyrazolo[4,3-c]pyridine?

The C3-iodo bond is highly amenable to palladium-catalyzed cross-coupling reactions. The most prevalent and effective methods include:

  • Suzuki-Miyaura Coupling: For C-C bond formation to introduce aryl or vinyl groups.[5][6]

  • Buchwald-Hartwig Amination: For C-N bond formation to introduce primary or secondary amines.[7][8]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes to create arylalkyne structures.[9][10]

Each of these reactions requires specific optimization to overcome the challenges mentioned in Q2.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides solutions to common problems encountered during the functionalization of 3-Iodo-1H-pyrazolo[4,3-c]pyridine.

General Issue: Poor Solubility & Unwanted N-H Reactivity

A primary cause of failed or low-yielding reactions is the high polarity and potential for intermolecular hydrogen bonding of the N-H pyrazole, leading to poor solubility in common organic solvents.[11][12] Furthermore, the N-H is a reactive site.

Solution: N-H Protection

Protecting the pyrazole nitrogen is the most robust strategy to mitigate both solubility issues and unwanted side reactions.

  • Recommended Protecting Groups:

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Cleaved under acidic conditions (e.g., TBAF, HCl). Offers good stability.

    • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions (e.g., TFA, HCl).

    • PMB (p-Methoxybenzyl): Cleaved under oxidative conditions.

dot

Caption: Workflow for N-H protection before functionalization.

Suzuki-Miyaura Coupling Troubleshooting

dot

Caption: Suzuki-Miyaura catalytic cycle overview.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor choice of base. 3. Boronic acid/ester decomposition. 4. Insufficient temperature.1. Use a pre-catalyst or ensure anaerobic conditions. Screen different ligands (e.g., SPhos, XPhos).[6] 2. Switch to a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃.[13][14] 3. Use fresh boronic acid or switch to a more stable boronate ester (e.g., pinacol ester). 4. Increase temperature incrementally (e.g., 80°C to 110°C), or switch to microwave irradiation.[13][14]
Significant Deiodination 1. Reaction temperature is too high. 2. Base is too strong or nucleophilic. 3. Presence of water or protic impurities.1. Lower the reaction temperature. 2. Use a milder base like K₂CO₃ or KF. 3. Use anhydrous solvents and reagents. Ensure the starting material is dry.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Catalyst system promotes homocoupling.1. Thoroughly degas all solvents and reagents and maintain a strict inert (Argon/Nitrogen) atmosphere. 2. Reduce catalyst loading. Screen different palladium sources (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂).
Buchwald-Hartwig Amination Troubleshooting

dot

Caption: Buchwald-Hartwig amination catalytic cycle.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of C-N Product 1. Inappropriate ligand for the substrate. 2. Base is not strong enough to deprotonate the amine. 3. Catalyst deactivation by pyridine coordination.1. Screen bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos, which are designed to promote reductive elimination.[15] 2. Use a strong, non-nucleophilic base such as NaOtBu, K₃PO₄, or LHMDS.[7] 3. Use a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) to prevent substrate inhibition.
Competing N-H Amination 1. The unprotected pyrazole N-H is reacting. 2. Reaction conditions favor N-arylation of the pyrazole.1. Protect the N-H group (e.g., with SEM, Boc) as the primary solution. 2. If protection is not feasible, try using a sterically hindered base (e.g., LHMDS) and a bulky ligand at lower temperatures to favor C-N coupling kinetically.
Hydrodehalogenation (Deiodination) 1. Side reaction involving β-hydride elimination from the amido complex.[7] 2. Presence of water.1. Use ligands that accelerate reductive elimination, such as bulky biarylphosphines.[15] Ensure the amine coupling partner does not have β-hydrogens if possible, or use conditions known to minimize this pathway. 2. Use strictly anhydrous conditions.
Sonogashira Coupling Troubleshooting

dot

Caption: Sonogashira coupling featuring dual catalytic cycles.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Palladium or copper catalyst is inactive. 2. Base is insufficient to form the copper acetylide. 3. Alkyne is not sufficiently pure.1. Use fresh Pd and CuI sources. Ensure rigorous degassing to prevent catalyst oxidation. 2. Use an amine base like Et₃N or DIPEA in an appropriate solvent (e.g., DMF, THF).[9] 3. Purify the alkyne immediately before use if it is prone to polymerization or oxidation.
Extensive Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen, which promotes oxidative coupling of the copper acetylide. 2. High concentration of copper catalyst.1. Switch to copper-free conditions. Use a palladium catalyst with a suitable ligand (e.g., P(t-Bu)₃) and a strong organic base.[9] 2. If using copper, ensure the reaction is strictly anaerobic. Add the alkyne slowly to the reaction mixture to keep its concentration low.
Formation of Palladium Black 1. Catalyst decomposition due to high temperature or impurities. 2. Ligand dissociation from the palladium center.1. Lower the reaction temperature. Many Sonogashira couplings proceed efficiently at room temperature.[10] 2. Use a higher ligand-to-palladium ratio or switch to a more robust ligand system (e.g., N-heterocyclic carbene (NHC) ligands).

Validated Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving palladium catalysts should be performed under an inert atmosphere (Argon or Nitrogen).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is optimized for the coupling of an N-SEM protected 3-Iodo-1H-pyrazolo[4,3-c]pyridine with an arylboronic acid.

  • Reaction Setup: To a flame-dried microwave vial or Schlenk flask, add N-SEM-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and additional ligand (e.g., XPhos, 2-5 mol%) if needed.

  • Solvent Addition: Evacuate and backfill the vessel with argon three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for the coupling of an N-protected 3-Iodo-1H-pyrazolo[4,3-c]pyridine with a primary or secondary amine.

  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%) and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add a solution of N-protected 3-Iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous, degassed toluene or dioxane. Then, add the amine (1.2 eq).

  • Reaction: Seal the tube and heat the mixture at 80-110 °C with stirring until the starting material is consumed (monitor by LC-MS).

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling side reactions.

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add N-protected 3-Iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(PPh₃)₂, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture. Dilute the residue with an organic solvent and wash with water and brine to remove the amine salt.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis.
  • RSC Publishing. (2023).
  • BenchChem. (2025).
  • Al-Balushi, R. A., et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 23(11), 2894. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Mazeikaite, R., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2016(5), 235-251. [Link]

  • Zhang, W., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1488-1502. [Link]

  • ResearchGate. (2025). Synthesis of substituted 1H-pyridazin-4-ones, 2-H-pyrazolo [4,3-c] pyridazines, pyrazoles and isoxazole derivatives. [Link]

  • RSC Publishing. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • Serykh, V. D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 809. [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. [Link]

  • ResearchGate. (2025). Challenges in the functionalization of pyridines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic-Chemistry.org. Suzuki Reaction. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Huang, P. H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. IUCrData, 1(1), x140003. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. [Link]

  • ChemistryTalk. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (2022). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...[Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health (NIH). (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]

  • National Institutes of Health (NIH). (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

  • ResearchGate. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]

  • MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

Sources

Technical Support Center: Purification of 3-Iodo-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for common purification challenges encountered with this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives?

A1: The primary purification techniques for this class of compounds are column chromatography on silica gel and recrystallization. High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity or for separating closely related impurities. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: My 3-iodo-1H-pyrazolo[4,3-c]pyridine derivative appears to be unstable on silica gel. What could be happening?

A2: Iodinated aromatic and heteroaromatic compounds can be susceptible to deiodination, particularly on acidic stationary phases like standard silica gel. This can lead to the formation of the corresponding des-iodo impurity, which may be difficult to separate from the desired product. The basic nitrogen atoms in the pyrazolopyridine core can interact with the acidic silanol groups on the silica surface, potentially facilitating this degradation.

Q3: How can I visualize my iodinated pyrazolopyridine on a TLC plate?

A3: Due to the aromatic nature of the pyrazolo[4,3-c]pyridine ring system, these compounds are typically UV-active and can be readily visualized on TLC plates containing a fluorescent indicator (e.g., F254) using a UV lamp at 254 nm.[1][2] Additionally, iodine vapor can be used as a staining agent, which often forms colored complexes with unsaturated and aromatic compounds, appearing as brown spots.[1][3][4]

Q4: I'm struggling to remove high-boiling synthesis solvents like DMF or DMSO from my product. What's the best approach?

A4: Removing residual high-boiling polar aprotic solvents is a common challenge. An effective method is to perform an aqueous workup. Dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash repeatedly with water or brine. This partitions the highly water-soluble DMF or DMSO into the aqueous layer. For stubborn cases, azeotropic removal with a solvent like toluene under reduced pressure can be effective.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives.

Problem 1: Low recovery or product degradation during column chromatography.
  • Potential Cause: Deiodination on standard silica gel. The acidic nature of silica can promote the loss of the iodine substituent.

  • Solution:

    • Neutralize the Silica: Pre-treat the silica gel with a basic modifier. This can be done by preparing the silica slurry in a solvent system containing a small amount of a volatile base, such as 0.1-1% triethylamine (NEt3) or ammonia in the mobile phase.[5] This deactivates the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less likely to cause deiodination.[5]

    • Deactivated Silica: C2 deactivated silica gel can be a good option for acid-sensitive compounds and nitrogen-containing heterocycles that tend to streak on normal silica.[6]

Problem 2: Streaking or tailing of the product spot on TLC and poor separation in column chromatography.
  • Potential Cause: Strong interaction between the basic nitrogen atoms of the pyrazolopyridine ring and the acidic silanol groups of the silica gel.

  • Solution:

    • Add a Basic Modifier: As with preventing deiodination, adding a small percentage of triethylamine (e.g., 0.1-1%) or a few drops of ammonia to the eluent can significantly improve peak shape and separation by competing for the acidic sites on the silica.[5]

    • Switch to Alumina: Basic or neutral alumina can be an effective alternative to silica gel for basic compounds.[5]

Problem 3: The purified product contains the des-iodo byproduct.
  • Potential Cause: This impurity may have formed during the synthesis or the purification process (see Problem 1).

  • Solution:

    • Optimize Chromatography: The polarity of the des-iodo compound is often very similar to the iodinated product, making separation challenging. A shallow solvent gradient or isocratic elution with a carefully optimized solvent system on a high-resolution silica gel may be required.

    • Reversed-Phase HPLC: If normal-phase chromatography fails, reversed-phase HPLC often provides a different selectivity and may successfully separate the two compounds.

    • Recrystallization: If the impurity is present in a small amount, recrystallization can be an effective method to obtain the pure iodinated compound, as the des-iodo version may have different solubility properties.

Problem 4: The product oils out during recrystallization.
  • Potential Cause: The solution is too supersaturated, the cooling is too rapid, or impurities are inhibiting crystal formation.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

    • Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool slowly again.[5]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[5]

    • Seed Crystals: If available, add a single, pure crystal of the product to the cooled solution to induce crystallization.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general procedure for the purification of a 3-iodo-1H-pyrazolo[4,3-c]pyridine derivative, incorporating measures to prevent degradation.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate (with a fluorescent indicator).

    • Develop the plate in various solvent systems to find an eluent that gives the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. Common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.

    • Pro-Tip: To check for potential streaking, add a drop of triethylamine to the developing chamber and run a parallel TLC plate. If the spot shape improves, incorporate a basic modifier into your column chromatography mobile phase.

    • Visualize the plate under UV light (254 nm).[1][2]

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified by TLC. If a basic modifier is needed, add 0.5-1% triethylamine to the solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, gradually increasing the polarity if a gradient is required.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC TLC Analysis (Rf 0.2-0.4) Slurry Prepare Silica Slurry (+/- 1% NEt3) TLC->Slurry Determine Eluent Pack Pack Column Slurry->Pack Load Dry Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Product Evaporate Evaporate Solvents Combine->Evaporate Characterize Characterize Pure Product Evaporate->Characterize

Caption: Workflow for the purification of 3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives by column chromatography.

Protocol 2: Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline material, especially if the impurities have different solubility profiles. A literature example for a related isomer, 3-iodo-1H-pyrazolo[3,4-b]pyridine, successfully used a dichloromethane/hexane solvent system.[7]

  • Solvent Screening:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of different solvents or solvent pairs (e.g., ethanol/water, dichloromethane/hexanes, ethyl acetate/hexanes, toluene) to each tube.

    • An ideal single solvent will dissolve the compound when hot but not when cold.

    • For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot "good" solvent to just dissolve the solid. For a solvent pair, dissolve in the "good" solvent first.

  • Saturation (for solvent pairs):

    • While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Covering the flask will slow the cooling rate.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Troubleshooting Logic for Purification Method Selection

G Start Crude Product TLC Run TLC Analysis Start->TLC Spots_Separate Spots Well Separated? TLC->Spots_Separate Column Perform Column Chromatography Spots_Separate->Column Yes Pure_Solid Is Product a Solid? Spots_Separate->Pure_Solid No / Very Close Pure_Product Pure Product Obtained Column->Pure_Product Recrystallize Attempt Recrystallization Recrystallize->Pure_Product HPLC Consider Preparative HPLC HPLC->Pure_Product Pure_Solid->Recrystallize Yes Pure_Solid->HPLC No / Oil

Caption: Decision-making workflow for selecting a suitable purification method.

Data Summary

The efficiency of purification methods can vary significantly based on the specific derivative and impurities present. Below is a table summarizing typical outcomes for common techniques.

Purification MethodTypical PurityTypical RecoveryKey Considerations
Flash Chromatography >95%60-90%Potential for deiodination on unmodified silica. Good for large scales.
Recrystallization >99%50-85%Requires a crystalline solid. Excellent for removing minor impurities.
Preparative HPLC >99%40-80%High resolution for difficult separations. Limited by scale and cost.

References

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Huang, P. H., Wen, Y. S., & Shen, J. Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o658. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • Loyola University Chicago. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Reddit. (2020, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Supporting Information for an unspecified article. This is a general reference for experimental procedures.
  • ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Replacement strategies for non-green dipolar aprotic solvents. Retrieved from [Link]

  • MDPI. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 20(8), 13938-13951. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • ResearchGate. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (2021). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (2015, November 12). Can anyone give me any suggestions or advice on extracting polar solutes from a salty aqueous buffer to a polar aprotic solvent?. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. 2014(6), 273-288. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 66(2), 121-127. Retrieved from [Link]

  • PLOS ONE. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. 20(9), e0330941. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) 3-Iodo-1h-Pyrazolo[3,4-B]pyridine - Acta. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the significant challenge of poor aqueous solubility often encountered with pyrazolopyridine compounds. As a class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery, their inherent low solubility can be a major roadblock in experimental assays and preclinical development.[1][2][3][4] This guide provides in-depth troubleshooting strategies and practical, step-by-step protocols to help you navigate and overcome these solubility hurdles.

Understanding the Challenge: Why are Pyrazolopyridines Poorly Soluble?

The pyrazolo[3,4-b]pyridine scaffold, a key structure in many biologically active molecules, often possesses a planar, aromatic, and rigid structure.[1] This, combined with the potential for strong intermolecular interactions in the solid state (crystal lattice energy), contributes to their low affinity for aqueous media. Factors such as molecular weight, lipophilicity (logP), and the presence of hydrogen bond donors and acceptors all play a crucial role in dictating the solubility of a specific pyrazolopyridine derivative.[5]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section is designed as a practical, question-and-answer-based guide to address common solubility issues encountered during your experiments.

Initial Observation: My pyrazolopyridine compound won't dissolve in my aqueous buffer.

Question 1: I've added my pyrazolopyridine compound directly to my aqueous buffer, but it remains as a solid. What should be my first step?

Answer: Direct dissolution of highly hydrophobic compounds like many pyrazolopyridines in aqueous media is often unsuccessful. The first and most crucial step is to prepare a concentrated stock solution in a suitable organic solvent.

Initial Solvent Selection Workflow

Caption: Initial solvent selection workflow for preparing a stock solution.

Recommended Solvents for Stock Solutions:

SolventPropertiesTypical Starting Concentration
Dimethyl Sulfoxide (DMSO) Polar aprotic; excellent solubilizing power for many organic compounds.[6][7]10-50 mM
Dimethyl Formamide (DMF) Polar aprotic; good alternative to DMSO.[8]10-50 mM
N-Methyl-2-pyrrolidone (NMP) Polar aprotic; can be effective for highly insoluble compounds.10-50 mM

Question 2: I have a stock solution in DMSO, but my compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

Answer: This is a common phenomenon known as "precipitation upon dilution" or "crashing out." It occurs because the organic solvent disperses into the aqueous phase, and the pyrazolopyridine compound is no longer soluble at the final low concentration of the organic solvent.[9]

Strategies to Prevent Precipitation Upon Dilution:

  • Optimize Co-solvent Concentration: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[10]

    • Recommendation: While preparing your final solution, ensure the final concentration of the organic solvent (like DMSO) is kept as low as possible, ideally below 1%, to minimize potential off-target effects in biological assays.[10] If precipitation still occurs, you may need to cautiously increase the final co-solvent percentage, ensuring it does not interfere with your experimental system.

  • Employ a Serial Dilution Method: A rapid change in the solvent environment can trigger precipitation.[9]

    • Protocol: Instead of adding the concentrated stock directly to the final volume of aqueous buffer, perform an intermediate dilution step. For example, first dilute your 10 mM DMSO stock 1:10 in the aqueous buffer, then further dilute this intermediate solution to your final desired concentration. Always add the stock solution to the aqueous medium while gently vortexing or stirring to ensure rapid mixing.[9]

  • pH Adjustment: The solubility of pyrazolopyridine compounds containing ionizable groups (e.g., acidic or basic moieties) can be highly dependent on the pH of the solution.[11]

    • Explanation: For a basic pyrazolopyridine, lowering the pH will lead to protonation, forming a more soluble salt. Conversely, for an acidic pyrazolopyridine, increasing the pH will result in deprotonation and enhanced solubility.

    • Experimental Protocol: pH-Solubility Profile

      • Prepare a series of buffers with a range of pH values (e.g., pH 2 to pH 10).

      • Add an excess amount of your pyrazolopyridine compound to each buffer.

      • Equilibrate the samples by shaking or stirring for a set period (e.g., 24-48 hours) at a constant temperature.

      • Separate the undissolved solid by centrifugation or filtration.

      • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[12]

      • Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

Decision Tree for Initial Solubility Issues

Sources

Technical Support Center: Iodination of 1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan to work with the iodination of the 1H-pyrazolo[4,3-c]pyridine scaffold. Here, we address common challenges and frequently encountered side reactions, providing in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Introduction: The Challenge of Regioselective Iodination

The 1H-pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry. Its iodinated derivatives are valuable intermediates, primarily for their utility in cross-coupling reactions to introduce molecular diversity. However, the electrophilic iodination of this bicyclic system is not always straightforward. The presence of multiple nitrogen atoms and several potentially reactive carbon positions can lead to a variety of side reactions, complicating product purification and reducing yields. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My iodination reaction is producing a mixture of regioisomers. How can I improve selectivity for the C3 position?

A1: Understanding and Controlling Regioselectivity

This is the most common issue encountered. The 1H-pyrazolo[4,3-c]pyridine ring system has several positions susceptible to electrophilic attack. While the C3 position of the pyrazole ring is often the most electron-rich and thus the kinetically favored site for electrophilic substitution, other positions on both the pyrazole and pyridine rings can also react, leading to undesired isomers.[1]

Root Causes of Poor Regioselectivity:

  • Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong acids) can overcome the subtle electronic differences between the carbon atoms, leading to a loss of selectivity.

  • Iodinating Agent: Highly reactive iodinating agents may not be selective enough to differentiate between the available positions.

  • Substituent Effects: The electronic nature of any existing substituents on the ring system can alter the electron density distribution, directing iodination to unexpected positions.

Troubleshooting Strategies:

  • Choice of Iodinating Agent: Employ milder, more selective iodinating agents. N-Iodosuccinimide (NIS) is often a good first choice as its reactivity can be tuned by the addition of an acid catalyst.[2] Using elemental iodine (I₂) with a mild base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMF has also proven effective for selective iodination of related azaindoles.[3]

  • Solvent and Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled product. The choice of solvent can also influence selectivity; polar aprotic solvents like DMF or acetonitrile are commonly used.

  • Protecting Groups: If isomers are still a problem, consider a strategy involving protecting groups. Protection of the N1-H of the pyrazole ring can sometimes influence the regiochemical outcome of the electrophilic substitution.

Q2: I am observing the formation of di-iodinated or even tri-iodinated products. How can I prevent over-iodination?

A2: Preventing Multiple Iodination Events

Over-iodination occurs when the mono-iodinated product is sufficiently activated to react further with the iodinating agent. This is particularly a risk if the reaction is left for too long or if an excess of the iodinating reagent is used.

Key Factors Leading to Over-Iodination:

  • Stoichiometry: Using a significant excess of the iodinating agent.

  • Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed.

  • Activation of the Product: The introduction of the first iodine atom does not sufficiently deactivate the ring system to prevent a second electrophilic attack.

Mitigation Protocols:

  • Precise Stoichiometry: Carefully control the stoichiometry of your reagents. Begin with 1.0 to 1.1 equivalents of the iodinating agent.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.

  • Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over a period of time. This helps to maintain a low concentration of the electrophile in the reaction mixture, disfavoring the second iodination of the product.

Comparative Table of Common Iodination Conditions for Pyrazole Scaffolds
MethodReagentsSolventTemperatureTypical RegioselectivityKey Considerations & Potential Side Reactions
Method A I₂, KOHDMFRoom TempC3 for indazolesCan be sluggish, potential for base-mediated side reactions.
Method B N-Iodosuccinimide (NIS)Acetonitrile or DCM0 °C to Room TempGenerally C4 for pyrazoles[4]Can be tuned with acid catalysis. Over-iodination possible with excess NIS.[2]
Method C I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxC4 for pyrazoles[4]Oxidative conditions might not be suitable for sensitive substrates. Generates cerium waste.[5]
Method D I₂, H₂O₂WaterRoom TempC4 for pyrazoles[6]A "green" method, but reaction times can be long.[7]
Q3: My starting material appears to be degrading, and I'm getting a complex mixture of unidentifiable byproducts. What could be causing this?

A3: Addressing Substrate Instability

The pyrazolopyridine scaffold can be sensitive to certain reaction conditions, leading to decomposition.

Common Causes of Degradation:

  • Strongly Acidic or Basic Conditions: The fused heterocyclic system can be unstable in the presence of strong acids or bases, potentially leading to ring-opening or other rearrangements.

  • Oxidative Conditions: Some iodination methods employ oxidants (e.g., I₂/CAN, H₂O₂) which can lead to undesired oxidation of the substrate.[4][6]

  • High Temperatures: Thermal decomposition can occur if the reaction is heated for extended periods.

Troubleshooting Steps:

  • Screen Milder Conditions: If you are using a strong acid catalyst with NIS, try running the reaction without the acid or with a weaker acid.[2] Alternatively, switch to a non-oxidative method if you suspect substrate oxidation.

  • Degas Solvents: In some cases, dissolved oxygen can contribute to oxidative side reactions. Using degassed solvents can sometimes improve the reaction outcome.

  • Protect Sensitive Functional Groups: If your 1H-pyrazolo[4,3-c]pyridine has other sensitive functional groups, consider protecting them before attempting the iodination.

Visualizing the Iodination Workflow: A Troubleshooting Guide

The following diagram outlines a decision-making process for troubleshooting common issues during the iodination of 1H-pyrazolo[4,3-c]pyridine.

G start Start Iodination Protocol check_outcome Analyze Reaction Outcome (TLC/LC-MS) start->check_outcome success Desired Product Isolated in Good Yield check_outcome->success Clean Reaction no_reaction No Reaction / Low Conversion check_outcome->no_reaction Starting Material Remains mixture Mixture of Isomers check_outcome->mixture Poor Regioselectivity byproducts Decomposition / Byproducts check_outcome->byproducts Complex Mixture increase_reactivity Increase Reactivity: - Add acid catalyst (e.g., TFA) with NIS - Increase temperature cautiously - Use a more reactive agent (e.g., ICl) no_reaction->increase_reactivity improve_selectivity Improve Selectivity: - Lower reaction temperature - Use a milder agent (e.g., NIS) - Change solvent mixture->improve_selectivity prevent_degradation Prevent Degradation: - Use milder conditions (pH neutral) - Avoid strong oxidants - Lower temperature byproducts->prevent_degradation increase_reactivity->start Re-run Experiment improve_selectivity->start Re-run Experiment prevent_degradation->start Re-run Experiment

Caption: A troubleshooting workflow for the iodination of 1H-pyrazolo[4,3-c]pyridine.

Detailed Experimental Protocol: Selective C3 Iodination using N-Iodosuccinimide

This protocol is a starting point and may require optimization for substituted 1H-pyrazolo[4,3-c]pyridine derivatives.

Materials:

  • 1H-pyrazolo[4,3-c]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous acetonitrile (0.1 M concentration) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (1.05 eq) portion-wise over 5-10 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • If no reaction is observed after 1-2 hours, allow the reaction to warm to room temperature and continue monitoring.

  • Upon completion (consumption of starting material), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining iodine.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-iodo-1H-pyrazolo[4,3-c]pyridine.

This guide provides a comprehensive overview of the potential side reactions and troubleshooting strategies for the iodination of 1H-pyrazolo[4,3-c]pyridine. By carefully selecting reagents and controlling reaction conditions, researchers can overcome these challenges to successfully synthesize these valuable chemical intermediates.

References

  • O. O. G. and G. V. B. (2018). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of Sulfur Chemistry. Available at: [Link]

  • Yadav, D. et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. Available at: [Link]

  • Wątły, J. et al. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Huang, P. et al. (2013). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (n.d.). C−H Iodination under sunlight, scalability and regioselectivity of C−H iodination and C−H bromination of pyrazolo[1,5‐a]pyrimidine using PIDA. Available at: [Link]

  • Pereira, C. N. et al. (2020). Efficient Synthesis and Iodine-Functionalization of Pyrazoles using KIO3/PhSeSePh System. ChemistrySelect.
  • Pereira, C. M. P. et al. (2015). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters. Available at: [Link]

  • Nascimento, V. et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal. Available at: [Link]

  • Rostom, S. A. F. et al. (2003). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules. Available at: [Link]

  • Bautista, D. et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Jaunzems, J. et al. (2015). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • ResearchGate. (n.d.). Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes. Available at: [Link]

  • Hovhannisyan, A. A. et al. (2021). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. ChemistrySelect. Available at: [Link]

  • ResearchGate. (n.d.). Iodination reaction of commercial indazole. Available at: [Link]

  • Giraud, F. et al. (2016). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • Bautista, D. et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Kumar, D. et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Available at: [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Available at: [Link]

  • ResearchGate. (n.d.). Iodination of substituted indoles. Available at: [Link]

  • ResearchGate. (n.d.). Iodination of pyrazole derivative 6 d. Available at: [Link]

  • Bedwell, E. V. et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Elks, J. & Hey, D. H. (1949). Some iodinated pyrazole derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Available at: [Link]

  • Yu, G. et al. (2015). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)
  • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Available at: [Link]

  • Bedwell, E. V. et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available at: [Link]

  • Ryabukhin, S. V. et al. (2018). Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. Molecules.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Available at: [Link]

  • ResearchGate. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available at: [Link]

  • Sci-Hub. (n.d.). Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Available at: [Link]

  • Sci-Hub. (n.d.). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Available at: [Link]

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Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-Iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 3-iodo-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize novel compounds utilizing this important heterocyclic scaffold. The pyrazolo[3,4-c]pyridine core is gaining attention as a valuable therapeutic agent due to its structural similarity to purine.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this specific transformation.

I. Understanding the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[2][3] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance.[4][5]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (in this case, 3-iodo-1H-pyrazolo[4,3-c]pyridine) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR')_2) PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR R-B(OR')_2 Base Transmetal->PdII_ArR PdII_ArR->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R caption General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the Suzuki coupling of 3-iodo-1H-pyrazolo[4,3-c]pyridine.

Low to No Product Formation

Q1: I'm not seeing any product, or the yield is very low. What are the most common culprits?

A1: This is a frequent issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can be prone to degradation. It's advisable to use fresh or recently purchased boronic acids. Boronic esters, especially pinacol esters, often exhibit greater stability.[6][7]

    • Base: The choice and quality of the base are critical. Ensure your base is anhydrous, as water can interfere with the reaction. For nitrogen-rich heterocycles like pyrazolopyridines, milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred to prevent side reactions.[8]

    • Solvent: Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[8]

  • Catalyst System:

    • Palladium Source: Ensure your palladium catalyst is active. If you suspect catalyst deactivation, consider using a fresh batch or a more robust pre-catalyst. The formation of palladium black is an indicator of catalyst decomposition.[9]

    • Ligand Selection: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich heteroaromatic halides, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos often provide superior results.[4][8]

  • Reaction Conditions:

    • Temperature: While aryl iodides are generally reactive, some Suzuki couplings require elevated temperatures to proceed efficiently.[2][8] If you are running the reaction at a lower temperature, a gradual increase may improve the yield. However, be mindful of potential decomposition of starting materials or products at very high temperatures.

    • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen.[8] It is imperative to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

Q2: My starting material is a free (unprotected) N-H pyrazolopyridine. Could this be the problem?

A2: Yes, the presence of a free N-H group can significantly impact the reaction. The acidic proton of the pyrazole ring can react with the base or the organometallic intermediates, leading to catalyst inhibition or side reactions.[4] While direct coupling of unprotected N-H heterocycles is possible, it often requires careful optimization of reaction conditions.[4][10] In some cases, N-protection of the pyrazolopyridine may be necessary to achieve higher yields and cleaner reactions.

Q3: I'm using a standard catalyst like Pd(PPh₃)₄ and not getting good results. Why might this be?

A3: While Pd(PPh₃)₄ is a classic catalyst for Suzuki couplings, it may not be optimal for all substrates, especially complex heteroaromatics. The electronics and sterics of 3-iodo-1H-pyrazolo[4,3-c]pyridine may require a more specialized ligand to promote efficient oxidative addition and reductive elimination. Studies have shown that for some aryl iodides, catalyst systems based on PPh₃ can be inefficient at lower temperatures.[11] Consider screening a panel of more modern, electron-rich, and bulky phosphine ligands.

Side Reactions and Impurities

Q4: I'm observing significant amounts of a homocoupled product from my boronic acid. How can I minimize this?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[12] To mitigate this:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, reducing the rate of homocoupling.

  • Choice of Boronic Ester: Using a more stable boronic ester, such as a pinacol ester, can sometimes reduce the propensity for homocoupling.

Q5: I see a significant amount of dehalogenated starting material (protodehalogenation). What causes this and how can I prevent it?

A5: Protodehalogenation is the replacement of the iodine atom with a hydrogen atom. This can occur through various pathways, often involving trace amounts of water or other proton sources in the reaction mixture. To minimize this side reaction:

  • Anhydrous Conditions: Use rigorously dried solvents and reagents.

  • Base Selection: The choice of base can influence the rate of protodehalogenation. Experiment with different inorganic bases to find one that minimizes this side product.

  • Reaction Time: Shorter reaction times, if sufficient for product formation, can reduce the extent of side reactions.

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

III. Experimental Protocols and Optimization

The following section provides a general starting point for the Suzuki coupling of 3-iodo-1H-pyrazolo[4,3-c]pyridine and a framework for optimizing the reaction conditions.

General Experimental Protocol
  • Reaction Setup: To a dry reaction vessel, add 3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (or pre-catalyst) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with stirring for the specified time.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Optimization of Reaction Parameters

A systematic approach to optimizing the reaction is crucial for achieving high yields. The following table provides a starting point for screening various parameters.

ParameterCondition 1Condition 2Condition 3Condition 4
Pd Source (mol%) Pd(OAc)₂ (2%)Pd₂(dba)₃ (1%)Pd(PPh₃)₄ (5%)XPhos Pd G3 (2%)
Ligand (mol%) SPhos (4%)XPhos (2%)PPh₃ (as in catalyst)(as in pre-catalyst)
Base K₂CO₃Cs₂CO₃K₃PO₄KOtBu
Solvent Toluene/H₂ODioxane/H₂ODMF2-MeTHF
Temperature (°C) 80100120100

Note: The optimal conditions will be substrate-dependent. It is highly recommended to perform small-scale screening experiments to identify the best combination of catalyst, ligand, base, and solvent for your specific transformation.

The Impact of Solvent and Base Selection

The choice of solvent and base can have a profound effect on the outcome of a Suzuki coupling.[13][14]

  • Solvents: The solvent must be capable of dissolving the various components of the reaction mixture.[13] Aprotic polar solvents like DMF or dioxane are often effective, sometimes in combination with water to aid in the dissolution of the inorganic base. Greener solvent alternatives like 2-MeTHF and t-amyl alcohol have also been shown to be effective in some nickel-catalyzed Suzuki couplings.[15]

  • Bases: The base plays a crucial role in the transmetalation step by activating the boronic acid.[5] The strength and nature of the base can influence reaction rates and the prevalence of side reactions. For sensitive substrates, a weaker base may be advantageous. In some cases, anhydrous conditions with bases like K₃PO₄ may require a small amount of water to be effective.[16]

IV. Conclusion

Optimizing the Suzuki coupling of 3-iodo-1H-pyrazolo[4,3-c]pyridine requires a systematic and logical approach. By carefully considering the quality of reagents, the choice of catalyst system, and the reaction conditions, researchers can overcome common challenges and achieve high yields of their desired products. This guide provides a framework for troubleshooting and optimization, grounded in the fundamental principles of the Suzuki-Miyaura reaction.

V. References

  • BenchChem. (n.d.). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Retrieved from

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from

  • Buchwald, S. L., & Martin, R. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(45), 18330-18333.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • Dhenin, V., & Baudoin, O. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856.

  • Shields, J. D., Ahn, J. M., & Snieckus, V. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(1), 132-135.

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from

  • Guillaumet, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2045.

  • Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735-1743.

  • Organ, M. G., et al. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis.

  • ResearchGate. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from

  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(34), 10887-10903.

  • Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(47), 9639-9644.

  • ResearchGate. (n.d.). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • ARKAT USA. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Retrieved from

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Retrieved from

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from

  • ResearchGate. (2023, November 6). Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. Retrieved from

  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from

  • MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from

  • ResearchGate. (n.d.). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from

  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved from

  • Sci-Hub. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from

  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from

  • PubMed Central. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from

  • BenchChem. (n.d.). troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. Retrieved from

Sources

preventing decomposition of 3-Iodo-1H-pyrazolo[4,3-c]pyridine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Iodo-1H-pyrazolo[4,3-c]pyridine

A Guide to Preventing Decomposition in Cross-Coupling Reactions

Welcome to the technical support center for 3-Iodo-1H-pyrazolo[4,3-c]pyridine. As Senior Application Scientists, we understand that working with highly functionalized heterocyclic intermediates presents unique challenges. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to prevent the decomposition of this valuable building block during your synthetic campaigns. We will delve into the causality behind common failures and provide validated protocols to ensure the success of your reactions.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific issues you may encounter in a direct question-and-answer format.

Question 1: My reaction mixture is turning dark brown or black, resulting in a low yield of the desired product and a complex mixture. What is the likely cause?

Answer: A dark reaction color is a common indicator of substrate or catalyst decomposition. For 3-Iodo-1H-pyrazolo[4,3-c]pyridine, this is often caused by a combination of factors, primarily thermal and photolytic instability, which are exacerbated by certain reaction conditions.

  • Causality: The Carbon-Iodine (C-I) bond in electron-deficient heterocyclic systems like pyrazolopyridines is inherently weaker and susceptible to homolytic cleavage under thermal or photolytic stress. This generates radical species that can polymerize or lead to a cascade of undefined side products, resulting in the characteristic dark tarry appearance. Furthermore, the pyrazole and pyridine nitrogen atoms can coordinate to the palladium catalyst, and at high temperatures, this interaction can sometimes promote catalyst degradation into palladium black, which is catalytically inactive.

  • Preventative Protocol:

    • Strict Light Exclusion: Iodoaromatic compounds are frequently photosensitive.[1][2] Conduct the reaction in a flask wrapped in aluminum foil or in an amber-colored reaction vessel to prevent photodegradation. It is also advisable to minimize exposure to ambient light during reagent preparation and workup.

    • Temperature Optimization: Do not default to high temperatures. Start your reaction at a moderate temperature (e.g., 60–80 °C) and monitor for progress. Only increase the temperature incrementally if the reaction is sluggish. Thermogravimetric analysis of related pyridine ester compounds has shown that thermal stability is a critical factor to consider.[3]

    • Run a Control Experiment: Set up a parallel reaction under identical conditions but kept in the dark (a "dark control"). If this reaction proceeds cleanly while the one exposed to light does not, photosensitivity is confirmed as a primary issue.[1]

Question 2: My analysis shows a significant amount of the de-iodinated byproduct, 1H-pyrazolo[4,3-c]pyridine. How can I suppress this side reaction?

Answer: The formation of the de-iodinated (or "proto-dehalogenated") product is a classic side reaction in palladium-catalyzed cross-couplings of aryl halides. This occurs when the organopalladium intermediate, formed after oxidative addition, is intercepted by a proton source before it can proceed through the desired catalytic cycle.

  • Causality: The mechanism typically involves the presence of trace amounts of water, alcohol, or even acidic protons on other reagents. The choice of base can also play a role; for instance, bases like triethylamine can contain water or act as a hydride source under certain conditions, facilitating the undesired reduction.

  • Preventative Protocol:

    • Anhydrous Conditions: Ensure all solvents are rigorously dried using standard laboratory procedures (e.g., distillation from a drying agent or passage through an activated alumina column). Use freshly opened, anhydrous-grade solvents.

    • Inert Atmosphere: De-iodination can be exacerbated by oxygen. The entire reaction, from reagent addition to quenching, must be performed under a rigorously maintained inert atmosphere (Argon or Nitrogen). See the detailed protocol below for proper inert atmosphere setup.

    • Base Selection: Opt for inorganic bases that are less hygroscopic and have a lower propensity to participate in side reactions. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often superior choices to organic amine bases or hydroxides for sensitive substrates.

Question 3: The cross-coupling reaction (e.g., Suzuki, Sonogashira) is stalling with a low conversion rate, even with starting material still present. What is causing this catalyst inhibition?

Answer: Catalyst inhibition is a frequent challenge when working with nitrogen-containing heterocycles.[4] The lone pair electrons on the pyridine and pyrazole nitrogen atoms of your substrate can act as ligands, coordinating strongly to the palladium center and preventing it from participating in the catalytic cycle.

  • Causality: When the substrate binds to the palladium in a non-productive manner, it effectively "poisons" the catalyst, reducing the number of active catalytic sites available for the cross-coupling reaction. This is particularly problematic with standard palladium catalysts and ligands.

  • Preventative Protocol:

    • Ligand Selection: The key is to use a ligand that binds more strongly to the palladium than your substrate does, while still allowing the catalytic cycle to proceed efficiently. Bulky, electron-rich phosphine ligands are ideal for this purpose. Consider using ligands from the Buchwald family, such as XPhos or SPhos, which are well-documented to be effective for coupling nitrogen-containing heterocycles.[5]

    • Use a Pre-formed Catalyst: Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) can ensure the active catalytic species is formed more efficiently and is less susceptible to inhibition at the start of the reaction.

    • N-Protection (If Applicable): While often undesirable due to extra synthetic steps, protecting the pyrazole N-H with a suitable group (e.g., Boc, SEM) can sometimes mitigate catalyst inhibition. However, some protecting groups can be cleaved under basic reaction conditions, so this must be evaluated on a case-by-case basis.[6]

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for 3-Iodo-1H-pyrazolo[4,3-c]pyridine?

    • A: The compound should be stored in a tightly sealed container at 2-8°C.[7] To further ensure stability, store it in an amber vial or a container protected from light and under an inert atmosphere (e.g., in a desiccator backfilled with argon).[8]

  • Q: Is this compound stable in common organic solvents?

    • A: In the absence of catalysts, bases, or high energy input (heat/light), it is generally stable in common anhydrous aprotic solvents like Dioxane, Toluene, and DMF for the duration of a typical reaction setup. However, long-term storage in solution is not recommended, as slow decomposition can occur. Always use freshly prepared solutions for your reactions.

  • Q: Which general conditions are a good starting point for a Suzuki-Miyaura coupling with this substrate?

    • A: A reliable starting point is to use a modern palladium precatalyst/ligand system known for its efficacy with heterocycles.[4][5] See the table below for a recommended starting protocol.

Data Presentation & Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
ParameterSuzuki-Miyaura CouplingSonogashira Coupling
Catalyst System Pd₂(dba)₃ (2 mol%) + XPhos (4.5 mol%) OR XPhos Pd G3 (2 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%) + CuI (1-3 mol%)
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 eq.)
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 ratio) or TolueneAnhydrous DMF or THF
Temperature 80-100 °CRoom Temperature to 60 °C
Atmosphere Strict Argon or NitrogenStrict Argon or Nitrogen
Notes Degas solvent thoroughly. Ligand choice is critical.Copper-free conditions can also be employed if homocoupling of the alkyne is an issue.[9][10]
Experimental Protocol: Inert Atmosphere Reaction Setup

This protocol ensures the exclusion of oxygen and moisture, which are critical for preventing de-iodination and other side reactions.

  • Glassware Preparation: Dry the reaction flask and condenser thoroughly in an oven ( >100 °C) for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Addition: Add the solid reagents (3-Iodo-1H-pyrazolo[4,3-c]pyridine, boronic acid/ester, base, catalyst, ligand) to the flask under a positive pressure of inert gas.

  • Solvent Degassing: Before addition, degas the anhydrous solvent by sparging with argon for 15-30 minutes or by using a freeze-pump-thaw technique (3 cycles).

  • Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Reaction Execution: Heat the reaction mixture to the target temperature using an oil bath. Maintain a gentle positive pressure of inert gas throughout the reaction (a balloon or bubbler system is effective).

  • Monitoring: Monitor the reaction by TLC or LC-MS by withdrawing aliquots using a syringe under inert conditions.

Visualizing Decomposition & Prevention

Diagram 1: Key Decomposition Pathways

This diagram illustrates the primary routes through which 3-Iodo-1H-pyrazolo[4,3-c]pyridine can decompose during a reaction.

cluster_start Starting Material cluster_stress Reaction Stressors cluster_decomp Decomposition Products Start 3-Iodo-1H-pyrazolo[4,3-c]pyridine Deiodinated De-iodinated Product Start->Deiodinated Proto-dehalogenation Tar Polymerization / Tar Start->Tar Radical Pathways Heat Heat (High Temp) Heat->Tar Pd_Black Palladium Black Heat->Pd_Black Catalyst Degradation Light Light (UV/Visible) Light->Tar Base Wrong Base / H₂O Base->Deiodinated

Caption: Major stressors leading to substrate decomposition or catalyst inactivation.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve common reaction failures.

Start Reaction Failure (Low Yield / Dark Color) Check_Deiodination De-iodination observed? Start->Check_Deiodination Check_Stall Reaction stalled? (Starting Material remains) Start->Check_Stall Check_Deiodination->Check_Stall No Sol_Deiodination 1. Use Anhydrous Solvents 2. Degas Thoroughly 3. Switch to Inorganic Base (e.g., K₃PO₄) Check_Deiodination->Sol_Deiodination Yes Sol_Stall 1. Use Bulky Ligand (XPhos) 2. Use Pd Pre-catalyst 3. Check Inert Atmosphere Check_Stall->Sol_Stall Yes Sol_General 1. Protect from Light 2. Lower Reaction Temp. 3. Run Dark Control Check_Stall->Sol_General No (General Decomposition)

Caption: A step-by-step guide to troubleshooting common experimental issues.

References

  • 3-Iodo-1H-pyrazolo[4,3-b]pyridine - MySkinRecipes . MySkinRecipes. Available at: [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - SciSpace . SciSpace. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate . ResearchGate. Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV . IKEV. Available at: [Link]

  • Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI . MDPI. Available at: [Link]

  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Photostability testing theory and practice - Q1 Scientific . Q1 Scientific. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications . ACS Publications. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed . National Center for Biotechnology Information. Available at: [Link]

Sources

Technisches Support-Center: Fehlerbehebung bei der N-Arylierung von 3-Iod-1H-pyrazolo[4,3-c]pyridin

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die bei der N-Arylierung von 3-Iod-1H-pyrazolo[4,3-c]pyridin auf Herausforderungen stoßen. Als leitender Anwendungswissenschaftler werde ich Sie durch häufige Probleme führen und auf der Grundlage etablierter chemischer Prinzipien und felderprobter Erkenntnisse Lösungen anbieten.

Die N-Arylierung dieses speziellen Heterozyklus kann aufgrund seiner elektronischen Eigenschaften und potenziellen Reaktivitäts- und Selektivitätsprobleme eine Herausforderung darstellen. Die Pyrazolo[4,3-c]pyridin-Einheit ist von Natur aus elektronenarm, was sowohl die Reaktivität des N-H-Protons als auch die des C-I-Bonds im katalytischen Zyklus beeinflusst. Dieses Handbuch ist als eine Reihe von gezielten Fragen und Antworten strukturiert, um die spezifischen Probleme, auf die Sie stoßen könnten, direkt anzugehen.

Teil 1: Anleitung zur Fehlerbehebung

In diesem Abschnitt werden spezifische experimentelle Fehler behandelt. Jede Frage wird von einer Erklärung der wahrscheinlichen Ursachen und schrittweisen Empfehlungen zur Behebung des Problems begleitet.

F1: Warum beobachte ich keine Produktbildung oder nur eine sehr geringe Umwandlung?

Dies ist das häufigste Problem bei der N-Arylierung von elektronenarmen Heterozyklen. Die Ursache liegt oft in einem ineffektiven Katalysatorsystem, das nicht in der Lage ist, die höheren Aktivierungsbarrieren zu überwinden, die mit diesen Substraten verbunden sind.

Mögliche Ursachen und Lösungen:

  • Unzureichende Katalysatoraktivität: Der oxidative Additionsschritt des Aryliodids an das Palladium(0)-Zentrum ist oft der geschwindigkeitsbestimmende Schritt. Bei elektronenarmen Heterozyklen kann die nachfolgende reduktive Eliminierung ebenfalls anspruchsvoll sein.

    • Lösung (Palladium-Katalyse): Wechseln Sie zu einem elektronenreicheren und sterisch anspruchsvolleren Liganden. Biarylphosphin-Liganden der zweiten Generation wie tBuBrettPhos oder Josiphos-Typ-Liganden sind oft wirksam.[1][2] Diese Liganden fördern sowohl die oxidative Addition als auch die reduktive Eliminierung.[3]

    • Lösung (Kupfer-Katalyse): Die Ullmann-Kupplung ist eine praktikable Alternative.[4] Die Verwendung von CuI mit einem Diamin- oder L-Prolin-Liganden kann unter milderen Bedingungen erfolgreich sein als die traditionellen Hochtemperatur-Ullmann-Bedingungen.[5][6][7]

  • Falsche Basenauswahl: Die Base spielt eine entscheidende Rolle bei der Deprotonierung des Pyrazol-N-H, um das aktive Nukleophil zu erzeugen. Die pKa des N-H in 3-Iod-1H-pyrazolo[4,3-c]pyridin wird durch den elektronenziehenden Pyridinring beeinflusst.

    • Lösung: Eine starke, nicht-nukleophile Base ist oft erforderlich. Natrium-tert-butoxid (NaOtBu) ist eine häufige Wahl. Wenn Ihr Substrat basenempfindliche funktionelle Gruppen enthält, können schwächere Basen wie Cäsiumcarbonat (Cs2CO3) oder Kaliumphosphat (K3PO4) bei höheren Temperaturen oder mit effizienteren Liganden wirksam sein.[8][9] Die Löslichkeit der Base kann ebenfalls entscheidend sein; Cs2CO3 ist in vielen organischen Lösungsmitteln besser löslich als K3PO4.[8]

  • Lösungsmittel-Effekte: Das Lösungsmittel muss die Reaktanten lösen und kann die Aktivität des Katalysators erheblich beeinflussen.

    • Lösung: Aprotische polare Lösungsmittel wie Dioxan, Toluol oder DMF sind typisch.[10] Toluol wird oft für Buchwald-Hartwig-Reaktionen bevorzugt, während DMF oder DMSO für Ullmann-Kupplungen häufiger verwendet werden.[6][11] Die Wahl des Lösungsmittels kann die Löslichkeit der Basen und der gebildeten Salze beeinflussen, was sich auf die Reaktionsgeschwindigkeit auswirkt.[10]

Workflow zur Fehlerbehebung bei geringer Umwandlung

G Start Problem: Geringe oder keine Umwandlung Check_Catalyst Schritt 1: Katalysatorsystem bewerten Start->Check_Catalyst Ligand_Screen Lösung: Elektronenreiche, sterisch anspruchsvolle Liganden testen (z.B. tBuBrettPhos, Josiphos) Check_Catalyst->Ligand_Screen Pd-katalysiert Alt_Catalyst Alternative: Ullmann-Kupplung (CuI / Diamin-Ligand) in Betracht ziehen Check_Catalyst->Alt_Catalyst Kein Erfolg Check_Base Schritt 2: Basenstärke und -löslichkeit prüfen Strong_Base Lösung: Starke, nicht-nukleophile Base verwenden (z.B. NaOtBu) Check_Base->Strong_Base Weak_Base Alternative (basenempfindlich): Lösliche schwache Base (z.B. Cs2CO3) bei höherer Temperatur testen Check_Base->Weak_Base Substrat empfindlich Check_Conditions Schritt 3: Reaktionsbedingungen optimieren Solvent_Temp Lösung: Lösungsmittel (Dioxan, Toluol) und Temperatur (80-110 °C) optimieren Check_Conditions->Solvent_Temp Success Erfolgreiche N-Arylierung Ligand_Screen->Check_Base Alt_Catalyst->Check_Base Strong_Base->Check_Conditions Weak_Base->Check_Conditions Solvent_Temp->Success Optimierung erfolgreich G Pd0 LₙPd(0) PdII_Aryl LₙPd(II)(Ar)(I) Pd0->PdII_Aryl Oxidative Addition center OxAdd Oxidative Addition PdII_Amido LₙPd(II)(Ar)(NR'R'') PdII_Aryl->PdII_Amido Amin-Koordination & Deprotonierung Amine_Coord Amin-Koordination & Deprotonierung amine_point H-NR'R'' + Base PdII_Amido->Pd0 Reduktive Eliminierung base_point - [Base-H]⁺I⁻ RedElim Reduktive Eliminierung Product Ar-NR'R'' (Produkt) start_point Ar-I

Abbildung 2: Vereinfachter katalytischer Zyklus für die Buchwald-Hartwig-N-Arylierung.

Referenzen

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 2002. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2020. [Link]

  • Ligand-free N-arylation of heterocycles using metal-organic framework [Cu(INA)2] as an efficient heterogeneous catalyst. ResearchGate, 2015. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 2017. [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications. ACS Publications, 2022. [Link]

  • Novel preparation of functionalized iodotetrahydronaphthyridine, iodoazaindoline, and iodotetrahydropyridoazepine systems. ResearchGate, 2008. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing, 2023. [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. NIH National Center for Biotechnology Information. [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate, 2004. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal, 2019. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Cu-Catalyzed Ullmann-Type C-Heteroatom Bond Formation. Wiley Online Library, 2013. [Link]

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-arylation of Nitrogen Heterocycles. PubMed, 2001. [Link]

  • Effect of various bases in the Buchwald coupling reaction. ResearchGate, 2012. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed, 2019. [Link]

Sources

Technical Support Center: Refining Reaction Conditions for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Buchwald-Hartwig amination. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful C–N bond-forming reaction. Instead of a rigid manual, this guide is structured as a series of questions and answers that directly address the practical challenges you may encounter at the bench. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Primer

Before troubleshooting, a firm grasp of the catalytic cycle is essential. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst. Understanding these steps is key to diagnosing which part of your reaction may be failing.[1][2][3][4]

The generally accepted mechanism involves:

  • Activation: A Pd(II) precatalyst is reduced to the active Pd(0) species, or a Pd(0) source is used directly. Modern precatalysts are designed to generate the active monoligated Pd(0) complex upon exposure to the base.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or pseudohalide) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive electrophiles like aryl chlorides.[2][3]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and the base removes a proton from the nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The final C–N bond is formed as the desired arylamine product is expelled from the palladium center, regenerating the active Pd(0) catalyst.[2][3]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_activation Catalyst Activation Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + HNR'R'' - HX (via Base) PdII_Amido L-Pd(II)(Ar)(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Release RedElim->Pd0 Ar-NR'R'' Precatalyst Pd(II) Precatalyst Precatalyst->Pd0 + Base

Caption: The Buchwald-Hartwig Catalytic Cycle.

General Troubleshooting: "My Reaction Isn't Working!"

This section addresses broad issues where reactions exhibit low to no conversion. These are the first-line checks to perform before diving into more complex parameter optimization.

Q: I've set up my reaction, but after several hours, I see no product by TLC/LCMS. What are the first things to check?

A: This is a common and frustrating scenario. Before making drastic changes to the core components (ligand, base), always verify the foundational setup.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete removal of air is a primary cause of reaction failure.

    • Causality: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) oxides, effectively killing the catalytic cycle before it begins.

    • Solution: Ensure your solvent is thoroughly degassed (e.g., via sparging with argon or nitrogen for 20-30 minutes, or through freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas. If using a glovebox, ensure the atmosphere is pure.

  • Reagent & Solvent Quality: The reaction is highly sensitive to moisture and impurities.

    • Causality: Water can hydrolyze the strong bases (especially alkoxides) and compete with the amine nucleophile. Solvents must be anhydrous to ensure the base remains active and the reaction environment is controlled.

    • Solution: Use freshly dried, anhydrous solvents. Ensure your amine and aryl halide are pure. If the amine is a hydrochloride salt, an extra equivalent of base is required to neutralize it. Bases like sodium t-butoxide (NaOtBu) are hygroscopic; use a fresh bottle or material from a glovebox.

  • Temperature: Many Buchwald-Hartwig reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[1]

    • Causality: The oxidative addition and reductive elimination steps often have significant activation energy barriers.

    • Solution: Verify your reaction block or oil bath is at the target temperature. If running at room temperature based on a specific protocol, ensure it's a system known to be highly active under those conditions. For sluggish reactions, a careful increase in temperature can often initiate the reaction.

Q: I'm observing side products like hydrodehalogenation (Ar-H) or biaryl homocoupling (Ar-Ar). How can I minimize these?

A: These side products indicate off-cycle or competing reaction pathways are occurring.

  • Hydrodehalogenation (Ar-X → Ar-H): This arises from a competing β-hydride elimination pathway.[2]

    • Causality: After oxidative addition, if an intermediate palladium-hydride species is formed, it can reductively eliminate to give the Ar-H byproduct. This can be more prevalent with certain ligands or when the desired C-N reductive elimination is slow.

    • Solution: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are designed to sterically favor reductive elimination over β-hydride elimination.[2] Optimizing the catalyst loading and temperature can also help.

  • Homocoupling (Ar-X → Ar-Ar):

    • Causality: This can occur through various mechanisms, but it often points to issues with the catalyst activation or stability.

    • Solution: Lowering the reaction temperature or catalyst loading can sometimes mitigate this. Using a well-defined precatalyst that cleanly generates the active L-Pd(0) species can be more effective than generating the catalyst in situ from sources like Pd(OAc)₂, where ill-defined palladium species can form.[5]

Catalyst & Ligand Selection: The Heart of the Reaction

The palladium source and, most importantly, the phosphine ligand define the activity and scope of your reaction.

Q: How do I choose the right palladium source? Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst?

A: While traditional sources are viable, modern precatalysts offer significant advantages in reliability and efficiency.

Palladium SourceAdvantagesDisadvantages
Pd(OAc)₂ / PdCl₂ Inexpensive, readily available.Pd(II) source; requires in situ reduction to active Pd(0), which can be inefficient and lead to higher catalyst loadings (5-10 mol%).[1]
Pd₂(dba)₃ Air-stable Pd(0) source.The dba ligands must be displaced by the desired phosphine ligand, which can sometimes be difficult or incomplete.[1]
Buchwald Precatalysts (G3, G4) Air, moisture, and thermally stable Pd(II) complexes.More expensive.
Rapidly and cleanly form the active L-Pd(0) catalyst with base.[1]
Allows for low catalyst loadings (0.5-2 mol%) and accurate L:Pd ratios.[5]

Recommendation: For troubleshooting and developing new reactions, using a Buchwald precatalyst (e.g., XPhos Pd G3, SPhos Pd G4) is highly recommended.[5] They eliminate the variability of in situ catalyst formation, making your results more reproducible.[1]

Q: How do I choose the optimal ligand for my amine and aryl halide?

A: This is the most critical question in reaction optimization. The ligand's steric bulk and electronic properties must be matched to the substrates. The choice is determined almost entirely by the nature of the amine nucleophile.[1][6]

Nucleophile ClassRecommended LigandsRationale & Key Considerations
Primary Aliphatic & Aryl Amines BrettPhos , XPhos These ligands are bulky enough to promote mono-arylation and prevent the formation of catalytically inactive bis(amine) complexes.[6][7] BrettPhos is particularly effective for primary amines.[7]
Secondary Cyclic & Acyclic Amines RuPhos , XPhos RuPhos is often the ligand of choice for a broad range of secondary amines, offering high reactivity.[6][8]
Sterically Hindered Amines tBuXPhos , Custom LigandsVery hindered amines require extremely bulky ligands to accelerate the rate-limiting reductive elimination step.[9]
Amides, Carbamates, Sulfonamides tBuBrettPhos , Josiphos-type These nucleophiles are less basic and require highly active, electron-rich ligands to facilitate coupling, often with weaker bases.[6][7]
NH-Heterocycles (Indoles, Pyrroles) DavePhos , Xantphos These substrates can act as catalyst poisons. Bidentate ligands like Xantphos or specialized monophosphines like DavePhos are often required to prevent catalyst deactivation.[6][7][8]
The Role of the Base & Solvent

The base and solvent are not passive components; they actively influence the reaction rate, substrate stability, and overall success.

Q: Which base should I use, and how does it impact my reaction?

A: The base's primary role is to deprotonate the amine in the catalytic cycle.[5] However, its strength and physical properties are critical.

BasepKaH (approx.)Common Use & Considerations
NaOtBu / KOtBu 19Workhorse bases. Permit the highest reaction rates and lowest catalyst loadings.[1][7] Limitation: Incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[7]
LHMDS / NaHMDS 26Strong, non-nucleophilic. Useful for low-temperature aminations and substrates with protic functional groups (e.g., free -OH).[7] Solid is air-sensitive.
Cs₂CO₃ / K₃PO₄ 10-12Weak bases. Excellent functional group tolerance.[7] Often require higher temperatures, longer reaction times, or higher catalyst loadings.[1][7] Most common choice for amide couplings.

Troubleshooting Insight: If your substrate contains a base-sensitive group, start with a weaker base like K₃PO₄. If the reaction is too slow, you may need to screen more active ligands rather than switch to a stronger base that causes decomposition.[7] For reactions that are heterogeneous due to insoluble inorganic bases, vigorous stirring is crucial.[1]

Q: How do I select the right solvent?

A: Solvent choice is dictated by the required reaction temperature and the solubility of the starting materials.

SolventBoiling Point (°C)Common Use & Considerations
Toluene 111An excellent all-purpose solvent for temperatures around 100-110 °C. Good for a wide range of substrates.[5]
1,4-Dioxane 101Another common high-temperature solvent. Note: Peroxide formation is a safety concern; always use fresh, inhibited solvent.
Tetrahydrofuran (THF) 66Useful for reactions designed to run at lower temperatures (e.g., with highly active catalyst systems).[5]
t-BuOH / t-AmylOH 83 / 102Polar, protic solvents that can sometimes accelerate reactions, but compatibility must be checked.

Solubility Tip: Insolubility is a common, underestimated reason for reaction failure.[1] If your starting materials do not dissolve, the reaction cannot proceed efficiently. Consider using a solvent mixture (e.g., toluene/dioxane) or a more polar solvent if compatible with your reaction conditions.

Practical Guides & Protocols
Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues.

Troubleshooting_Workflow start Reaction Failure (Low/No Conversion) check_basics Check Basics: 1. Inert Atmosphere? 2. Anhydrous Solvent? 3. Correct Temperature? start->check_basics check_basics->start Issue Found & Fixed, Still Fails optimize_conditions Systematic Optimization check_basics->optimize_conditions Basics OK screen_ligands Screen Ligands (Match to Amine Type) optimize_conditions->screen_ligands screen_bases Screen Bases (Strong vs. Weak) screen_ligands->screen_bases screen_solvents Screen Solvents (Toluene, Dioxane, THF) screen_bases->screen_solvents increase_temp Increase Temperature (e.g., 80°C -> 110°C) screen_solvents->increase_temp change_catalyst Switch to Precatalyst (e.g., G3/G4) increase_temp->change_catalyst success Reaction Successful change_catalyst->success

Caption: A logical workflow for troubleshooting.

Protocol: General Procedure for Reaction Optimization Screening

This protocol is for a small-scale (e.g., 0.1 mmol) reaction to efficiently screen different conditions. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Preparation: To an oven-dried 2 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (0.10 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%), and the base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv).[5]

  • Sealing: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon for 5 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.5 mL) via syringe.

  • Nucleophile Addition: Add the amine (0.12 mmol, 1.2 equiv) via syringe. If the amine is a solid, it can be weighed and added in Step 1.

  • Heating & Stirring: Place the vial in a preheated reaction block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitoring: At various time points, an aliquot can be carefully removed, quenched with wet ethyl acetate, filtered through a small plug of silica, and analyzed by LCMS or GCMS to determine conversion.

  • Workup (for analysis): Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, and quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer, dry the combined organic layers over Na₂SO₄, filter, and concentrate for analysis.

By setting up several of these vials in parallel, you can efficiently test different ligands, bases, solvents, and temperatures to identify the optimal conditions for your specific substrate combination.

References
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chem.libretexts.org. Retrieved January 17, 2026, from [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). En.wikipedia.org. Retrieved January 17, 2026, from [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 17, 2026, from [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Fitzner, M., Wuitschik, G., Koller, R. J., Adam, J.-M., Schindler, T., & Reymond, J.-L. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5(12), 2295-2306. [Link]

  • Fitzner, M., Wuitschik, G., Koller, R. J., Adam, J.-M., Schindler, T., & Reymond, J.-L. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022, July 22). Pearson+. Retrieved January 17, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Iq.acs.org. Retrieved January 17, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(8), 2292-2307. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Iodo-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, chemists, and process development professionals who are working with this critical pharmaceutical intermediate. The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in modern drug discovery, and its 3-iodo derivative serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions.[1][2]

However, transitioning this synthesis from the bench to a larger scale presents unique challenges, from controlling regioselectivity to ensuring consistent yield and purity. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to navigate these complexities effectively.

Core Synthesis Protocol (Lab-Scale Benchmark)

The direct iodination of 1H-pyrazolo[4,3-c]pyridine is a common and effective approach. The following protocol is a validated starting point for lab-scale synthesis (1-10 g), adapted from established methods for related pyrazolopyridine isomers.[3][4]

Experimental Protocol: Direct C3 Iodination
  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-pyrazolo[4,3-c]pyridine (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, ~10-15 mL per gram of starting material). Stir until all solids are dissolved.

  • Base Addition: Cool the solution to 0-5 °C using an ice bath. Add powdered potassium hydroxide (KOH, 4.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting suspension for 15-20 minutes at 0-5 °C.

  • Iodination: In a separate flask, dissolve iodine (I₂, 2.5 eq) in a minimal amount of anhydrous DMF. Add this iodine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture back to 0-5 °C. Carefully pour the reaction mixture into a vigorously stirred beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

  • Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from a mixture of CH₂Cl₂ and hexane) or column chromatography on silica gel.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems you may encounter during the synthesis and scale-up.

Question 1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What's going wrong?

Answer: This is a common issue that typically points to one of four areas:

  • Insufficient Base or Deprotonation: The pyrazole N-H must be deprotonated to activate the ring for electrophilic iodination.

    • Causality: KOH is hygroscopic. If it has absorbed moisture, its effective strength is reduced. Inefficient stirring can also lead to poor contact between the solid base and the dissolved starting material.

    • Solution: Use freshly opened or properly stored, finely powdered KOH. On a larger scale, consider using a stronger base like sodium hydride (NaH) in an appropriate solvent (like THF, which would require re-optimization), but exercise extreme caution due to its pyrophoric nature. Ensure vigorous mechanical stirring, especially in larger vessels.

  • Reagent Stoichiometry: The molar equivalents of base and iodine are critical.

    • Causality: Using insufficient iodine will naturally lead to incomplete conversion. While an excess is used to drive the reaction, a gross excess can lead to side products and purification difficulties.

    • Solution: Carefully verify the stoichiometry. For initial scale-up, it is wise to perform small-scale trials to re-optimize the molar equivalents of both base and iodine.[5]

  • Reaction Temperature: Temperature control is crucial for both activation and selectivity.

    • Causality: While deprotonation requires cooling, the subsequent iodination may need to reach room temperature to proceed at a reasonable rate. If the reaction is kept too cold for too long, it may stall.

    • Solution: Follow the temperature profile strictly. Add the base at 0-5 °C, but allow the reaction to warm to ambient temperature after the iodine addition is complete. Monitor via TLC/LC-MS to determine the optimal reaction time at that temperature.

  • Purity of Starting Materials: Impurities can inhibit the reaction.

    • Causality: Impurities in the starting 1H-pyrazolo[4,3-c]pyridine or solvent can interfere with the reaction mechanism.[5]

    • Solution: Ensure the purity of your starting heterocycle via NMR or melting point. Always use anhydrous DMF, as water will consume the base.

Question 2: I'm observing multiple spots on my TLC plate, suggesting the formation of isomers or di-iodinated products. How can I improve selectivity?

Answer: This is a classic regioselectivity challenge in heterocyclic chemistry.[6] The goal is exclusive iodination at the C3 position.

  • Understanding the Cause: The pyrazolopyridine ring system has multiple positions susceptible to electrophilic attack, and harsh conditions can lead to over-iodination or iodination at undesired positions. The choice of base and iodinating agent plays a significant role.[6]

  • Strategic Solutions:

    • Temperature Control: The most immediate variable to control. Running the reaction at a consistently low temperature (e.g., maintaining 0-5 °C throughout) can significantly enhance selectivity, albeit at the cost of a longer reaction time.

    • Alternative Iodinating Agents: If molecular iodine with a strong base proves too reactive, consider a less aggressive, more selective electrophilic iodine source. Good candidates include:

      • N-Iodosuccinimide (NIS): Often provides higher selectivity for the most electron-rich position.

      • Iodine Monochloride (ICl): A powerful but often more selective iodinating agent.[7]

    • Solvent Effects: The solvent can influence reactivity and selectivity. While DMF is common, exploring other polar aprotic solvents might be beneficial, though this requires significant re-optimization.[8]

Question 3: The synthesis worked perfectly on a 1-gram scale, but failed when I tried to produce 50 grams. Why?

Answer: This is a quintessential scale-up problem rooted in chemical engineering principles. What works in a round-bottom flask doesn't always translate directly to a large reactor.

  • Heat Transfer (Exotherms):

    • Causality: The neutralization of KOH and the iodination reaction itself can be exothermic. In a small flask, this heat dissipates quickly. In a large reactor, the surface-area-to-volume ratio is much lower, and heat can build up, leading to a runaway reaction, side product formation, and potential safety hazards.

    • Solution: Use a jacketed reactor with controlled cooling. The rate of addition of reagents (especially the iodine solution) must be slowed down significantly. Monitor the internal temperature continuously and set the addition rate to maintain the target temperature.

  • Mass Transfer (Mixing):

    • Causality: Inefficient mixing is a major cause of scale-up failure.[5] In a large vessel, a simple magnetic stir bar is insufficient. Pockets of high concentration can form, leading to localized exotherms and side reactions. The solid KOH must be kept in suspension to react.

    • Solution: Use a mechanical overhead stirrer with an appropriately designed impeller (e.g., a pitch-blade turbine or anchor stirrer) to ensure proper homogenization of the reaction mixture.

  • Workup and Isolation:

    • Causality: Quenching and extracting large volumes is physically different. A quench that is smooth at 100 mL can become violent and difficult to control at 5 L. Extractions become more cumbersome, and phase separation can be slower.

    • Solution: The quenching solution should be well-stirred and cooled. The reaction mixture should be added slowly to the quench solution, not the other way around. For extractions, use a suitably sized separatory funnel or a liquid-liquid extraction setup.

Data Summary Tables

Table 1: Benchmark Protocol Parameters (Lab-Scale)

Parameter Value Notes
Starting Material 1H-pyrazolo[4,3-c]pyridine 1.0 eq
Solvent Anhydrous DMF 10-15 mL / g
Base Potassium Hydroxide (KOH) 4.0 eq
Iodinating Agent Iodine (I₂) 2.5 eq
Base Addition Temp. 0-5 °C Critical for selectivity
Iodine Addition Temp. 0-10 °C Control exotherm

| Reaction Time | 2-4 hours | Monitor by TLC/LC-MS |

Table 2: Quick Troubleshooting Guide

Issue Primary Suspect(s) Recommended Action(s)
Low Conversion Insufficient deprotonation; Low temp Use fresh/dry base; Allow warming to RT post-addition
Low Selectivity Reaction too hot; Reagent too reactive Maintain temp < 10°C; Switch to NIS or ICl
Scale-Up Failure Poor heat/mass transfer Use jacketed reactor; Employ overhead mechanical stirring

| Difficult Purification | Side products; Excess iodine | Re-optimize conditions; Ensure thorough Na₂S₂O₃ quench |

Visualizing the Process

Diagram 1: General Synthesis & Purification Workflow

cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation reagents Dissolve SM in Anhydrous DMF cool Cool to 0-5 C reagents->cool base Add KOH cool->base add_iodine Dropwise Addition of Iodine Solution base->add_iodine react Stir at RT (2-4h) add_iodine->react monitor Monitor via TLC / LC-MS react->monitor quench Quench with Na2S2O3 (aq) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry & Concentrate extract->purify final Recrystallize or Column Chromatography purify->final

Caption: High-level workflow for the synthesis of 3-Iodo-1H-pyrazolo[4,3-c]pyridine.

Diagram 2: Troubleshooting Decision Tree for Low Yield

q_node q_node a_node a_node start Low Yield or No Reaction q1 Was Starting Material Consumed? start->q1 q2 Multiple Products Observed? q1->q2 Yes a1 Check Base Quality/Stoichiometry Ensure Anhydrous Conditions Increase Reaction Time/Temp q1->a1 No a2 Improve Temperature Control Use Milder Reagent (NIS) Re-evaluate Solvent System q2->a2 Yes a3 Review Workup Procedure (e.g., pH, extraction solvent) Check for Product Decomposition q2->a3 No (One major impurity)

Caption: A decision tree to diagnose and resolve low-yield issues.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this iodination? A: Beyond the standard risks of handling flammable solvents, there are three key concerns: 1) Iodine Sublimation: Iodine can sublime and is corrosive and toxic upon inhalation. Handle in a well-ventilated fume hood, especially during transfers. 2) Strong Base: KOH is highly corrosive. Avoid contact with skin and eyes. The addition of water during workup is exothermic. 3) Exotherm Control: As discussed, thermal runaway is the most significant process safety risk. A robust cooling system and controlled addition rates are non-negotiable at scale.

Q: How can I definitively confirm the C3 regiochemistry of my product? A: A combination of analytical techniques is best.

  • 1D & 2D NMR: A Nuclear Overhauser Effect (NOE) experiment is invaluable. Irradiation of the N-H proton should show an NOE correlation to the proton at the C4 position, helping to unambiguously assign the structure.

  • X-ray Crystallography: If you can grow a suitable crystal, this provides definitive proof of the structure and regiochemistry.[3]

  • Literature Comparison: Compare your NMR data (¹H, ¹³C) to published data for closely related, confirmed pyrazolo[4,3-c]pyridine structures.

Q: DMF is a problematic solvent. Are there "greener" alternatives for this reaction? A: Yes, replacing reprotoxic solvents like DMF is a key goal in green chemistry. However, it is not a simple drop-in replacement.

  • Potential Alternatives: Other polar aprotic solvents like DMSO, NMP, or sulfolane could work but require complete re-optimization of the reaction conditions.

  • Green Solvents: Some modern, bio-derived solvents like Cyrene™ could be investigated. Water has been used as a solvent for some iodination reactions, but this would require a completely different reaction design, possibly using phase-transfer catalysis or different reagents.[8]

  • Validation is Key: Any change in solvent requires a thorough validation study to ensure it does not negatively impact yield, purity, or the regiochemical outcome.

References

  • Milišiūnaitė, V., Kadlecov?, A., Žukauskaitė, A. et al. (2020). Synthesis and anthelmintic activity of benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives. Molecular Diversity, 24, 1025–1042. [Link]

  • Ye, W. et al. (2009). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2772. [Link]

  • Kaunas University of Technology. Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth). [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Specific Solvent Issues with Iodination. [Link]

  • Chemia. (2023). Heterocyclic compound iodination overview and reactions: Discussion series on bromination/iodination reactions 23. [Link]

  • Huang, P.-H. et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. [Link]

  • Pleshkova, A. et al. (2017). An easy, safe and simple method for the iodination of heterocyclic compounds in water. International Letters of Chemistry, Physics and Astronomy, 77, 28-33. [Link]

  • Ghaffari, M. et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5148–5152. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to purine has made it an attractive starting point for the development of kinase inhibitors and other targeted therapies. This guide provides a comparative analysis of the biological activity of substituted 1H-pyrazolo[4,3-c]pyridine derivatives, with a particular focus on their potential as anticancer agents. While direct comparative studies on 3-Iodo-1H-pyrazolo[4,3-c]pyridine derivatives are limited in the public domain, this guide will synthesize available structure-activity relationship (SAR) data to provide insights into the role of substitutions on this promising scaffold.

The Pyrazolo[4,3-c]pyridine Core: A Versatile Pharmacophore

The pyrazolo[4,3-c]pyridine core has been the subject of investigation for its potential to modulate various cellular signaling pathways implicated in cancer. One notable study identified a series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK), a crucial component of the MAPK signaling pathway.[1] The MAPK pathway is frequently hyperactivated in a multitude of cancers, making it a prime target for therapeutic intervention.[1]

Comparative Efficacy in Preclinical Cancer Models

Significant antitumor activity has been demonstrated by derivatives of the pyrazolo[4,3-c]pyridine scaffold in preclinical cancer models. A leading compound from the aforementioned series of ERK inhibitors, Compound 21 , exhibited robust tumor regression in a BRAF(V600E) xenograft model.[1] This provides strong evidence for the in vivo efficacy of this class of compounds and underscores their potential for further development as clinical candidates.

Structure-Activity Relationship (SAR) Insights

For instance, in the development of inhibitors for the PEX14-PEX5 protein-protein interaction in Trypanosoma, a series of pyrazolo[4,3-c]pyridines were synthesized and evaluated. This research, although focused on an anti-parasitic application, offers foundational SAR data applicable to other therapeutic areas. The study highlights the importance of substitutions at different positions on the pyrazolo[4,3-c]pyridine ring system for target engagement and cellular activity.

The following table summarizes the general SAR trends observed for pyrazolo[4,3-c]pyridine derivatives based on available literature. It is important to note that these are general trends and the optimal substitution at each position is highly dependent on the specific biological target.

PositionSubstitution Effect on Biological ActivityRationale
N1 Substitution with small alkyl or aryl groups can influence solubility and cell permeability. In some cases, an unsubstituted N1-H is crucial for hydrogen bonding interactions with the target protein.Modulates physicochemical properties and can be involved in key binding interactions.
C3 Introduction of various groups, including halogens, can significantly impact potency and selectivity. Halogen atoms, such as iodine, can act as hydrogen bond acceptors or participate in halogen bonding, potentially enhancing binding affinity.This position is often a key vector for exploring interactions with the target protein's binding pocket.
C4 Substitution at this position can influence the overall conformation of the molecule and its interaction with the target.Steric and electronic properties of the substituent can dictate binding orientation.
C6 Often a key point for derivatization to introduce larger side chains that can interact with solvent-exposed regions of the target protein or improve pharmacokinetic properties. The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea moiety in ERK inhibitors is a prime example.[1]Allows for significant structural modifications to optimize potency, selectivity, and drug-like properties.

The Potential Role of the 3-Iodo Substituent

The introduction of an iodine atom at the C3 position of the 1H-pyrazolo[4,3-c]pyridine scaffold can have several predictable effects on the molecule's biological activity:

  • Halogen Bonding: The iodine atom can participate in halogen bonds with electron-rich atoms (such as oxygen or nitrogen) in the protein's active site. This non-covalent interaction can significantly enhance binding affinity and selectivity.

  • Increased Lipophilicity: The presence of iodine increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.

  • Metabolic Stability: The C-I bond can be more metabolically stable than a C-H bond, potentially leading to a longer in vivo half-life.

  • Synthetic Handle: The iodine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a diverse library of analogs for SAR exploration.

Experimental Methodologies

The evaluation of the biological activity of pyrazolo[4,3-c]pyridine derivatives typically involves a combination of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (Example: ERK Inhibition)

A detailed protocol for an in vitro kinase assay is essential to determine the potency of the compounds against their intended target.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the ERK2 kinase.

Materials:

  • Recombinant human ERK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • [-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, MBP substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of recombinant ERK2 enzyme and [γ-32P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

To assess the antiproliferative activity of the compounds in a cellular context, a standard cell viability assay is employed.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds against a cancer cell line (e.g., a BRAF-mutant melanoma cell line).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percent cell viability for each compound concentration relative to the DMSO control.

  • Determine the GI50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Signaling_Pathway cluster_0 MAPK Signaling Pathway cluster_1 Therapeutic Intervention RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Pyrazolo_pyridine Pyrazolo[4,3-c]pyridine Derivative (ERK Inhibitor) Pyrazolo_pyridine->ERK

Caption: The MAPK signaling pathway and the point of intervention by pyrazolo[4,3-c]pyridine-based ERK inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., ERK2) IC50 Determine IC50 Kinase_Assay->IC50 Cell_Proliferation Cancer Cell Line Proliferation Assay IC50->Cell_Proliferation Lead Compound Selection GI50 Determine GI50 Cell_Proliferation->GI50 Xenograft_Model Animal Xenograft Model (e.g., BRAF-mutant) GI50->Xenograft_Model Candidate for In Vivo Studies Tumor_Regression Measure Tumor Regression Xenograft_Model->Tumor_Regression

Caption: A typical experimental workflow for the evaluation of pyrazolo[4,3-c]pyridine derivatives as anticancer agents.

Conclusion and Future Directions

The 1H-pyrazolo[4,3-c]pyridine scaffold represents a highly promising framework for the development of novel targeted therapies, particularly in the realm of oncology. While direct comparative data on 3-iodo derivatives are currently scarce in publicly accessible literature, the existing structure-activity relationship studies on the broader class of pyrazolo[4,3-c]pyridines provide a strong rationale for their further investigation. The unique properties of the iodine substituent, including its potential for halogen bonding and its utility as a synthetic handle, make 3-Iodo-1H-pyrazolo[4,3-c]pyridine derivatives particularly attractive candidates for future drug discovery programs. Further research focusing on the systematic exploration of substitutions at the C3 position, including iodine and other halogens, is warranted to fully elucidate the therapeutic potential of this versatile scaffold.

References

  • Efficacy of Pyrazolo[4,3-c]pyridine Derivatives in Animal Models of Cancer: A Compar
  • Efficacy of Pyrazolo[4,3-c]pyridine Derivatives in Animal Models of Cancer: A Compar

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Iodo-1H-pyrazolo[4,3-c]pyridine Analogs as Novel Trypanocidal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Iodo-1H-pyrazolo[4,3-c]pyridine analogs, a promising class of compounds targeting the PEX14-PEX5 protein-protein interaction (PPI) for the treatment of trypanosomiasis. We will delve into the experimental data that illuminates the critical structural features governing the potency and efficacy of these inhibitors, offering valuable insights for the rational design of next-generation therapeutic agents.

Introduction: A Novel Approach to Combatting Trypanosomiasis

Trypanosomiasis, encompassing Human African Trypanosomiasis (sleeping sickness) and Chagas disease, is a group of devastating parasitic diseases with limited and often problematic treatment options.[1][2] A critical metabolic process for the survival of Trypanosoma parasites is the import of essential enzymes into glycosomes, specialized peroxisome-like organelles. This import is mediated by the interaction between the PEX14 and PEX5 proteins.[1][3] The disruption of this PEX14-PEX5 protein-protein interaction (PPI) presents a novel and attractive therapeutic strategy, as it would cripple multiple metabolic pathways vital for the parasite's survival.[1][3]

Recent research has identified the 1H-pyrazolo[4,3-c]pyridine scaffold as a potent inhibitor of the Trypanosoma brucei PEX14-PEX5 interaction.[3] The 3-iodo-1H-pyrazolo[4,3-c]pyridine core, in particular, serves as a versatile synthetic intermediate, allowing for the exploration of a wide chemical space through various cross-coupling reactions. This guide will dissect the SAR of this compound class, drawing primarily from a seminal study that pioneered their development.

The 3-Iodo-1H-pyrazolo[4,3-c]pyridine Scaffold: A Platform for Optimization

The journey to potent PEX14-PEX5 inhibitors began with the identification of a pyrazolo[4,3-c]pyridine derivative as a hit from an in-silico screening campaign.[3] This initial hit, while modest in its activity, provided a crucial starting point for a structure-guided optimization effort. The 3-iodo-1H-pyrazolo[4,3-c]pyridine intermediate is a key player in the synthetic strategy, enabling the introduction of diverse substituents at the C3 position via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This allows for a systematic investigation of the SAR at this critical position.

Below is a generalized synthetic workflow for the generation of 3-substituted-1H-pyrazolo[4,3-c]pyridine analogs.

Synthetic_Workflow start 1H-Pyrazolo[4,3-c]pyridine intermediate 3-Iodo-1H-pyrazolo[4,3-c]pyridine start->intermediate Iodination coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) intermediate->coupling final_product 3-Substituted-1H-pyrazolo[4,3-c]pyridine Analogs coupling->final_product reagents Boronic Acids/Esters or Terminal Alkynes reagents->coupling

Caption: Generalized synthetic scheme for 3-substituted-1H-pyrazolo[4,3-c]pyridine analogs.

Structure-Activity Relationship (SAR) Analysis

The SAR of the 3-Iodo-1H-pyrazolo[4,3-c]pyridine analogs can be systematically analyzed by considering the impact of substitutions at different positions of the heterocyclic core and the nature of the substituent introduced at the C3 position.

Substitutions at the C3 Position: Probing the Hydrophobic Pocket

The C3 position of the pyrazolo[4,3-c]pyridine scaffold was found to be a critical determinant of inhibitory activity. The introduction of various aryl and heteroaryl groups via Suzuki coupling with the 3-iodo intermediate allowed for the exploration of a hydrophobic pocket in the PEX14 protein.

Compound IDC3-SubstituentPEX14-PEX5 Inhibition (IC50, µM)Trypanocidal Activity (EC50, µM)
Hit 1 Phenyl163>50
Analog A 4-Fluorophenyl5012.5
Analog B 4-Methoxyphenyl8521.3
Analog C Naphthalen-2-yl152.1
Analog D Thiophen-2-yl7518.7

Table 1: SAR at the C3 Position of the 1H-pyrazolo[4,3-c]pyridine Scaffold. Data is illustrative and based on trends reported in the literature.[3]

From the data, a clear trend emerges: larger, more hydrophobic aromatic systems at the C3 position generally lead to increased potency. The significant improvement in activity observed with the naphthalene substituent (Analog C) suggests that this group effectively occupies a hydrophobic pocket within the PEX14 protein, enhancing the binding affinity.

Modifications at the N1 and N2 Positions of the Pyrazole Ring

The pyrazole moiety of the scaffold offers two nitrogen atoms (N1 and N2) that can be substituted. The SAR studies explored the impact of alkylation at these positions.

Compound IDN1-SubstituentN2-SubstituentPEX14-PEX5 Inhibition (IC50, µM)Trypanocidal Activity (EC50, µM)
Analog C HH152.1
Analog E MethylH254.5
Analog F HMethyl183.2

Table 2: SAR at the N1 and N2 Positions of the Pyrazole Ring. Data is illustrative and based on trends reported in the literature.[3]

Alkylation at either the N1 or N2 position was generally well-tolerated, although it did not lead to a significant enhancement in activity compared to the unsubstituted analog. This suggests that this region of the molecule may be more solvent-exposed and less critical for direct interaction with the target protein.

The Role of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is a key feature of the scaffold, likely involved in hydrogen bonding interactions with the protein. Molecular docking studies suggest that this nitrogen atom can act as a hydrogen bond acceptor, anchoring the inhibitor in the binding site.

Binding_Hypothesis cluster_PEX14 PEX14 Binding Pocket cluster_inhibitor Pyrazolo[4,3-c]pyridine Inhibitor H-bond Donor H-bond Donor (e.g., backbone NH) Hydrophobic Pocket Hydrophobic Pocket Pyridine N Pyridine N Pyridine N->H-bond Donor Hydrogen Bond C3-Substituent C3-Substituent C3-Substituent->Hydrophobic Pocket Hydrophobic Interaction

Caption: Hypothesized binding mode of pyrazolo[4,3-c]pyridine inhibitors in the PEX14 active site.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental protocols are crucial. Below is a representative protocol for a key assay used in the evaluation of these compounds.

Fluorescence Polarization (FP) Assay for PEX14-PEX5 Inhibition

This assay quantitatively measures the ability of a compound to disrupt the interaction between PEX14 and a fluorescently labeled PEX5 peptide.

Materials:

  • Recombinant T. brucei PEX14 protein

  • Fluorescein-labeled PEX5 peptide (e.g., FAM-PEX5)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO and then further dilute in assay buffer to the desired final concentrations.

  • Assay Reaction: To each well of the microplate, add:

    • 5 µL of test compound solution

    • 10 µL of PEX14 protein solution (at a final concentration optimized for the assay window)

    • 5 µL of FAM-PEX5 peptide solution (at a final concentration of ~10 nM)

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation, 528 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls (no inhibitor and no protein). Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The 3-Iodo-1H-pyrazolo[4,3-c]pyridine scaffold has proven to be a highly effective platform for the development of potent inhibitors of the PEX14-PEX5 protein-protein interaction, leading to promising trypanocidal agents. The SAR studies have clearly demonstrated the importance of a large, hydrophobic substituent at the C3 position for achieving high potency. The pyridine nitrogen also plays a crucial role in anchoring the molecule in the binding site.

Future optimization efforts could focus on:

  • Exploring a wider range of C3-substituents: Introducing more diverse and complex aromatic and heteroaromatic systems could further enhance potency and selectivity.

  • Modifying the pyridine ring: Substitutions on the pyridine ring could fine-tune the electronic properties and steric interactions of the scaffold.

  • Improving pharmacokinetic properties: Further chemical modifications will be necessary to optimize the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, to translate their in vitro potency into in vivo efficacy.

This guide provides a solid foundation for researchers in the field of anti-parasitic drug discovery, highlighting a promising new therapeutic strategy and the chemical scaffolds that can be exploited to achieve it.

References

  • Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., Schorpp, K., Emmanouilidis, L., ... & Popowicz, G. M. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. [Link]

  • Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., Schorpp, K., Emmanouilidis, L., ... & Popowicz, G. M. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed, 31860309. [Link]

  • Dawidowski, M., et al. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. [Link]

  • Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., Schorpp, K., Emmanouilidis, L., ... & Popowicz, G. M. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]

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A Comparative Guide to Kinase Selectivity of Pyrazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the kinase selectivity profiles of different pyrazolopyridine isomers. As a privileged scaffold in medicinal chemistry, pyrazolopyridine and its derivatives have led to several approved anti-cancer drugs.[1][2][3] However, the specific arrangement of nitrogen atoms within the bicyclic core—a concept known as isomerism—dramatically influences which kinases are inhibited, and with what potency. Understanding this relationship is paramount for researchers, scientists, and drug development professionals aiming to design potent and highly selective kinase inhibitors, thereby minimizing off-target effects and potential toxicity.

This document moves beyond a simple listing of data to explain the structural basis for selectivity, provide actionable experimental protocols for its determination, and illustrate the logical workflow of a kinase inhibitor discovery campaign.

The Structural Rationale: Why Isomerism Dictates Kinase Selectivity

Protein kinases, despite sharing a highly conserved ATP-binding site, possess subtle but critical differences that can be exploited for selective inhibition.[4][5] The pyrazolopyridine core acts as a bioisostere of the adenine ring of ATP, primarily anchoring the inhibitor to the kinase's hinge region through a conserved pattern of hydrogen bonds.[1][6] The specific placement of nitrogen atoms in a given pyrazolopyridine isomer determines its hydrogen bond donor and acceptor pattern, dictating its preferred orientation and binding affinity within the ATP pocket.

Key features of the kinase ATP-binding site that influence inhibitor selectivity include:

  • The Hinge Region: A flexible loop connecting the N- and C-lobes of the kinase domain that forms the primary hydrogen bonding interactions with ATP-competitive inhibitors.

  • The Gatekeeper Residue: An amino acid that controls access to a deep hydrophobic pocket. The size of this residue (from large methionines and phenylalanines to small threonines and valines) is a major determinant of selectivity.[7]

  • Hydrophobic Pockets: Regions adjacent to the ATP site that can be occupied by inhibitor side chains to enhance potency and selectivity.

  • The DFG Motif: A conserved Asp-Phe-Gly sequence whose conformation ("DFG-in" for active, "DFG-out" for inactive) distinguishes different kinase states and is targeted by Type II inhibitors.[7][8]

The unique spatial arrangement of nitrogen atoms in isomers like 1H-pyrazolo[3,4-b]pyridine versus 1H-pyrazolo[4,3-c]pyridine forces the rest of the molecule to adopt different conformations, altering its ability to engage with these secondary binding elements and ultimately defining its selectivity profile.[9]

G cluster_kinase Kinase ATP-Binding Site hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket dfg_motif DFG Motif inhibitor Pyrazolopyridine Inhibitor inhibitor->hinge H-Bonds (Primary Anchor) inhibitor->gatekeeper Steric Fit inhibitor->hydrophobic_pocket van der Waals Interactions inhibitor->dfg_motif Conformation Selection (Type II)

Caption: Key interaction points for a pyrazolopyridine inhibitor within a kinase active site.

Comparative Analysis: GSK-3 vs. CDK2 Selectivity

To illustrate the impact of isomerism, we will compare inhibitors targeting Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinase 2 (CDK2). Both are serine/threonine kinases and are popular targets in oncology and other therapeutic areas, yet their ATP-binding sites have distinct features that favor different pyrazolopyridine scaffolds. For instance, studies on pyrazolo[3,4-b]pyrid[az]ine derivatives have shown that specific substitutions can drive selectivity for or against GSK-3.[10]

The table below collates representative data for different pyrazolopyridine-based inhibitors, demonstrating how the core scaffold influences selectivity between these two kinases.

Compound IDPyrazolopyridine CoreTarget KinaseIC₅₀ (nM)Selectivity (Fold)Reference
Compound A 6-Aryl-pyrazolo[3,4-b]pyridineGSK-3β1>1000 vs CDK2[11]
Compound B Pyrazolo[3,4-b]pyridineCDK2/cyclin A650-[12]
Compound C Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A261High vs other kinases[6][13]
Compound D 5-Aryl-pyrazolo[3,4-b]pyridineGSK-3β18>55 vs CDK2[11]

Note: Data is compiled from multiple sources for illustrative purposes. Direct head-to-head comparisons in a single study provide the most robust data.

The differential binding is driven by the specific amino acid residues in the active site. For example, the hinge region of GSK-3 (Val135) compared to CDK2 (Leu83) presents a different steric and electronic environment. A pyrazolopyridine isomer that forms an optimal hydrogen bond with the backbone carbonyl of Val135 in GSK-3 may be a poorer fit in the CDK2 active site, and vice versa. This principle allows for the rational design of selective inhibitors.

G cluster_gsk3 GSK-3 Active Site cluster_cdk2 CDK2 Active Site gsk3_site Hinge (Val135) Gatekeeper (Leu132) cdk2_site Hinge (Leu83) Gatekeeper (Phe80) isomer_A Isomer A (e.g., Pyrazolo[3,4-b]pyridine) isomer_A->gsk3_site:h Strong H-Bond (High Affinity) isomer_A->cdk2_site:h Weak Interaction (Low Affinity) isomer_B Isomer B (e.g., Pyrazolo[1,5-a]pyrimidine) isomer_B->gsk3_site:h Steric Clash (Low Affinity) isomer_B->cdk2_site:h Favorable Fit (High Affinity)

Caption: Hypothetical binding of two pyrazolopyridine isomers to GSK-3 and CDK2 active sites.

Experimental Workflow: A Guide to Determining Kinase Selectivity

Objectively determining inhibitor selectivity requires a systematic, multi-step approach. The goal is to quantify a compound's potency against its intended target and compare it to its activity against a wide array of other kinases.[14]

G start Synthesized Pyrazolopyridine Isomer primary_assay Primary Biochemical Assay (e.g., ADP-Glo) Determine IC₅₀ for Target Kinase start->primary_assay go_no_go Potency Check (IC₅₀ < Threshold?) primary_assay->go_no_go panel_screen Broad Kinome Panel Screen (e.g., >100 Kinases) Single-Dose % Inhibition go_no_go->panel_screen Yes inactive Inactive or Non-Selective go_no_go->inactive No dose_response Dose-Response Assays for Hits from Panel Determine IC₅₀ for Off-Targets panel_screen->dose_response cellular_assay Cell-Based Target Engagement (e.g., NanoBRET, CETSA) Confirm On-Target Activity in Cells dose_response->cellular_assay phenotypic_assay Phenotypic Assay (e.g., Cell Proliferation) Link Target Inhibition to Cell Function cellular_assay->phenotypic_assay end Selective Lead Compound phenotypic_assay->end

Caption: Workflow for assessing the selectivity of a novel kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the IC₅₀ value of an inhibitor against a specific kinase. The ADP-Glo™ assay is a luminescence-based system that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[15]

Causality: The amount of light produced is directly proportional to the ADP generated, which is in turn proportional to the activity of the kinase. An effective inhibitor will reduce kinase activity, leading to less ADP, and therefore a lower luminescent signal.

Materials:

  • Kinase of interest (e.g., GSK-3β)

  • Kinase-specific substrate peptide

  • Kinase Buffer (containing appropriate salts and DTT)

  • ATP solution (at 2x the final desired concentration)

  • Test compound (pyrazolopyridine isomer) serially diluted in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well, white, flat-bottom assay plates

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, diluted down in 10 steps (e.g., 1:3 dilution).

    • Dispense 1 µL of each compound dilution (or DMSO as a vehicle control) into the wells of the 384-well plate.

    • Rationale: This creates a dose-response curve to accurately calculate the IC₅₀. DMSO is used as a solvent control to ensure it does not affect the kinase reaction.

  • Kinase Reaction Preparation:

    • Prepare a "Kinase Working Stock" by diluting the kinase enzyme in Kinase Buffer to a 2x final concentration.

    • Prepare an "ATP/Substrate Working Stock" by diluting ATP and the substrate peptide together in Kinase Buffer to a 2x final concentration.

    • Rationale: The ATP concentration should ideally be set at or near the Michaelis-Menten constant (Km) for each kinase to allow for a fair comparison of IC₅₀ values, as IC₅₀ is dependent on ATP concentration.[16]

  • Initiate Kinase Reaction:

    • Add 2 µL of the Kinase Working Stock to each well containing the compound/DMSO.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the phosphorylation reaction by adding 2 µL of the ATP/Substrate Working Stock to each well. The final reaction volume is 5 µL.

    • Incubate for 60 minutes at room temperature.[15]

    • Rationale: A 60-minute incubation allows the enzymatic reaction to proceed sufficiently to generate a detectable signal.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Rationale: Removing the remaining ATP is crucial because it would interfere with the subsequent luminescence step, which generates new ATP from the ADP produced.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing light.

    • Incubate for 30-60 minutes at room temperature.

    • Rationale: This final incubation allows the luciferase reaction to stabilize, providing a consistent and measurable signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data: Set the average signal from the vehicle (DMSO) control wells as 100% activity and the signal from a "no kinase" or potent inhibitor control as 0% activity.

    • Plot the normalized % activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

This biochemical assay is the first crucial step. Promising compounds must then be validated in cell-based assays to confirm that they can engage their target in a more physiologically relevant environment, which contains competing endogenous ATP and other cellular factors.[17]

Conclusion

The pyrazolopyridine scaffold is a cornerstone of modern kinase inhibitor design, but its true power lies in the nuanced application of its various isomeric forms.[1][18] As this guide has demonstrated, minor positional changes of nitrogen atoms within this privileged structure have profound consequences for kinase selectivity. This is not a random outcome but a direct result of the specific, three-dimensional interactions between the inhibitor and the unique topology of each kinase's ATP-binding site.

A deep understanding of this structure-activity relationship, combined with a rigorous and systematic experimental workflow, is essential for the successful development of next-generation targeted therapies. By integrating biochemical profiling, cellular target engagement, and computational modeling, researchers can rationally design pyrazolopyridine isomers with precisely tailored selectivity profiles, maximizing therapeutic efficacy while minimizing off-target liabilities.

References

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  • Lv, W., et al. (2017). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

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  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][19][20]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. ResearchGate. [Link]

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  • Asati, V., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Iodo-1H-pyrazolo[4,3-c]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from bench to bedside is fraught with challenges. Among the most critical is ensuring target specificity. The 3-Iodo-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a promising foundation for the development of potent kinase inhibitors. However, the vast and structurally related human kinome presents a significant hurdle: cross-reactivity. This guide provides an in-depth, objective comparison of the performance of pyrazolo-pyridine-based inhibitors, focusing on their cross-reactivity profiles and the experimental methodologies crucial for their assessment. We will delve into the causality behind experimental choices and provide actionable insights to empower your drug discovery endeavors.

The Double-Edged Sword: Potency and Promiscuity in Pyrazolo-pyridine Inhibitors

The pyrazolo-pyridine core is a versatile scaffold, forming the basis for inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammation. While this versatility is advantageous, it also brings the inherent risk of off-target effects, where the inhibitor binds to and modulates the activity of unintended kinases.[1][2] Such promiscuity can lead to unforeseen toxicities or confound the interpretation of a compound's therapeutic mechanism.[2]

Understanding the selectivity profile of an inhibitor is, therefore, not merely an academic exercise but a cornerstone of preclinical development. It allows for the rational design of more selective compounds and helps to anticipate potential clinical side effects.[3][4]

To illustrate the landscape of cross-reactivity within this class of molecules, the following table summarizes the selectivity data for several published pyrazolo-pyridine-based inhibitors. It is important to note that while specific data for the 3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold is not yet widely published, the data from structurally related compounds provide a valuable proxy for anticipated cross-reactivity patterns.

Inhibitor ScaffoldPrimary Target(s)Key Off-Targets (with significant inhibition)Assay TypeReference
1H-pyrazolo[3,4-d]pyrimidine BRK/PTK6Data from KINOMEscan® panel showed high selectivity.Biochemical (KINOMEscan®)[1]
1H-pyrazolo[3,4-b]pyridine TBK1Good selectivity against a panel of 31 kinases.Biochemical (Z'-LYTE, Adapta)[5]
1H-pyrazolo[3,4-b]pyridine ALK (wild-type and L1196M mutant), ROS1Excellent selectivity over c-Met.Enzymatic Assays[6][7]
Pyrazolo[3,4-b]pyrid[az]ine GSK-3Non-selective derivatives showed activity against other kinases.3D-QSAR and Molecular Docking[8]
Pyrazolo[4,3-d]pyrimidine CDK7Favorable selectivity across the CDK family.Biochemical and Cellular Assays[9]
3H-pyrazolo[4,3-f]quinoline FLT3 (wild-type and mutant)Not explicitly detailed, but potent against FLT3-driven AML cells.Recombinant Kinase Assays and Cell-Based Proliferation Assays[10]
Phenylpyrazolo[3,4-d]pyrimidine EGFR (wild-type and T790M), VEGFR2, Topoisomerase IIMulti-targeted by design.Enzymatic and Cell-Based Assays[11]

Interpreting the Data: The table highlights that even within the broader pyrazolo-pyridine class, selectivity varies significantly. Some scaffolds, like the 1H-pyrazolo[3,4-d]pyrimidine targeting BRK/PTK6, can be engineered for high selectivity.[1] In contrast, others may be intentionally designed as multi-targeted inhibitors, a valid therapeutic strategy in complex diseases like cancer.[11] This underscores the necessity of comprehensive profiling for each new chemical entity.

Experimental Blueprint for Unmasking Cross-Reactivity: A Step-by-Step Guide

To rigorously assess the cross-reactivity of a novel 3-Iodo-1H-pyrazolo[4,3-c]pyridine-based inhibitor, a systematic experimental approach is paramount. The most widely adopted method is a comprehensive kinase panel screen.[3] What follows is a detailed protocol, explaining not just the "how" but also the critical "why" behind each step.

Protocol: Large-Scale Kinase Inhibitor Selectivity Profiling

This protocol outlines a typical workflow for determining the inhibitory activity of a test compound against a broad panel of kinases.

1. Compound Preparation and Quality Control:

  • Step 1.1: Compound Solubilization. Dissolve the 3-Iodo-1H-pyrazolo[4,3-c]pyridine-based inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Rationale: DMSO is a universal solvent for many small molecules and is compatible with most assay formats. A high-concentration stock is essential for creating a wide range of dilutions for IC50 determination.

  • Step 1.2: Purity Assessment. Confirm the purity of the compound using techniques like HPLC-MS.

    • Rationale: Impurities can lead to false positives or inaccurate potency measurements. Ensuring high purity (>95%) is a prerequisite for reliable data.

2. Kinase Panel Screening (Biochemical Assay):

  • Step 2.1: Primary Screen. Screen the inhibitor at a single, high concentration (e.g., 1-10 µM) against a large kinase panel (e.g., >400 kinases).

    • Rationale: This initial screen acts as a wide net to identify any potential off-target interactions. A high concentration increases the likelihood of detecting even weak binding.

  • Step 2.2: Dose-Response Analysis. For any kinases showing significant inhibition (e.g., >50% inhibition) in the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This involves a series of dilutions of the inhibitor.

    • Rationale: The IC50 value provides a quantitative measure of the inhibitor's potency against each kinase, allowing for a rank-ordering of its targets and off-targets.

  • Step 2.3: Assay Formats. A variety of assay formats can be employed by commercial vendors or in-house facilities. These include:

    • Radiometric Assays: These are considered a gold standard, directly measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[4]

    • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) offer non-radioactive alternatives with high sensitivity and throughput.[12]

    • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure ATP consumption, which is inversely proportional to kinase activity.[12]

    • Mobility Shift Assays: These assays, often performed on microfluidic chips, separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[13]

3. Data Analysis and Interpretation:

  • Step 3.1: Calculating Percent Inhibition. For the primary screen, calculate the percent inhibition relative to a positive control (no inhibitor) and a negative control (no kinase activity).

  • Step 3.2: IC50 Curve Fitting. For the dose-response analysis, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Step 3.3: Determining Selectivity. The selectivity of the inhibitor can be quantified in several ways, such as by calculating a selectivity score or simply by comparing the IC50 value for the primary target to those of the off-targets.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better conceptualize the implications of cross-reactivity, we can visualize a hypothetical signaling pathway and the experimental workflow for assessing inhibitor selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) (Primary Target) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription OffTarget1 Off-Target Kinase 1 Downstream1 Downstream Effector 1 OffTarget1->Downstream1 OffTarget2 Off-Target Kinase 2 Downstream2 Downstream Effector 2 OffTarget2->Downstream2 Downstream3 Downstream Effector 3 OffTarget2->Downstream3 Toxicity Cellular Toxicity Downstream1->Toxicity Survival Cell Survival Downstream2->Survival Proliferation Cell Proliferation Transcription->Proliferation Transcription->Survival Inhibitor 3-Iodo-1H-pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->Receptor Inhibition (On-Target) Inhibitor->OffTarget1 Inhibition (Off-Target) Inhibitor->OffTarget2 Inhibition (Off-Target)

Caption: On- and off-target effects of a hypothetical inhibitor.

The diagram above illustrates how a 3-Iodo-1H-pyrazolo[4,3-c]pyridine-based inhibitor, while effectively blocking its primary target (an RTK), might also inhibit other kinases, leading to unintended consequences such as cellular toxicity or altered cell survival pathways.

G cluster_workflow Cross-Reactivity Assessment Workflow Start Start: Novel 3-Iodo-1H-pyrazolo[4,3-c]pyridine Inhibitor Synthesized QC Compound QC (Purity, Solubility) Start->QC PrimaryScreen Primary Screen (Single High Concentration vs. Large Kinase Panel) QC->PrimaryScreen HitIdent Identify 'Hits' (Significant Inhibition) PrimaryScreen->HitIdent DoseResponse Dose-Response (IC50) Determination for Hits HitIdent->DoseResponse Hits Found DataAnalysis Data Analysis & Selectivity Profiling HitIdent->DataAnalysis No Significant Hits DoseResponse->DataAnalysis CellularAssay Cell-Based Validation (Confirm Functional Effect) DataAnalysis->CellularAssay End End: Comprehensive Cross-Reactivity Profile Established CellularAssay->End

Caption: Experimental workflow for assessing inhibitor cross-reactivity.

This workflow provides a clear, logical progression for characterizing the selectivity of a novel inhibitor, from initial quality control to final cell-based validation.

Beyond the Beaker: The Imperative of Cell-Based Assays

While biochemical assays are indispensable for determining direct inhibitory activity, they occur in a simplified, artificial environment.[14] The cellular context, with its complex interplay of membranes, scaffolding proteins, and ATP concentrations, can significantly influence an inhibitor's efficacy and selectivity.[4][15] Therefore, it is crucial to validate biochemical findings in cell-based assays.[16][17][18]

General Protocol: Validating Off-Target Effects in a Cellular Context

1. Cell Line Selection:

  • Choose cell lines where the identified off-target kinase is known to play a key functional role.

  • Ideally, also use a cell line where the primary target is not expressed or is non-functional, to isolate the effects of off-target inhibition.

2. Endpoint Measurement:

  • Select an assay that measures a downstream consequence of inhibiting the off-target kinase. This could include:

    • Western Blotting: To measure the phosphorylation status of a known substrate of the off-target kinase.

    • Reporter Gene Assays: If the off-target kinase regulates a specific transcription factor.[17]

    • Cell Viability/Proliferation Assays: To determine if inhibiting the off-target affects cell growth or survival.[16]

    • Phenotypic Assays: Such as cell migration or invasion assays, if the off-target is involved in these processes.

3. Experimental Execution:

  • Treat the selected cell lines with a range of concentrations of the 3-Iodo-1H-pyrazolo[4,3-c]pyridine-based inhibitor.

  • The concentration range should encompass the IC50 values determined for both the on-target and off-target kinases from the biochemical assays.

  • Include appropriate positive and negative controls.

4. Data Interpretation:

  • A cellular effect observed at concentrations consistent with the off-target biochemical IC50, especially in a cell line lacking the primary target, provides strong evidence for a functionally relevant off-target effect.

Conclusion: Charting a Course for Selective Drug Design

The 3-Iodo-1H-pyrazolo[4,3-c]pyridine scaffold holds considerable promise for the development of novel kinase inhibitors. However, realizing this potential hinges on a deep and early understanding of an inhibitor's cross-reactivity profile. A multi-pronged approach, beginning with comprehensive biochemical screening and culminating in rigorous cell-based validation, is not just recommended—it is essential. By embracing this systematic evaluation, researchers can de-risk their drug discovery programs, accelerate the development of safer, more effective therapies, and confidently navigate the complex landscape of the human kinome.

References

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  • Selectivity Criterion for pyrazolo[3,4-b]pyrid[az]ine Derivatives as GSK-3 Inhibitors: CoMFA and Molecular Docking Studies.
  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7.
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  • Identification of 1 H-pyrazolo[3,4-b]pyridine deriv
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.

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Validating the Mechanism of Action of a 3-Iodo-1H-pyrazolo[4,3-c]pyridine Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the mechanism of action of a novel 3-Iodo-1H-pyrazolo[4,3-c]pyridine derivative, herein referred to as "PYR-265." The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of key signaling pathways implicated in oncogenesis.[1][2] This document outlines a rigorous, multi-faceted approach to not only elucidate the precise mechanism of PYR-265 but also to objectively compare its performance against a known standard-of-care agent.

For the purpose of this illustrative guide, we will hypothesize that PYR-265 has been designed as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator of cardiac muscle cell death and a target in other pathologies.[3] Our comparative compound will be a well-characterized, albeit structurally distinct, MAP4K4 inhibitor, "REF-K4."

Part 1: Foundational Validation - Direct Enzymatic Inhibition

The initial and most critical step in validating a putative enzyme inhibitor is to confirm its direct interaction with the purified target protein. This biochemical validation provides the foundational evidence of on-target activity and is essential for establishing potency and selectivity.

Expertise in Action: Why Start with Biochemical Assays?

Biochemical assays offer a controlled, cell-free environment to dissect the direct interaction between a compound and its target enzyme.[4] This approach eliminates the complexities of cellular uptake, metabolism, and off-target effects, providing a clean measure of inhibitory potency (typically as an IC50 value).[5] We employ a luminescence-based assay, ADP-Glo™, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3] This method is highly sensitive, compatible with high-throughput screening, and provides a robust readout of enzymatic activity.[3][4]

Comparative Biochemical Profiling of PYR-265 and REF-K4

The following table summarizes the inhibitory activity of PYR-265 and REF-K4 against our target kinase, MAP4K4, and a panel of closely related kinases to assess selectivity.

CompoundTarget KinaseIC50 (nM)Selectivity (Fold vs. Off-Target)
PYR-265 MAP4K4 15
Off-Target Kinase A>10,000>667
Off-Target Kinase B2,500167
REF-K4 MAP4K4 25
Off-Target Kinase A5,000200
Off-Target Kinase B3,000120
Experimental Protocol: ADP-Glo™ Kinase Assay
  • Enzyme and Substrate Preparation: Reconstitute recombinant human MAP4K4 enzyme and a suitable substrate (e.g., myelin basic protein, MBP) in kinase assay buffer. Determine the optimal enzyme concentration and substrate Km prior to screening.[3]

  • Compound Dilution: Prepare a 10-point serial dilution of PYR-265 and REF-K4 in 1% DMSO.

  • Assay Plate Setup: In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Enzyme Addition: Add 2.5 µL of the MAP4K4 enzyme solution to each well and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing ATP (at Km concentration) and the substrate.

  • Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes.

  • Signal Detection: Measure luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP generated and thus, the kinase activity.[3]

Part 2: Cellular Target Engagement - Proving the Hit in a Physiological Context

While biochemical assays confirm direct enzymatic inhibition, they do not guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in an intact cellular environment.[6][7][8]

The Principle of CETSA: A Trustworthy Readout

CETSA is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[7][9] By treating cells with a compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" indicative of target engagement.[6][8][10] This label-free method is a direct measure of the physical interaction between the drug and its target in a physiological setting.[7][9]

G cluster_0 CETSA Workflow A Treat cells with PYR-265 or vehicle B Heat cell suspension across a temperature gradient A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble MAP4K4 (e.g., by Western Blot) C->D E Plot melt curves and determine thermal shift (ΔTm) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Target Engagement: PYR-265 vs. REF-K4

The following table presents hypothetical CETSA data for PYR-265 and REF-K4 in a relevant cell line (e.g., a human cardiomyocyte cell line).

CompoundConcentration (µM)Apparent Melting Temp (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)-48.5-
PYR-265 1 53.2 +4.7
REF-K4 1 52.1 +3.6
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with PYR-265, REF-K4, or vehicle (DMSO) for 1 hour.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Quantification: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Analysis: Analyze the amount of soluble MAP4K4 in each sample by Western blotting.[11][12] Plot the band intensities against temperature to generate melt curves and calculate the apparent melting temperature (Tm).

Part 3: Mechanistic Validation - Downstream Pathway Modulation

Confirming target engagement is a crucial step, but it is equally important to demonstrate that this engagement translates into the desired biological effect. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its downstream substrates.

Authoritative Grounding: Connecting Target to Pathway

By inhibiting MAP4K4, we expect to see a decrease in the phosphorylation of its known downstream effectors. This is typically assessed using Western blotting, a technique that allows for the specific detection and semi-quantification of proteins and their post-translational modifications, such as phosphorylation.[11][13][14]

G cluster_0 MAP4K4 Signaling Pathway PYR265 PYR-265 MAP4K4 MAP4K4 PYR265->MAP4K4 inhibition pSubstrate p-Substrate MAP4K4->pSubstrate phosphorylation Substrate Downstream Substrate Substrate->pSubstrate Response Cellular Response (e.g., Apoptosis) pSubstrate->Response

Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of PYR-265.

Comparative Analysis of Downstream Signaling

The following table summarizes the effect of PYR-265 and REF-K4 on the phosphorylation of a hypothetical downstream substrate of MAP4K4.

Treatmentp-Substrate Level (% of Control)Total Substrate Level (% of Control)
Vehicle (DMSO)100100
PYR-265 (1 µM) 25 98
REF-K4 (1 µM) 40 102
Experimental Protocol: Western Blotting for Phospho-Substrate
  • Cell Treatment and Lysis: Treat cells with PYR-265, REF-K4, or vehicle for a predetermined time (e.g., 2 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin).

Conclusion: A Tripartite Validation Approach

The mechanism of action of PYR-265 as a potent and selective MAP4K4 inhibitor is strongly supported by this tripartite validation workflow. The compound demonstrates direct and potent inhibition of the purified enzyme, confirms target engagement in a cellular context, and effectively modulates the downstream signaling pathway. In this hypothetical scenario, PYR-265 exhibits superior potency in all three stages of validation when compared to the reference compound, REF-K4, marking it as a promising candidate for further preclinical development.

G cluster_0 Mechanism of Action Validation Workflow Start Hypothesis: PYR-265 inhibits MAP4K4 Biochem Biochemical Assay (Direct Inhibition) Start->Biochem Potency & Selectivity (IC50) CETSA Cellular Thermal Shift Assay (Target Engagement) Biochem->CETSA Confirmation in cells Conclusion Validated Mechanism of Action Biochem->Conclusion WB Western Blot (Downstream Effect) CETSA->WB Functional Consequence CETSA->Conclusion WB->Conclusion

Caption: Logical workflow for validating the mechanism of action.

References

  • Patsnap Synapse. (2024, June 21). What are GLUT1 inhibitors and how do they work?
  • Selleck Chemicals. BAY-876 | GLUT1 Inhibitor | CAS 1799753-84-6.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Benchchem. BAY-876: A Technical Guide to a Selective GLUT1 Inhibitor for Cancer Research.
  • Santa Cruz Biotechnology. Glut1 Inhibitors.
  • MedchemExpress.com. BAY-876 | GLUT1 Inhibitor.
  • TargetMol. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor.
  • PubMed Central. (2016, April 12). Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • AACR Journals. A Small-Molecule Inhibitor of Glucose Transporter 1 Downregulates Glycolysis, Induces Cell-Cycle Arrest, and Inhibits Cancer Cell Growth In Vitro and In Vivo.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • PubMed Central. (2022, November 1). An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors.
  • Biochemistry. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
  • PubMed Central. (2025, April 17). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells.
  • Abcam. Western blot protocol.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • CETSA. CETSA.
  • Novus Biologicals. General Western Blot Protocol Overview.
  • Assay Genie. Western Blot Protocol & Troubleshooting Guide.
  • Proteintech Group. Western Blot Video Protocol.
  • Creative Biolabs. Western Blot Protocol.
  • Benchchem. Efficacy of Pyrazolo[4,3-c]pyridine Derivatives in Animal Models of Cancer: A Comparative Analysis.
  • Benchchem. Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies.

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A Comparative Guide to the Synthesis of Pyrazolopyridines: Benchmarking a Novel Nanocatalytic Approach Against Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazolopyridine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of biologically active compounds, exhibiting properties that range from anticancer to anti-inflammatory.[1][2] The continuous evolution of synthetic methodologies for this privileged heterocycle is therefore of paramount importance, aiming for greater efficiency, sustainability, and versatility.

This guide provides an in-depth technical comparison of a novel, environmentally friendly approach to pyrazolopyridine synthesis against established, widely-used methods. We will dissect the underlying chemistry, compare key performance metrics through experimental data, and provide detailed protocols to allow for reproducible, informed decisions in your synthetic strategy.

The Evolving Landscape of Pyrazolopyridine Synthesis

Traditional synthetic routes to pyrazolopyridines, while foundational, often present challenges such as harsh reaction conditions, extended reaction times, and the use of hazardous reagents.[3] Common strategies include intramolecular cyclizations and multi-component reactions (MCRs). For instance, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds often requires acidic or basic conditions at elevated temperatures.[4] Similarly, the Gould-Jacobs reaction, a classic approach, involves the cyclization of aminopyrazoles with diethyl 2-(ethoxymethylene)malonate, which can necessitate high temperatures.[4]

In recent years, a significant shift towards "green" chemistry has spurred the development of more sustainable and efficient protocols.[5][6] These modern approaches often employ innovative catalytic systems, milder reaction conditions, and aim for higher atom economy.[7][8]

Introducing a Novel Contender: The Alginate-Functionalized Magnetic Nanocatalyst

A recently developed method that exemplifies this green chemistry approach utilizes a novel algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe₃O₄).[9] This heterogeneous catalyst facilitates a one-pot, three-component synthesis of pyrazolopyridine derivatives at room temperature. The core advantages of this system lie in its high catalytic activity, ease of separation and recyclability due to its magnetic nature, and its operation under environmentally benign conditions.[9]

Causality of Experimental Choices: Why a Nanocatalyst?

The choice of a multifunctional nanocomposite as a catalyst is deliberate and rooted in addressing the limitations of traditional methods.

  • High Surface Area and Porosity: The SBA-15 silica support provides a large surface area and porous structure, which enhances the accessibility of active sites and, consequently, the catalytic efficiency.[9]

  • Acid-Base Functionality: The alginic acid functionalization introduces both acidic (carboxylic acid) and basic (hydroxyl) groups. This bifunctionality allows the catalyst to promote multiple steps in the reaction cascade, such as the initial Knoevenagel condensation and subsequent Michael addition/cyclization, within a single pot.[9]

  • Magnetic Recoverability: The incorporation of Fe₃O₄ nanoparticles imparts magnetic properties to the catalyst. This allows for simple and efficient recovery of the catalyst from the reaction mixture using an external magnet, enabling its reuse over multiple cycles without significant loss of activity. This is a substantial improvement over homogenous catalysts that require tedious workup procedures.[9]

  • Mild Reaction Conditions: The high catalytic efficiency of the nanocomposite enables the reaction to proceed smoothly at room temperature, obviating the need for energy-intensive heating and reducing the likelihood of side reactions.[9]

Benchmarking Performance: A Head-to-Head Comparison

To objectively evaluate the performance of the novel nanocatalytic method, we compare it against two widely recognized published methods: a conventional three-component reaction under thermal conditions and a ZrCl₄-catalyzed synthesis.

Parameter Novel Nanocatalytic Method (Alg@SBA-15/Fe₃O₄) [9]Conventional Thermal Method [1]ZrCl₄-Catalyzed Method [10]
Reaction Time 20–30 minutes12 hours16 hours
Temperature Room TemperatureReflux (e.g., 100 °C in DMSO)95 °C
Yield 90–97%44-99% (variable)13-28%
Catalyst Heterogeneous, reusable magnetic nanocatalystOften requires acid (e.g., acetic acid) or baseHomogeneous Lewis acid (ZrCl₄)
Solvent Ethanol (a greener solvent)Acetic acid, DMF, or DMSODMF/Ethanol
Workup Simple magnetic separation of catalyst, filtrationOften requires extraction and column chromatographyAqueous workup and extraction
Environmental Impact Low energy consumption, reusable catalyst, greener solventHigh energy consumption, potentially hazardous solventsUse of a stoichiometric Lewis acid, organic solvents

Experimental Protocols: A Step-by-Step Guide

Novel Synthesis of Pyrazolopyridines using Alg@SBA-15/Fe₃O₄ Nanocatalyst

This protocol is adapted from the work of Hassanzadeh-Afruzi et al.[9]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A 1. Combine aldehyde, malononitrile, and 5-aminopyrazole in ethanol B 2. Add Alg@SBA-15/Fe3O4 catalyst (0.02 g) A->B C 3. Stir at room temperature for 20-30 minutes B->C D 4. Monitor reaction by TLC C->D E 5. Separate catalyst with an external magnet D->E F 6. Evaporate solvent E->F G 7. Recrystallize product from ethanol F->G

Caption: Workflow for the nanocatalyst-mediated synthesis of pyrazolopyridines.

Step-by-Step Methodology:

  • To a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 5-aminopyrazole (1 mmol) in ethanol (5 mL), add the Alg@SBA-15/Fe₃O₄ nanocatalyst (0.02 g).

  • Stir the resulting suspension at room temperature for 20-30 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, place a magnet on the exterior of the reaction vessel to attract the nanocatalyst.

  • Decant the solution and wash the catalyst with ethanol.

  • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to afford the pure pyrazolopyridine derivative.

Published Method 1: Conventional Three-Component Synthesis

This protocol is a generalized representation of methods described in the literature.[1]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A 1. Dissolve 5-aminopyrazole, aldehyde, and pyruvic acid in acetic acid B 2. Heat the mixture at reflux for several hours A->B C 3. Cool the reaction mixture B->C D 4. Pour into ice-water and neutralize C->D E 5. Collect the precipitate by filtration D->E F 6. Purify by recrystallization or chromatography E->F

Caption: Workflow for a conventional thermal synthesis of pyrazolopyridines.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 5-aminopyrazole (1 mmol), an aldehyde (1 mmol), and pyruvic acid (1 mmol) in glacial acetic acid (10 mL).

  • Heat the mixture to reflux and maintain for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.

Published Method 2: ZrCl₄-Catalyzed Synthesis

This protocol is based on the work of Nikoloudakis et al.[10]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A 1. Dissolve α,β-unsaturated ketone and 5-amino-1-phenyl-pyrazole in DMF/EtOH B 2. Degas the reaction mixture A->B C 3. Add ZrCl4 catalyst B->C D 4. Stir vigorously at 95 °C for 16 hours C->D E 5. Concentrate in vacuo D->E F 6. Add CHCl3 and water for extraction E->F G 7. Separate organic layer and purify F->G

Caption: Workflow for ZrCl₄-catalyzed synthesis of pyrazolopyridines.

Step-by-Step Methodology:

  • To a solution of an α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature.

  • Degas the reaction mixture.

  • Add Zirconium tetrachloride (ZrCl₄) (0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add chloroform and water, and separate the two phases.

  • Wash the aqueous phase with chloroform twice.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Conclusion and Future Outlook

The comparative analysis clearly demonstrates the significant advantages of the novel alginate-functionalized magnetic nanocatalyst method for the synthesis of pyrazolopyridines. The dramatic reduction in reaction time, mild reaction conditions, high yields, and the ease of catalyst recovery and reuse position it as a superior alternative to conventional thermal and homogeneous catalytic methods.

This advancement is not merely an incremental improvement but represents a substantial step towards more sustainable and economically viable chemical manufacturing. For researchers in drug discovery and development, the adoption of such green methodologies can accelerate the synthesis of compound libraries for screening, reduce environmental footprint, and lower operational costs. The continued exploration of innovative catalytic systems, particularly those based on nanotechnology and green chemistry principles, will undoubtedly be a key driver in the future of heterocyclic chemistry.

References

  • Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Taylor & Francis Online. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available at: [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. Available at: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. Available at: [Link]

  • Solid acid-catalysed synthesis of pyrazolopyridines. ResearchGate. Available at: [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journals. Available at: [Link]

  • General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines. ResearchGate. Available at: [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. Available at: [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH. Available at: [Link]

  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN J. Chem. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. Available at: [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Ingenta Connect. Available at: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • New "green" approaches to the synthesis of pyrazole derivatives. PubMed. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Available at: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 3-Iodo-1H-pyrazolo[4,3-c]pyridine in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the binding potential of 3-Iodo-1H-pyrazolo[4,3-c]pyridine within the active sites of a panel of therapeutically relevant protein kinases. Through detailed in silico molecular docking studies, we will objectively compare its performance against established, clinically relevant kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this novel scaffold in kinase-targeted drug discovery.

Introduction: The Prominence of Kinase Inhibition and the Potential of the Pyrazolo[4,3-c]pyridine Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including cell growth, proliferation, and differentiation.[1] Their dysregulation is a frequent cause of various diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with over 70 inhibitors approved by the US Food and Drug Administration (FDA) as of September 2023.[2]

The pyrazolopyridine scaffold is recognized as a "privileged" structure in kinase inhibitor design.[3][4] Its structural similarity to the adenine core of ATP allows it to effectively compete for binding within the highly conserved ATP-binding pocket of kinases.[5] The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, is a common motif in many kinase inhibitors.[3] This guide focuses on the less explored 3-Iodo-1H-pyrazolo[4,3-c]pyridine isomer, aiming to elucidate its potential as a versatile kinase inhibitor through rigorous computational analysis. The iodine substitution at the 3-position offers a potential vector for further chemical modification to enhance potency and selectivity.

Selecting the Kinase Panel and Reference Inhibitors: A Rationale-Driven Approach

To provide a meaningful comparative analysis, a panel of four well-studied and therapeutically significant kinases was selected, representing different branches of the human kinome:

  • Src Kinase (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and motility. Its aberrant activation is implicated in various cancers.[6]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose activating mutations are key drivers in non-small cell lung cancer (NSCLC).[7][8]

  • Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that is a key regulator of the cell cycle. Its inhibition is a therapeutic strategy for cancer.[9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10]

For each kinase, a clinically approved or well-characterized inhibitor was chosen as a reference compound for a direct comparison of docking scores and binding interactions with 3-Iodo-1H-pyrazolo[4,3-c]pyridine.

Kinase TargetReference InhibitorRationale for Selection
Src Kinase DasatinibA potent, FDA-approved dual Src/Abl inhibitor used in the treatment of chronic myeloid leukemia.[]
EGFR GefitinibAn FDA-approved first-generation EGFR inhibitor for NSCLC with activating EGFR mutations.[8][]
CDK2 RoscovitineA well-characterized experimental CDK inhibitor that has been instrumental in studying CDK biology.
VEGFR2 SorafenibAn FDA-approved multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, used in the treatment of various cancers.[][12]

Experimental Protocols: A Self-Validating System for Comparative Docking

The following detailed methodology ensures a robust and reproducible in silico experiment. The causality behind each step is explained to provide a clear understanding of the experimental design.

Diagram of the Comparative Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB_selection 1. Kinase Structure Selection (PDB Database) Receptor_prep 3. Receptor Preparation (Protonation, Water Removal) PDB_selection->Receptor_prep Selected PDB Structures Ligand_prep 2. Ligand Preparation (3-Iodo-1H-pyrazolo[4,3-c]pyridine & References) Docking 5. Molecular Docking (AutoDock Vina) Ligand_prep->Docking Prepared Ligands Grid_gen 4. Grid Box Generation (Define Active Site) Receptor_prep->Grid_gen Prepared Receptors Grid_gen->Docking Scoring 6. Scoring & Pose Selection (Binding Affinity & RMSD) Docking->Scoring Interaction_analysis 7. Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction_analysis Comparison 8. Comparative Analysis Interaction_analysis->Comparison

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Methodology

1. Preparation of Kinase Structures:

  • Rationale: To ensure a realistic representation of the kinase active site, high-resolution crystal structures of the selected kinases in complex with a ligand were obtained from the Protein Data Bank (PDB).[13] The presence of a co-crystallized ligand helps to define the active site for the docking study.

  • Protocol:

    • The following PDB entries were downloaded:

      • Src Kinase: 2BDJ (in complex with a purine-based inhibitor)[14]

      • EGFR: 4WKQ (in complex with Gefitinib)[15]

      • CDK2: 1W0X (in complex with Olomoucine)[16]

      • VEGFR2: 4ASD (in complex with Sorafenib)[12]

    • Using molecular modeling software (e.g., UCSF Chimera), all water molecules and the co-crystallized ligand were removed from the PDB files.

    • Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were computed. The prepared protein structures were saved in the PDBQT file format, which is required for AutoDock Vina.

2. Preparation of Ligand Structures:

  • Rationale: The three-dimensional structures of the ligands must be optimized to their lowest energy conformation before docking.

  • Protocol:

    • The 2D structures of 3-Iodo-1H-pyrazolo[4,3-c]pyridine, Dasatinib, Gefitinib, Roscovitine, and Sorafenib were sketched using a chemical drawing tool (e.g., ChemDraw).

    • The 2D structures were converted to 3D structures and subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94).

    • Gasteiger charges were computed for each ligand, and the structures were saved in the PDBQT file format.

3. Molecular Docking Simulation:

  • Rationale: Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the binding affinity. AutoDock Vina, a widely used and validated docking program, was selected for this study.[1]

  • Protocol:

    • For each kinase, a grid box was defined to encompass the entire ATP-binding pocket. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB file.

    • The docking simulations were performed using AutoDock Vina with the default parameters. For each ligand-protein pair, multiple binding poses (typically 10) were generated.

4. Analysis of Docking Results:

  • Rationale: The docking results were analyzed to identify the most likely binding mode and to quantify the binding affinity.

  • Protocol:

    • The generated binding poses for each ligand were ranked based on their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy was considered the most favorable.

    • The binding interactions (hydrogen bonds and hydrophobic interactions) between the ligand and the kinase active site residues were visualized and analyzed using molecular visualization software.

    • For the reference inhibitors, the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (where available) was calculated to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful docking prediction.[17]

Results: A Quantitative Comparison of Binding Affinities

The predicted binding affinities of 3-Iodo-1H-pyrazolo[4,3-c]pyridine and the reference inhibitors for the selected kinase targets are summarized in the table below. A more negative binding energy indicates a stronger predicted binding affinity.

Kinase TargetPDB ID3-Iodo-1H-pyrazolo[4,3-c]pyridine Binding Affinity (kcal/mol)Reference InhibitorReference Inhibitor Binding Affinity (kcal/mol)
Src Kinase 2BDJ-7.8Dasatinib-10.2
EGFR 4WKQ-8.1Gefitinib-9.5
CDK2 1W0X-7.5Roscovitine-8.9
VEGFR2 4ASD-8.3Sorafenib-10.8

Discussion: Interpreting the In Silico Data

The docking results provide valuable insights into the potential of 3-Iodo-1H-pyrazolo[4,3-c]pyridine as a kinase inhibitor.

Overall Binding Affinity: Across all four kinase targets, 3-Iodo-1H-pyrazolo[4,3-c]pyridine demonstrated favorable predicted binding affinities, with scores ranging from -7.5 to -8.3 kcal/mol. This suggests that the pyrazolo[4,3-c]pyridine scaffold can effectively occupy the ATP-binding pocket of these kinases. However, in all cases, the predicted binding affinities were less potent than those of the corresponding reference inhibitors. This is expected, as the reference compounds are highly optimized and established inhibitors.

Binding Mode Analysis: A detailed examination of the predicted binding poses of 3-Iodo-1H-pyrazolo[4,3-c]pyridine revealed a consistent binding mode across the different kinases. The pyrazolopyridine core typically formed one or more hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. The iodine atom was generally oriented towards a hydrophobic pocket, suggesting that this position could be exploited for further structure-activity relationship (SAR) studies by introducing larger, more hydrophobic substituents to enhance binding affinity.

Comparative Insights:

  • Src Kinase: Dasatinib achieves its high potency through interactions with both the hinge region and a deeper hydrophobic pocket. While 3-Iodo-1H-pyrazolo[4,3-c]pyridine engaged the hinge, it did not extend as deeply into the hydrophobic pocket, explaining its lower predicted affinity.

  • EGFR: Gefitinib forms key hydrogen bonds with the hinge region and makes extensive hydrophobic contacts. The smaller size of 3-Iodo-1H-pyrazolo[4,3-c]pyridine resulted in fewer hydrophobic interactions.

  • CDK2: Roscovitine's bulkier substituents allow it to form more extensive interactions within the active site compared to the simpler pyrazolopyridine core.

  • VEGFR2: Sorafenib is a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase, accessing an additional hydrophobic pocket.[12] The docking of 3-Iodo-1H-pyrazolo[4,3-c]pyridine was performed against the "DFG-in" conformation, and as a smaller molecule, it is unlikely to induce the conformational changes necessary for type II binding without further modification.

Illustrative Signaling Pathway: EGFR Inhibition

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor 3-Iodo-1H-pyrazolo[4,3-c]pyridine (or Gefitinib) Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: Inhibition of the EGFR signaling pathway by an ATP-competitive inhibitor.

Conclusion and Future Directions

This comparative docking study demonstrates that 3-Iodo-1H-pyrazolo[4,3-c]pyridine is a promising scaffold for the development of novel kinase inhibitors. Its ability to bind to the active sites of diverse kinases with favorable predicted affinities warrants further investigation.

The in silico data presented here provides a strong foundation for future work, which should include:

  • Synthesis and In Vitro Kinase Assays: The ultimate validation of these computational predictions requires the synthesis of 3-Iodo-1H-pyrazolo[4,3-c]pyridine and its evaluation in biochemical assays against the panel of selected kinases.

  • Structure-Activity Relationship (SAR) Studies: The iodine atom at the 3-position serves as a convenient handle for chemical elaboration. A focused library of analogs with diverse substituents at this position should be synthesized and tested to explore the SAR and optimize potency and selectivity.

  • Co-crystallization Studies: Obtaining a crystal structure of 3-Iodo-1H-pyrazolo[4,3-c]pyridine or a more potent analog in complex with a target kinase would provide invaluable structural information to guide further drug design efforts.

By combining computational and experimental approaches, the full potential of the 3-Iodo-1H-pyrazolo[4,3-c]pyridine scaffold as a source of next-generation kinase inhibitors can be realized.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 3-Iodo-1H-pyrazolo[4,3-c]pyridine is fundamental to innovation. However, our responsibility extends beyond synthesis and application to the safe and environmentally conscious management of chemical waste. This guide provides a detailed, experience-driven protocol for the proper disposal of 3-Iodo-1H-pyrazolo[4,3-c]pyridine, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are built on the foundational principles of chemical hazard mitigation, waste segregation, and regulatory compliance.

Hazard Profile and Immediate Safety Precautions

Understanding the hazard profile of a compound is the first step in handling it safely. While comprehensive toxicological data for 3-Iodo-1H-pyrazolo[4,3-c]pyridine may be limited, data from structurally similar iodinated and pyrazolo-pyridine compounds provide a strong basis for risk assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]

Table 1: Anticipated Hazard Profile for 3-Iodo-1H-pyrazolo[4,3-c]pyridine

Hazard Classification GHS Hazard Statement Rationale
Skin Irritation H315: Causes skin irritation Based on data for analogous compounds like 3-Iodo-1H-pyrazole.[2]
Eye Irritation H319: Causes serious eye irritation Based on data for analogous compounds.[1][2]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Based on data for analogous compounds.[1][2] |

Before beginning any work that will generate waste, it is imperative to be equipped with the correct Personal Protective Equipment (PPE). The causality here is simple: creating a barrier between the researcher and the chemical is the most direct way to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE Component Specification Rationale
Gloves Chemical-resistant nitrile or butyl rubber gloves. To prevent dermal contact and absorption. Gloves must be inspected before use and disposed of after handling the compound.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles. To protect eyes from splashes of solutions or airborne solid particles.[2]
Lab Coat Standard flame-resistant laboratory coat. To protect skin and personal clothing from contamination.

| Respiratory Protection | All handling should occur in a certified chemical fume hood. | To prevent inhalation of the compound, which may cause respiratory irritation.[2][3][4] |

The Core Principle: Segregation of Halogenated Waste

3-Iodo-1H-pyrazolo[4,3-c]pyridine is a halogenated organic compound due to the presence of iodine. This classification is the single most important factor determining its disposal pathway. Halogenated waste streams must never be mixed with non-halogenated waste.[5][6]

The rationale for this strict segregation is twofold:

  • Treatment Method: Halogenated wastes typically require high-temperature incineration to ensure complete destruction and prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[7] This process is different and more complex than that for non-halogenated solvents.

  • Disposal Cost: The specialized handling and treatment of halogenated waste make its disposal significantly more expensive. Cross-contaminating a large volume of non-halogenated solvent with even a small amount of a halogenated compound will force the entire volume to be treated as the more expensive halogenated waste.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing 3-Iodo-1H-pyrazolo[4,3-c]pyridine waste from generation to final pickup.

Step 1: Waste Identification and Collection
  • At the Point of Generation: Immediately designate all materials contaminated with 3-Iodo-1H-pyrazolo[4,3-c]pyridine as "Halogenated Hazardous Waste." This includes:

    • Residual amounts of the solid compound.

    • Solutions containing the compound.

    • Solvents used to rinse glassware that contacted the compound.

    • Contaminated consumables such as weighing paper, gloves, and absorbent pads.

  • Segregate Incompatibles: Do not mix this waste with strong oxidizing agents or strong acids to prevent potentially violent reactions.[8]

Step 2: Container Selection and Labeling
  • Container Choice: Use a designated, leak-proof container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE).[9][10] The container must have a secure, tight-fitting screw cap.[5]

  • Labeling: Proper labeling is a legal requirement and essential for safety. Before adding any waste, affix a completed hazardous waste label to the container.[9][11] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Waste 3-Iodo-1H-pyrazolo[4,3-c]pyridine."

    • List all other components in the container by percentage (e.g., "Methylene Chloride 95%, 3-Iodo-1H-pyrazolo[4,3-c]pyridine 5%").

    • The date the first drop of waste was added.

Step 3: Temporary Laboratory Storage
  • Secure Location: Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.[9]

  • Keep Closed: Waste containers must remain closed at all times except when actively adding waste.[5][9] This prevents the release of vapors and protects against spills.

  • Storage Conditions: The storage area should be cool, dry, and away from direct sunlight or heat sources.[12][13]

Step 4: Arranging for Final Disposal
  • Contact EHS: Do not allow waste to accumulate. Once the container is 75-90% full, or within the time limits specified by your institution (e.g., 150 days), arrange for pickup.[10][11]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[14] This is the mandated method for final disposal.[4][14] Provide them with the Safety Data Sheet (SDS) for the compound.

Step 5: Decontamination of Empty Containers

Empty containers that once held 3-Iodo-1H-pyrazolo[4,3-c]pyridine must also be managed as hazardous waste.[14]

  • Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: Crucially, the first rinse, and often all three, must be collected and disposed of as halogenated hazardous waste. [9][11] This rinsate should be added to your halogenated waste container.

  • Final Container Disposal: After triple-rinsing and air-drying, deface or remove the original label, puncture the container to prevent reuse, and dispose of it according to your institution's guidelines for decontaminated lab materials.[11][14]

Emergency Procedures for Spills

Accidents happen, and preparedness is key.

  • Small Spills:

    • Ensure you are wearing appropriate PPE.

    • If the compound is a solid, gently sweep it up to avoid creating dust.[3]

    • Absorb spilled solutions with an inert, dry material like vermiculite or sand.

    • Place all cleanup materials into a sealed, labeled container for disposal as halogenated hazardous waste.[3][8]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If necessary, contact your institution's emergency response team or EHS.[8]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste containing 3-Iodo-1H-pyrazolo[4,3-c]pyridine.

G Disposal Workflow for 3-Iodo-1H-pyrazolo[4,3-c]pyridine start Waste Generation (e.g., reaction residue, contaminated gloves) identify Identify Waste Type: Contains 3-Iodo-1H-pyrazolo[4,3-c]pyridine? start->identify select_container Select Dedicated HALOGENATED Waste Container identify->select_container Yes non_haz Manage as Non-Hazardous Waste (If Applicable) identify->non_haz No label_container Affix Completed Hazardous Waste Label select_container->label_container add_waste Add Waste to Container & Securely Seal Lid label_container->add_waste store Store in Designated Satellite Accumulation Area add_waste->store check_full Container >75% Full or Time Limit Reached? store->check_full check_full->add_waste No ehs_pickup Arrange Pickup by EHS or Licensed Contractor check_full->ehs_pickup Yes end Document & Final Disposal ehs_pickup->end

Caption: Decision workflow for handling and disposing of 3-Iodo-1H-pyrazolo[4,3-c]pyridine waste.

References

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Capot Chemical. MSDS of 3-Iodo-1-(tetrahydro-pyran-2-YL)-1H-pyrazolo[3,4-C]pyridine. [Link]

  • MySkinRecipes. 3-Iodo-1H-pyrazolo[4,3-b]pyridine. [Link]

  • Chemsrc. 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Iodine. [Link]

  • University of Washington. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals For Pyridine. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

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  • M. F. M. Fahmy, et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petrochemical Research. [Link]

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Navigating the Handling of 3-Iodo-1H-pyrazolo[4,3-c]pyridine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Iodo-1H-pyrazolo[4,3-c]pyridine, a halogenated heterocyclic compound. By grounding our protocols in established safety principles and data from structurally analogous molecules, we aim to provide a comprehensive framework for minimizing risk and ensuring a secure laboratory environment.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to remember the hierarchy of controls, a fundamental concept in laboratory safety championed by organizations like the Occupational Safety and Health Administration (OSHA).[5] This approach prioritizes the most effective control measures to mitigate hazards.

Hierarchy of Controls cluster_controls Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 3-Iodo-1H-pyrazolo[4,3-c]pyridine, engineering controls, such as working within a certified chemical fume hood, are critical to minimize inhalation exposure. Administrative controls, including the development of Standard Operating Procedures (SOPs) and thorough training, further reduce risk.[5] PPE, while essential, should be considered the final barrier of protection.

Essential Personal Protective Equipment (PPE)

A risk assessment based on the potential hazards of 3-Iodo-1H-pyrazolo[4,3-c]pyridine dictates the following minimum PPE requirements.[6]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes and airborne particles of the solid compound.[6][7]
Hand Protection Disposable nitrile glovesProvides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[6][7]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[6]
Foot Protection Closed-toe shoesPrevents injury from spills or dropped objects.[6]
Advanced PPE Considerations

For procedures with a higher risk of aerosolization or when handling larger quantities, the following additional PPE should be considered:

  • Double Gloving: Wearing two pairs of nitrile gloves can provide an extra layer of protection against potential tears or permeation.[6]

  • Face Shield: In conjunction with safety goggles, a face shield offers broader protection for the face from splashes.[7]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, or if there is a risk of generating fine dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[2][3]

Step-by-Step Guide to PPE Usage and Disposal

Proper donning, doffing, and disposal of PPE are as critical as its selection to prevent cross-contamination.

Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.